5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZLTNFTZQZHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145882 | |
| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10350-69-3 | |
| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in the field of drug discovery.[1] This scaffold is considered a "privileged" structure, meaning it is a versatile framework capable of interacting with a variety of biological targets. Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a valuable component in the design of novel therapeutic agents. The 1,2,4-oxadiazole moiety has been incorporated into a wide range of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide focuses on a specific derivative, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole . The inclusion of a pyridine ring, a common pharmacophore in many approved drugs, suggests that this compound may hold particular promise for interacting with biological systems. This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights valuable to researchers in the pharmaceutical sciences.
While a specific CAS number for this compound is not readily found in major chemical databases, this guide will focus on the synthetic strategies that would lead to this specific isomer, drawing upon established methods for the synthesis of analogous 3,5-disubstituted-1,2,4-oxadiazoles. The isomeric compounds, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole (CAS Number: 10350-70-6) and 3-Methyl-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS Number: 22926-74-5), are well-documented, indicating the feasibility of synthesizing the 3-pyridyl variant.[2][3]
Synthesis of this compound: A Step-by-Step Protocol
The most common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This two-step approach provides a reliable pathway to the target compound.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of O-Acetylnicotinamidoxime (Intermediate)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve nicotinamidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The use of a slight excess of the acylating agent ensures complete conversion of the amidoxime.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amidoxime.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acetylnicotinamidoxime. This intermediate can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Aprotic Solvent: THF or DCM are chosen to avoid side reactions with the acylating agent.
-
Ice Bath: The initial cooling helps to control the exothermic acylation reaction.
-
Aqueous Work-up: The sodium bicarbonate quench neutralizes any remaining acetic anhydride and acetic acid byproduct.
Step 2: Dehydrative Cyclization to this compound
-
Cyclization Conditions: The crude O-acetylnicotinamidoxime can be cyclized to the desired 1,2,4-oxadiazole by heating in a high-boiling point solvent such as toluene or xylene. Alternatively, the cyclization can be promoted by a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at room temperature.[4]
-
Thermal Cyclization: Dissolve the O-acetylnicotinamidoxime in toluene and heat the mixture to reflux for 4-6 hours.
-
Base-Catalyzed Cyclization: Dissolve the intermediate in DMF and add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours.
-
Purification: After completion of the cyclization, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Heating or Base: Both methods facilitate the intramolecular dehydration and ring closure to form the stable oxadiazole ring. The choice between thermal and base-catalyzed conditions may depend on the stability of other functional groups in more complex molecules.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.
Characterization and Physicochemical Properties
The successful synthesis of this compound must be confirmed through rigorous characterization. The following table summarizes the expected analytical data based on the characterization of similar compounds.[5][6][7]
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the methyl protons and the protons of the pyridine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the oxadiazole and pyridine rings, and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C-O, and aromatic C-H bonds. |
Potential Applications in Drug Development
The 1,2,4-oxadiazole scaffold is a known pharmacophore with a broad range of biological activities. The presence of the 3-pyridyl substituent in this compound opens up numerous possibilities for its application in drug discovery.
Caption: Potential therapeutic applications of this compound.
-
Oncology: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity. The pyridine moiety can enhance interactions with various kinases and other cancer-related targets.
-
Anti-inflammatory: As bioisosteres of amides and esters, 1,2,4-oxadiazoles can act as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases.
-
Infectious Diseases: The nitrogen-containing heterocyclic system is a common feature in many antimicrobial agents. This compound could be explored for its antibacterial and antifungal properties.
-
Central Nervous System (CNS) Disorders: The pyridine ring is a key component of many CNS-active drugs. This compound could be investigated for its potential to modulate neurotransmitter receptors or enzymes in the brain.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the experimental determination of its CAS number, a thorough evaluation of its pharmacological profile across various disease models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. The versatility of the 1,2,4-oxadiazole core, combined with the proven pharmacological relevance of the pyridine ring, makes this compound a compelling candidate for further exploration in medicinal chemistry.
References
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Abdel-Wahab, B. F., et al. (2017). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 22(9), 1475. Available at: [Link]
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Semantic Scholar. SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. Available at: [Link]
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ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]
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National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
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ACS Publications. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]
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National Center for Biotechnology Information. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
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Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]
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ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Available at: [Link]
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ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]
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ResearchGate. Energetic 1,2,4-oxadiazoles: synthesis and properties. Available at: [Link]
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MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
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- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
This guide provides a comprehensive technical overview for the synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, often incorporated into molecular designs to enhance metabolic stability and pharmacokinetic profiles. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for the successful laboratory-scale preparation of this target molecule.
Introduction and Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the well-established chemistry of 1,2,4-oxadiazole formation from amidoxime precursors. The logical disconnection of the target molecule reveals two key synthons: a 3-pyridyl amidoxime unit and an acetyl group.
Our synthetic approach, therefore, involves:
-
Step 1: Synthesis of the key intermediate, N'-hydroxy-3-pyridinecarboximidamide. This is accomplished via the nucleophilic addition of hydroxylamine to the nitrile functionality of 3-cyanopyridine.
-
Step 2: Cyclization of N'-hydroxy-3-pyridinecarboximidamide with acetic anhydride. This reaction proceeds through an O-acylation of the amidoxime followed by a dehydrative cyclization to furnish the desired 1,2,4-oxadiazole ring system.
This methodology is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.
Mechanistic Insights
The formation of the 1,2,4-oxadiazole ring in the second step is a classic example of a condensation-cyclization reaction. The amidoxime, with its nucleophilic hydroxyl and amino groups, reacts with the electrophilic carbonyl carbons of acetic anhydride. The initial and more rapid reaction is the O-acylation of the hydroxylamine moiety to form an O-acylamidoxime intermediate. Subsequent heating promotes an intramolecular cyclization with the elimination of a molecule of water, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn at all times.
Step 1: Synthesis of N'-hydroxy-3-pyridinecarboximidamide
This procedure outlines the preparation of the crucial amidoxime intermediate from 3-cyanopyridine.
Reaction Scheme:
Caption: Synthesis of the amidoxime intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 3-Cyanopyridine | 104.11 | 26.03 | 250 |
| Hydroxylamine Hydrochloride | 69.49 | 17.37 | 250 |
| Sodium Bicarbonate | 84.01 | 21.00 | 250 |
| Ethanol | - | 200 mL | - |
| Deionized Water | - | 50 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (17.37 g, 250 mmol) and sodium bicarbonate (21.00 g, 250 mmol).
-
Add a solvent mixture of ethanol (200 mL) and deionized water (50 mL).
-
Heat the mixture to 50°C with stirring for two hours to liberate the free hydroxylamine.
-
Slowly add 3-cyanopyridine (26.03 g, 250 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-hydroxy-3-pyridinecarboximidamide as a crystalline solid.[1]
Expected Yield: 77%[1]
Step 2: Synthesis of this compound
This protocol details the cyclization of the amidoxime intermediate with acetic anhydride to form the final product.
Reaction Scheme:
Caption: Cyclization to form the 1,2,4-oxadiazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| N'-hydroxy-3-pyridinecarboximidamide | 137.14 | 13.71 | 100 |
| Acetic Anhydride | 102.09 | 20.42 | 200 |
| Pyridine (optional, as catalyst) | 79.10 | ~1 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place N'-hydroxy-3-pyridinecarboximidamide (13.71 g, 100 mmol).
-
Add acetic anhydride (20.42 g, 200 mmol). A slight excess of acetic anhydride can be used to ensure complete reaction.
-
Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to ice-water with stirring.
-
The product may precipitate out of the aqueous solution. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to afford pure this compound.
Characterization
The identity and purity of the synthesized N'-hydroxy-3-pyridinecarboximidamide and this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Conclusion
The synthetic route presented in this guide offers a reliable and efficient method for the preparation of this compound. The two-step process, involving the formation of an amidoxime intermediate followed by cyclization with acetic anhydride, is a robust and scalable procedure suitable for laboratory synthesis. By carefully controlling the reaction parameters as outlined, researchers can consistently obtain the target compound in good yield and high purity, facilitating further investigations into its potential applications.
References
-
Wieszczycka, K., et al. (n.d.). Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. SciSpace. Retrieved from [Link]
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5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry and materials science due to its unique chemical properties and biological significance.[2][3] Notably, the 1,2,4-oxadiazole moiety is recognized as a key bioisostere for amide and ester functionalities, capable of improving metabolic stability and pharmacokinetic profiles of drug candidates by participating in hydrogen bonding and acting as a rigid aromatic linker.[4][5]
This guide provides a comprehensive technical overview of This compound , a molecule that combines the well-established oxadiazole pharmacophore with a pyridine ring, a common feature in many bioactive compounds. We will explore its molecular structure, physicochemical characteristics, synthesis, reactivity, and analytical profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical properties.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with a pyridine ring (linked at its 3-position) and at the 5-position with a methyl group.
Caption: General synthetic workflow via the amidoxime pathway.
Detailed Experimental Protocol
This protocol describes a standard two-step, one-pot procedure for the synthesis of the title compound.
Step 1: O-Acylation of Nicotinamidoxime
-
To a stirred solution of nicotinamidoxime (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF), add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acyl amidoxime intermediate by Thin Layer Chromatography (TLC). The intermediate is formed through the nucleophilic attack of the amidoxime's hydroxyl group onto the carbonyl carbon of the anhydride.
Step 2: Cyclodehydration and Ring Formation
-
Upon completion of the acylation step, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 4-12 hours.
-
This thermal step facilitates an intramolecular cyclodehydration reaction. The amide nitrogen attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. [6]3. After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by the electronic properties of its two constituent heterocyclic rings.
-
The 1,2,4-Oxadiazole Ring : This ring is an electron-poor aromatic system, which makes it generally resistant to electrophilic substitution. [1]The carbon atoms at the C3 and C5 positions are electrophilic and thus susceptible to attack by strong nucleophiles, although harsh conditions are often required. The most significant feature is the relatively weak O-N bond, which imparts a low level of aromaticity and makes the ring prone to thermal or photochemical rearrangements. [4][7][8]Under specific conditions, it can undergo transformations like the Boulton-Katritzky Rearrangement to form other heterocyclic systems. [8]
-
The Pyridine Moiety : The pyridine ring is also an electron-deficient system. The presence of the strongly electron-withdrawing 1,2,4-oxadiazole ring at the 3-position further deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the pyridine ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the oxadiazole substituent. The pyridine nitrogen remains a basic and nucleophilic site, available for protonation or alkylation.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized compound relies on a combination of standard spectroscopic techniques.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals:
-
A singlet around δ 2.6-2.8 ppm corresponding to the three protons of the C5-methyl group.
-
A complex multiplet pattern in the aromatic region (δ 7.5-9.2 ppm ) for the four protons of the 3-pyridyl group. The proton at the 2-position of the pyridine ring is expected to be the most downfield shifted due to its proximity to the ring nitrogen and the oxadiazole substituent.
-
-
¹³C NMR : The carbon spectrum provides key structural information:
-
A signal for the methyl carbon around δ 10-15 ppm .
-
Signals for the pyridine carbons between δ 120-155 ppm .
-
Two characteristic downfield signals for the oxadiazole ring carbons, with C3 appearing around δ 168-170 ppm and C5 around δ 174-176 ppm . [1]
-
Infrared (IR) Spectroscopy
The IR spectrum would be used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch (pyridine) |
| ~2950-2850 | Aliphatic C-H stretch (methyl) |
| ~1600-1550 | C=N stretch (oxadiazole & pyridine) |
| ~1500-1400 | C=C aromatic stretch (pyridine) |
| ~1250-1000 | C-O / N-O stretch (oxadiazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion : In high-resolution mass spectrometry (HRMS), the compound would show a molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₈H₈N₃O⁺ (m/z 162.0662).
-
Fragmentation : Electron impact (EI) mass spectrometry of 1,2,4-oxadiazoles often shows a characteristic retro-cycloaddition fragmentation pattern. [9][10]For this molecule, the primary cleavage would be expected to break the ring into a nitrile (nicotinonitrile) and a nitrile oxide (acetonitrile oxide) radical cation, or their corresponding fragments.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structural motifs are highly relevant in modern drug discovery. The 1,2,4-oxadiazole core is present in numerous compounds investigated for a wide array of therapeutic targets. [3][11]Its value lies in its ability to act as a metabolically robust substitute for esters and amides, improving drug-like properties without sacrificing the ability to form crucial interactions with biological targets. [5][12] The inclusion of the 3-pyridyl group introduces a basic center that can be used to modulate solubility and engage in specific hydrogen bonding or ionic interactions within a protein binding site. Compounds featuring the 1,2,4-oxadiazole scaffold have demonstrated diverse pharmacological activities, including potent muscarinic agonism, anti-inflammatory effects, and anticancer properties. [1][13]Therefore, this compound represents a valuable building block and a lead fragment for the development of novel therapeutic agents.
Conclusion
This compound is a heterocyclic compound with significant potential in chemical and pharmaceutical research. Its synthesis is readily achievable through well-established amidoxime-based routes. The molecule's reactivity is a composite of its electron-deficient oxadiazole and pyridine rings, offering sites for nucleophilic attack and potential for rearrangement under specific conditions. Its chemical properties, including its role as a bioisostere and its balanced physicochemical profile, make it and its derivatives attractive candidates for library synthesis and lead optimization programs in drug discovery.
References
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A Comprehensive Guide to the Structural Elucidation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a bioisosteric replacement for esters and amides. The precise determination of its substitution pattern is critical for understanding structure-activity relationships (SAR) and ensuring the integrity of chemical libraries. This guide presents a holistic and logical workflow for the unambiguous structure elucidation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a representative member of this important class of heterocycles. Moving beyond a mere recitation of techniques, we delve into the causality behind the analytical strategy, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy provides a self-validating system for structural confirmation.
The Strategic Approach to Structure Elucidation
The confirmation of a molecular structure is not a linear checklist but an integrated process of hypothesis testing. Our investigation begins with the putative structure, derived from a logical synthetic pathway. Each subsequent analytical step is designed to test a specific aspect of this hypothesis—from the elemental composition and molecular weight to the identification of functional groups and, finally, the precise atomic connectivity. The workflow is designed to be conclusive, with each piece of data corroborating the others to build an unassailable structural proof.
Caption: The integrated workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR, we first confirm the fundamental properties of the molecule: its mass and the presence of expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight, which is the first critical checkpoint. For this compound, high-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.
-
Expected Molecular Formula : C₉H₈N₂O
-
Expected Exact Mass : 160.0637
-
Analysis : The observation of the molecular ion peak (M⁺) at m/z ≈ 160 confirms the molecular weight. HRMS data matching the expected exact mass validates the elemental formula.
-
Fragmentation Insights : Electron Ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns for the 1,2,4-oxadiazole ring.[1][2] A typical cleavage occurs across the N2-C3 and O1-C5 bonds, which would yield fragments corresponding to the pyridyl nitrile cation and a methyl-containing fragment, providing strong preliminary evidence for the proposed connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to verify the presence of key bonds and the absence of starting material functionalities (e.g., -OH or -NH₂ from an amidoxime precursor).
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3100-3000 | Aromatic C-H Stretch (Pyridyl) | Confirms the presence of the aromatic pyridine ring. |
| ~1610, ~1580 | C=N Stretch (Oxadiazole & Pyridyl Rings) | Characteristic of the heterocyclic ring systems.[3] |
| ~1480, ~1420 | Aromatic C=C Stretch (Pyridyl) | Further evidence for the pyridine substituent. |
| ~1250, ~1020 | C-O-C / C-O-N Stretch (Oxadiazole Ring) | Indicates the presence of the ether-like linkage within the oxadiazole core. |
Causality Check : The combined MS and IR data confirm we have a molecule of the correct mass and containing the expected pyridine and heterocyclic functionalities, justifying the investment in more detailed NMR analysis.
Definitive Proof: Multi-dimensional NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous evidence of the atomic framework. Our strategy employs a suite of experiments to build the structure piece by piece.[4][5]
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
-
Pyridyl Region (δ 7.5 - 9.2 ppm) : The 3-substituted pyridine ring is expected to show four distinct signals, each integrating to 1H. The deshielding is due to the electronegativity of the ring nitrogen and the aromatic ring current.
-
H2' : The most deshielded proton, adjacent to the ring nitrogen, appearing as a doublet or doublet of doublets.
-
H6' : The second most deshielded proton, also adjacent to the nitrogen, appearing as a doublet.
-
H4' : A downfield multiplet (likely a ddd) due to coupling with H2', H5', and H6'.
-
H5' : The most upfield of the pyridyl protons, appearing as a triplet or ddd.
-
-
Methyl Region (δ ~2.6 ppm) : The methyl group protons are expected to appear as a sharp singlet, integrating to 3H, as they have no adjacent proton neighbors.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, often coupled with a DEPT-135 experiment, identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (Cq).
-
Oxadiazole Carbons (δ ~174 and ~168 ppm) : The C5 (attached to the methyl group) and C3 (attached to the pyridyl group) carbons are highly deshielded due to their attachment to two heteroatoms. Their chemical shifts are characteristic of the 1,2,4-oxadiazole ring.[6][7]
-
Pyridyl Carbons (δ ~120 - 153 ppm) : Five signals are expected: four CH carbons and one quaternary carbon (C3') attached to the oxadiazole ring.
-
Methyl Carbon (δ ~12 ppm) : The methyl carbon will appear as a characteristic upfield signal.
2D NMR: Assembling the Molecular Puzzle
Two-dimensional NMR experiments are essential for connecting the fragments identified in the 1D spectra.[8][9]
This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity within the pyridine ring.
Caption: Expected ¹H-¹H COSY correlations for the pyridyl ring.
HSQC correlates each proton with the carbon atom to which it is directly attached (¹JCH). This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C spectrum.
The HMBC experiment is arguably the most critical for final structure confirmation. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to connect the isolated spin systems.
Key Diagnostic Correlations:
-
Connecting the Methyl Group : A strong correlation is expected from the methyl protons (δ ~2.6 ppm) to the C5 of the oxadiazole ring (δ ~174 ppm). This is the definitive link that places the methyl group at the 5-position.
-
Connecting the Pyridyl Ring : Crucial correlations from the pyridyl protons H2' and H4' to the C3 of the oxadiazole ring (δ ~168 ppm) will be observed. This unequivocally establishes the connection between the pyridine ring and the 3-position of the oxadiazole.
Caption: Key HMBC correlations confirming the final structure.
Data Synthesis and Final Confirmation
The convergence of all spectroscopic data provides a robust and self-validating proof of structure.
| Technique | Observation | Conclusion |
| HRMS | Molecular ion peak matches the exact mass for C₉H₈N₂O. | Confirms elemental composition. |
| FT-IR | Presence of aromatic C-H, C=N, and C-O-C stretches. Absence of -OH or -NH₂ bands. | Confirms key functional groups and purity from precursors. |
| ¹H NMR | Four distinct aromatic signals (1H each) and one methyl singlet (3H). | Consistent with a 3-pyridyl and a methyl substituent. |
| ¹³C NMR | Nine distinct carbon signals, including two highly deshielded quaternary carbons, five aromatic carbons (4 CH, 1 Cq), and one upfield methyl carbon. | Accounts for all carbons in the proposed skeleton. |
| COSY | Correlations establish the complete proton connectivity within the 3-substituted pyridine ring. | Confirms the pyridine substitution pattern. |
| HMBC | Critical Correlations: 1) Methyl protons to C5. 2) Pyridyl protons (H2', H4') to C3. | Unambiguously connects the methyl group to C5 and the pyridyl ring to C3, confirming the final structure. |
The logical consistency across these orthogonal analytical techniques provides overwhelming evidence for the structure as This compound . For absolute stereochemical confirmation in a chiral molecule or for definitive proof in cases of extreme ambiguity, single-crystal X-ray diffraction would be the final authoritative step.[10][11]
Standard Operating Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR : Acquire using a 400 MHz or higher spectrometer. Use a 30° pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans.
-
¹³C{¹H} NMR : Acquire on the same sample. Use a 45° pulse angle with a relaxation delay of 2 seconds. Acquire for at least 1024 scans or until an adequate signal-to-noise ratio is achieved.
-
COSY : Use a standard gradient-selected (gs-COSY) pulse sequence. Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.
-
HSQC : Use a standard gradient-selected, sensitivity-enhanced (gs-HSQC) pulse sequence. Optimize the ¹JCH coupling constant to ~145 Hz.
-
HMBC : Use a standard gradient-selected (gs-HMBC) pulse sequence. Set the long-range coupling constant (ⁿJCH) to 8 Hz to optimize for both ²JCH and ³JCH correlations.
Mass Spectrometry (EI-MS)
-
Instrument : Use a GC-MS or a direct insertion probe on a magnetic sector or time-of-flight (TOF) mass spectrometer.
-
Method : Use a standard electron ionization energy of 70 eV.[12] Acquire data over a mass range of m/z 40-400.
FT-IR Spectroscopy
-
Instrument : Use a Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Method : Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 32 scans.
References
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346.
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Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.
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Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Taylor & Francis Online.
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Paulus, H., et al. (2006). Structures of substituted di-aryl-1,3,4-oxadiazole derivatives: 2,5-bis(pyridyl). ScienceDirect.
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Gomtsyan, A., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component cycloaddition and subsequent oxidative. Semantic Scholar.
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Ahmad, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi.
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Al-Soud, Y. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Screening of New[1][2][13]Oxadiazole,[2][4][13]Triazole, and[2][4][13]Triazolo[4,3-b][2][4][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Hindawi.
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Li, G., et al. (2015). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications.
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Agrawal, P., et al. (2020). FTIR spectra of the three oxadiazole derivatives. ResearchGate.
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Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate.
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Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. NIH.
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Oxadiazole–pyridine π···π interactions in the XRD structures of... ResearchGate.
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
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Agirbas, H., & Sumengen, D. (1993). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.
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Srivastava, R. M., et al. (2002). Synthesis and spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles. Journal of Chemical & Engineering Data.
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The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities and Methodologies for Evaluation
Abstract
The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, have propelled its integration into a diverse array of therapeutic agents.[2] This guide provides a comprehensive technical overview of the multifaceted biological activities of 1,2,4-oxadiazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Beyond a theoretical exploration, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for the synthesis and biological evaluation of this promising class of compounds.
Introduction: The Resurgence of a Versatile Heterocycle
First synthesized over a century ago, the 1,2,4-oxadiazole ring system has witnessed a significant renaissance in interest within the drug discovery landscape over the past few decades.[2] This resurgence is largely attributable to its favorable pharmacokinetic profile and its ability to engage in crucial hydrogen bond interactions with biological macromolecules.[3] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring further enhances its appeal as a robust scaffold for the development of novel therapeutics. Commercially available drugs and late-stage clinical candidates incorporating the 1,2,4-oxadiazole moiety underscore its therapeutic potential.[4] This guide will delve into the key biological activities that have positioned 1,2,4-oxadiazole derivatives at the forefront of modern drug development.
Anticancer Activity: A Multi-pronged Approach to Oncology
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of human cancer cell lines.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes and growth factors to the induction of apoptosis and cell cycle arrest.[6][7]
Mechanism of Action: Targeting Cancer's Core Machinery
The anticancer efficacy of 1,2,4-oxadiazole derivatives is often attributed to their ability to interfere with critical cellular processes. For instance, certain derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest in the G2/M phase.[6] Others function as potent inhibitors of histone deacetylases (HDACs), enzymes that are frequently overexpressed in cancer cells and play a crucial role in tumorigenesis. Furthermore, the 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules that target specific signaling pathways, such as the EGFR and carbonic anhydrase IX (CAIX) pathways, which are pivotal for cancer cell proliferation and survival.[7][8]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing the cytotoxic potential of chemical compounds against cancer cell lines.[3] This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing an indirect measurement of cell viability.[9]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media and conditions.[5]
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Infectious Diseases
The 1,2,4-oxadiazole scaffold has been identified as a key pharmacophore in the development of novel anti-infective agents.[10] Derivatives have shown promising activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[10][11]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of 1,2,4-oxadiazole derivatives are varied. Some compounds have been shown to inhibit essential microbial enzymes, such as penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).[10] Others are thought to disrupt the integrity of the microbial cell membrane or interfere with nucleic acid synthesis. The specific mechanism is often dependent on the nature and position of the substituents on the 1,2,4-oxadiazole ring.[10]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][12]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.[6]
Step-by-Step Protocol:
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent.
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well containing the compound.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
-
Include a growth control well containing only broth and the inoculum.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[5]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Optionally, the optical density can be measured using a plate reader to quantify bacterial growth.
-
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. 1,2,4-Oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory signaling pathways.[13][14]
Mechanism of Action: Inhibition of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of many 1,2,4-oxadiazole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[15] Certain 1,2,4-oxadiazole compounds have been shown to block the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[13]
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.[16] Macrophage cell lines, such as RAW 264.7, are commonly used to screen for anti-inflammatory compounds that inhibit LPS-induced NO production.[17]
Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivative for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.[17] Include control wells (cells alone, cells with LPS, and medium alone).
-
-
Sample Collection:
-
After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[17]
-
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[17]
-
Add 50-100 µL of the Griess reagent to each well containing the supernatant.[17]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[17]
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound.
-
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.
Neuroprotective and Anti-Alzheimer's Disease Activity
The therapeutic potential of 1,2,4-oxadiazole derivatives extends to the treatment of neurodegenerative disorders, including ischemic stroke and Alzheimer's disease (AD).[9][17] These compounds have been shown to exert neuroprotective effects through various mechanisms, such as antioxidant activity and the modulation of key enzymes involved in neurotransmission.[9][15]
Mechanism of Action: Combating Oxidative Stress and Restoring Cholinergic Function
One of the key neuroprotective mechanisms of 1,2,4-oxadiazole derivatives is their ability to combat oxidative stress, a major contributor to neuronal damage in ischemic stroke and AD.[9] Some compounds activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9] This enhances the cellular defense against reactive oxygen species (ROS) and reduces oxidative injury.[9]
In the context of AD, 1,2,4-oxadiazole derivatives have been designed as multi-target agents.[15][17] They have shown excellent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of AD.[18] Additionally, some derivatives also exhibit inhibitory activity against monoamine oxidase-B (MAO-B), another enzyme implicated in the pathophysiology of AD.[15]
Experimental Protocol: Ellman's Method for Acetylcholinesterase (AChE) Inhibition
Ellman's method is a rapid and reliable spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[18]
Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine, which then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is proportional to the AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of AChE, ATCh, and DTNB in the buffer.
-
Prepare various concentrations of the 1,2,4-oxadiazole derivative to be tested.
-
-
Assay in a 96-Well Plate:
-
To each well, add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at different concentrations. For the control (100% activity), add 25 µL of buffer.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.[18]
-
Pre-incubate the plate for a few minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value of the compound.
-
Nrf2 Antioxidant Pathway Activation
Caption: Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities. The versatility of this heterocycle allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel 1,2,4-oxadiazole derivatives, facilitating the identification and optimization of lead compounds.
Future research in this area will likely focus on the development of highly selective and potent 1,2,4-oxadiazole-based therapies with improved safety profiles. The exploration of multi-target-directed ligands, particularly for complex diseases like cancer and Alzheimer's, represents a promising avenue for future drug development. As our understanding of the intricate molecular mechanisms underlying various diseases continues to grow, the rational design of novel 1,2,4-oxadiazole derivatives is poised to deliver the next generation of innovative therapeutics.
References
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Shi, Y., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 13(10), 1221-1236. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(45), 29285-29297. [Link]
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Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
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Abdel-rahman, H. M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central, 13(10), 1221-1236. [Link]
-
Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111. [Link]
-
Zhang, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]
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ResearchGate. (n.d.). Immunofluorescence detection of NRF2 nuclear translocation. ResearchGate. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Singh, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of Heterocyclic Chemistry, 59(1), 5-27. [Link]
-
Mohan, C. D., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. [Link]
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Yang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy, 16, 3147-3160. [Link]
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ResearchGate. (n.d.). Immunofluorescence analysis of Nrf2 nuclear translocation. ResearchGate. [Link]
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ResearchGate. (n.d.). Immunofluorescence assays of nuclear localization of Nrf2 protein. ResearchGate. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2647-2661. [Link]
-
ResearchGate. (n.d.). Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation. ResearchGate. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. JOCPR, 3(2), 793-799. [Link]
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ResearchGate. (2025). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. [Link]
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ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]
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Sisto, F., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4947. [Link]
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Sławiński, J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
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Yang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. PubMed Central, 16, 3147-3160. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Foreword
The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, represents a novel entity with an as-yet uncharacterized mechanism of action. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a proposed mechanism of action based on the known bioactivities of structurally related compounds and a detailed experimental roadmap for its elucidation. Our approach is grounded in scientific integrity, providing a self-validating system of protocols and analyses to ensure the generation of robust and reliable data.
Part 1: Proposed Mechanism of Action - A Hypothesis Grounded in Precedent
Given the nascent stage of research into this compound, a definitive mechanism of action has not been established. However, by examining the constituent chemical moieties, we can formulate a plausible hypothesis. The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, and its derivatives have been reported to act as agonists and antagonists of various receptors, as well as enzyme inhibitors. The 3-pyridyl group is a common feature in molecules targeting nicotinic acetylcholine receptors (nAChRs).
Therefore, we hypothesize that This compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs) . Specifically, we propose that it may function as a partial agonist or a positive allosteric modulator of α4β2 or α7 nAChR subtypes, which are prominently expressed in the central nervous system and are implicated in cognitive function and neurodegenerative diseases.
This hypothesis is based on the structural similarity of the 3-pyridyl moiety to the pyridine ring of nicotine and other known nAChR ligands. The 5-methyl-1,2,4-oxadiazole portion of the molecule may influence binding affinity, selectivity, and pharmacokinetic properties.
Part 2: Experimental Validation Workflow
To systematically investigate our hypothesis, we will employ a multi-tiered experimental approach, beginning with target engagement and culminating in the elucidation of downstream signaling pathways.
Tier 1: Primary Target Engagement and Affinity Determination
The initial step is to confirm direct binding of this compound to the proposed nAChR targets.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human α4β2 and α7 nAChRs.
-
Radioligand: Utilize a well-characterized radioligand for each receptor subtype, such as [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7.
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Data Presentation: Binding Affinity
| Receptor Subtype | Radioligand | Ki of this compound (nM) |
| α4β2 nAChR | [³H]-epibatidine | To be determined |
| α7 nAChR | [¹²⁵I]-α-bungarotoxin | To be determined |
Workflow Diagram: Target Engagement
Caption: Workflow for determining the binding affinity of the compound to nAChR subtypes.
Tier 2: Functional Characterization of Receptor Modulation
Following confirmation of binding, the functional consequence of this interaction must be determined.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Expression: Inject cRNA encoding the subunits of human α4β2 or α7 nAChRs into Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Compound Application: Perfuse the chamber with acetylcholine (ACh) in the absence and presence of varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the ACh-evoked currents. Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Data Presentation: Functional Activity
| Receptor Subtype | Agonist EC₅₀ (µM) | Antagonist IC₅₀ (µM) | Allosteric Modulator Effect |
| α4β2 nAChR | To be determined | To be determined | To be determined |
| α7 nAChR | To be determined | To be determined | To be determined |
Tier 3: Downstream Signaling Pathway Analysis
Modulation of nAChRs, which are ligand-gated ion channels, leads to changes in intracellular ion concentrations, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.
Experimental Protocol: Calcium Imaging
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y, which endogenously expresses nAChRs) on glass-bottom dishes.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Stimulation: Perfuse the cells with a buffer containing this compound, followed by a known nAChR agonist like nicotine.
-
Image Acquisition and Analysis: Capture fluorescent images over time and quantify the changes in intracellular calcium concentration.
Signaling Pathway Diagram: Proposed nAChR-Mediated Signaling
Caption: Proposed signaling pathway initiated by the modulation of nAChRs.
Part 3: Concluding Remarks and Future Directions
This guide provides a robust framework for the initial characterization of the mechanism of action of this compound. The proposed hypothesis, centered on the modulation of nicotinic acetylcholine receptors, is testable through the detailed experimental protocols provided. The outcomes of these experiments will not only illuminate the molecular pharmacology of this novel compound but will also guide future drug development efforts. Should the primary hypothesis be refuted, the data generated will still be invaluable in directing further target identification studies, such as affinity-based proteomics or phenotypic screening.
References
-
At present, there are no specific scientific publications detailing the mechanism of action of this compound. The experimental protocols and hypothesized mechanism are based on established methodologies and the known pharmacology of structurally related compounds.
-
Title: The 1,2,4-Oxadiazole Ring as a Bioisostere in Medicinal Chemistry Source: A review article in a peer-reviewed medicinal chemistry journal (A general search on this topic would yield numerous relevant publications). URL: (A representative URL would be provided here upon finding a suitable open-access review, for example: [Link])
-
Title: Nicotinic Acetylcholine Receptors: From Structure to Function in Health and Disease Source: A comprehensive review article in a neuroscience or pharmacology journal. URL: (A representative URL would be provided here, for example: [Link])
-
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive framework for the scientific investigation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a small molecule with significant therapeutic potential. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Based on a systematic analysis of existing literature, this document posits that the primary and most promising therapeutic targets for this specific compound are neuronal nicotinic acetylcholine receptors (nAChRs).[3] We present a structured, multi-stage research plan designed to validate this hypothesis, characterize the molecule's mechanism of action, and evaluate its preclinical efficacy in relevant disease models. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols and the causal logic behind each methodological choice.
Introduction: The Therapeutic Promise of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial interest in drug discovery due to its metabolic stability and its role as a bioisostere for amide and ester functionalities.[4][5] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The specific compound, this compound, incorporates a pyridine ring, a common feature in ligands targeting the central nervous system (CNS). Patent literature for structurally related pyridinyl oxadiazole compounds points toward a distinct and compelling therapeutic avenue: the modulation of nicotinic acetylcholine receptors (nAChRs).[3]
This guide provides a rigorous, phased approach to elucidate the therapeutic potential of this compound, focusing on its putative interaction with nAChRs. The subsequent sections will detail the rationale for target selection, a comprehensive suite of validation workflows, and a discussion of potential therapeutic applications.
Primary Putative Target: Nicotinic Acetylcholine Receptors (nAChRs)
Rationale for nAChRs as the Primary Target
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neuronal signaling throughout the CNS and peripheral nervous system.[3] Their dysfunction is implicated in a host of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and chronic pain.[7][8] The structural similarity of this compound to compounds explicitly claimed as nAChR modulators makes these receptors the most logical and high-priority target for investigation.[3]
Key nAChR Subtypes of Interest
The diverse family of nAChRs is formed by various combinations of α and β subunits.[3] Based on their well-established roles in cognition and pain pathways, the following subtypes are of primary interest:
-
α4β2 nAChR : This is the most abundant heteromeric nAChR subtype in the brain, critically involved in learning, memory, and the rewarding effects of nicotine.[4][8] It exists in two stoichiometries, (α4)₂(β2)₃ (high sensitivity to acetylcholine) and (α4)₃(β2)₂ (low sensitivity), which offer distinct pharmacological profiles.[9]
-
α7 nAChR : This homomeric receptor is highly expressed in the hippocampus and cortex and is implicated in attention, cognitive processing, and neuroinflammation.[2][10] Its high permeability to calcium allows it to modulate a range of intracellular signaling cascades.[2]
Hypothesized Mechanism: Positive Allosteric Modulation
While direct agonists for nAChRs have been explored, they are often hampered by rapid receptor desensitization and a narrow therapeutic window.[1] A more sophisticated and potentially safer approach is positive allosteric modulation (PAM). PAMs bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous agonist without causing activation on their own.[2][4] This preserves the natural temporal and spatial patterns of neurotransmission. Literature on similar heterocyclic compounds suggests that this compound is a strong candidate for a PAM of α4β2 and/or α7 nAChRs.[3]
Potential Therapeutic Implications
If validated as a nAChR PAM, this compound could have significant therapeutic potential in several key areas:
-
Cognitive Disorders : By enhancing cholinergic signaling in brain regions like the hippocampus and prefrontal cortex, a PAM could offer a novel treatment for cognitive impairment associated with schizophrenia and Alzheimer's disease.[7][11]
-
Neuropathic and Inflammatory Pain : nAChRs, particularly the α7 and α4β2 subtypes, are involved in modulating pain and inflammation.[6][12] A PAM could provide a non-opioid analgesic option for chronic pain conditions.[6]
Experimental Workflows for Target Validation and Characterization
The following workflows provide a systematic, self-validating path from compound synthesis to in vivo proof-of-concept.
Workflow 1: Synthesis and Structural Confirmation
The first critical step is the reliable synthesis and purification of this compound. The most common and efficient method involves the cyclization of an amidoxime with an acylating agent.[13]
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of Nicotinamidoxime:
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).
-
Reflux the mixture at 70-80°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude nicotinamidoxime by recrystallization or column chromatography.
-
-
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring:
-
Dissolve the purified nicotinamidoxime (1.0 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add acetic anhydride (1.2 eq) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80-100°C for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the final product, this compound, by column chromatography on silica gel.
-
-
Step 3: Structural Confirmation:
-
Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Workflow 2: In Vitro Target Engagement via Radioligand Binding Assays
To determine if the compound physically interacts with nAChRs, competitive binding assays are essential. These assays measure the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Experimental Protocol: nAChR Radioligand Binding Assay
-
Source of Receptors: Use cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs (e.g., HEK293 or CHO cells) or from dissected rodent brain regions known to be rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).
-
Radioligands:
-
For α4β2 nAChRs: [³H]Epibatidine or [³H]Cytisine.
-
For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubate the plates to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known competitor (e.g., nicotine or unlabeled epibatidine).
-
Subtract non-specific binding from total binding to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data
| nAChR Subtype | Radioligand | Test Compound Kᵢ (nM) |
| Human α4β2 | [³H]Epibatidine | To be determined |
| Human α7 | [³H]MLA | To be determined |
Workflow 3: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Binding does not equate to function. TEVC electrophysiology is the gold-standard method for characterizing the functional effects of a compound on ion channels.
Experimental Protocol: TEVC Assay for nAChR Modulators
-
Receptor Expression:
-
Prepare cRNAs for human nAChR subunits (e.g., α4, β2, α7).
-
Inject the cRNAs into Xenopus laevis oocytes. For α4β2, inject α4 and β2 cRNAs at a specific ratio to favor expression of either the high- or low-sensitivity stoichiometry.
-
Incubate the oocytes for 2-6 days to allow for receptor expression.[14]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.[3]
-
-
Assay for PAM Activity:
-
Establish Baseline: Apply a low, non-saturating concentration of acetylcholine (ACh), typically the EC₂₀ (the concentration that elicits 20% of the maximal response), and record the resulting inward current.
-
Test for Modulation: Pre-incubate the oocyte with the test compound (this compound) for a set period (e.g., 2-5 minutes).[3]
-
Co-application: Apply the same EC₂₀ concentration of ACh in the presence of the test compound.
-
Data Interpretation: A significant increase in the current amplitude during co-application, compared to the baseline ACh response, indicates positive allosteric modulation.
-
Dose-Response: Perform this protocol with a range of test compound concentrations to determine its potency (EC₅₀) for modulation and the maximum potentiation (Eₘₐₓ).
-
-
Control Experiments:
Workflow 4: High-Throughput Functional Screening via Calcium Imaging
While TEVC provides detailed mechanistic data, it is low-throughput. Cell-based calcium imaging assays are ideal for confirming functional activity and for screening compound libraries. This is particularly effective for nAChRs like the α7 subtype, which have high calcium permeability.[16][17]
Experimental Protocol: FLIPR-Based Calcium Imaging Assay
-
Cell Culture: Use a cell line (e.g., CHO or SH-SY5Y) stably expressing the human nAChR subtype of interest in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
The "AM" ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.
-
-
Assay Procedure on a FLIPR Instrument:
-
Place the plate into a fluorometric imaging plate reader (FLIPR).
-
The instrument measures baseline fluorescence from each well.
-
Agonist or Modulator Addition: The FLIPR's integrated pipettor adds the test compound (to test for agonist activity) or a combination of the test compound and an EC₂₀ concentration of ACh (to test for PAM activity).
-
Signal Detection: The instrument immediately and continuously records the change in fluorescence intensity over time. An increase in intracellular calcium upon receptor activation causes a significant increase in fluorescence.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
For PAM activity, compare the response from ACh + test compound to the response from ACh alone.
-
Generate dose-response curves to calculate the EC₅₀ for agonist activity or potentiation.
-
Workflow 5: In Vivo Proof-of-Concept for Cognitive Enhancement
If in vitro data confirms PAM activity, the next step is to assess efficacy in a relevant animal model. The scopolamine-induced amnesia model is a widely used and validated assay for screening pro-cognitive compounds.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Animals: Use adult male rodents (e.g., C57BL/6 mice or Wistar rats).
-
Habituation: Allow animals to habituate to the testing arena (an open-field box) for several days prior to the experiment.
-
Training Phase (Day 1):
-
Administer the test compound (or vehicle) via the desired route (e.g., intraperitoneal, oral gavage) at a set time before training (e.g., 30-60 minutes).
-
Place each animal into the arena containing two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Day 2, e.g., 24h later):
-
Administer the test compound (or vehicle) again.
-
Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring the novel object versus the familiar object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel - Time exploring familiar) / (Total exploration time).
-
Healthy, vehicle-treated animals will show a DI significantly above zero, indicating they remember the familiar object and prefer to explore the novel one.
-
To model cognitive deficits, a separate group can be treated with an amnestic agent like scopolamine, which should reduce the DI to near zero.
-
A successful pro-cognitive compound will significantly increase the DI in cognitively impaired animals, restoring their preference for the novel object.[1]
-
Workflow 6: In Vivo Proof-of-Concept for Neuropathic Pain
To evaluate analgesic potential, a model of chronic neuropathic pain, such as the Chronic Constriction Injury (CCI) model, is appropriate.
Experimental Protocol: CCI Model of Neuropathic Pain
-
Surgery: Under anesthesia, expose the sciatic nerve of the rodent and place loose ligatures around it, causing a partial nerve injury that develops into a chronic pain state.
-
Pain Behavior Assessment:
-
After a recovery and pain-development period (e.g., 7-14 days), assess pain-like behaviors.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to poke the plantar surface of the hind paw. The paw withdrawal threshold (the filament stiffness at which the animal withdraws its paw) will be significantly lower in the injured paw compared to the contralateral paw.
-
-
Drug Testing:
-
Administer the test compound (or vehicle).
-
Measure the paw withdrawal threshold at various time points after administration.
-
-
Data Analysis:
-
An effective analgesic will significantly increase the paw withdrawal threshold of the injured paw, indicating a reduction in mechanical allodynia.[12]
-
Secondary Potential Therapeutic Targets
While nAChRs represent the primary hypothesis, the 1,2,4-oxadiazole scaffold is versatile. Should investigation of nAChRs prove unfruitful, or to explore polypharmacology, the following targets warrant consideration based on literature for the broader chemical class:
-
Butyrylcholinesterase (BChE): Some 1,2,4-oxadiazole derivatives have been identified as BChE inhibitors.[16] This is relevant for Alzheimer's disease, where inhibiting both acetylcholinesterase and BChE can be beneficial.
-
Initial Screen: A colorimetric Ellman's assay can be used to rapidly screen for BChE inhibitory activity.
-
-
Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): Certain 1,2,4-oxadiazoles have been shown to act as PPAR-α agonists, a mechanism relevant to cancer therapy.[7]
-
Initial Screen: A cell-based reporter gene assay can detect PPAR-α activation.
-
-
Histone Deacetylases (HDACs): HDAC inhibition is a major avenue in oncology, and some complex 1,2,4-oxadiazoles have shown potent activity against these enzymes.[11][18]
-
Initial Screen: Commercially available fluorescent-based HDAC activity assays can be used for initial screening.
-
Data Synthesis and Future Directions
The successful execution of these workflows will generate a comprehensive data package for this compound. Positive results—demonstrating binding affinity, functional potentiation of α4β2 and/or α7 nAChRs, and efficacy in rodent models of cognition or pain—would provide a strong foundation for a lead optimization program.
Future work would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
ADME/Toxicity Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-likeness.
-
Advanced Mechanistic Studies: Investigating the precise allosteric binding site and the downstream signaling consequences of receptor modulation.
This structured and hypothesis-driven approach provides a clear and efficient path to unlocking the potential therapeutic value of this compound, transforming a promising chemical scaffold into a potential therapeutic agent.
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5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Potential of Pyridyl-Substituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3] This heterocycle is a key pharmacophore in a variety of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][4] The incorporation of a pyridine ring, a common motif in numerous pharmaceuticals, into the 1,2,4-oxadiazole core can further enhance its pharmacological profile by facilitating key interactions with biological targets through hydrogen bonding and π-π stacking.[5]
This in-depth technical guide focuses on a specific, yet underexplored, member of this class: 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole . While direct literature on this exact molecule is limited, this guide will provide a comprehensive overview of its probable synthesis, expected characterization, and potential biological activities. This information is extrapolated from established synthetic methodologies and the well-documented structure-activity relationships of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising scaffold.
Synthetic Pathways and Mechanistic Rationale
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry.[6][7] The most common and versatile approach involves the cyclization of an O-acyl amidoxime intermediate. This method allows for the independent introduction of substituents at the C3 and C5 positions of the oxadiazole ring.
Proposed Synthesis of this compound
A logical and efficient synthetic route to the title compound is proposed in the workflow below. This pathway leverages readily available starting materials and employs reliable reaction conditions.
Step-by-Step Experimental Protocol and Rationale
Step 1: Synthesis of N'-Hydroxynicotinimidamide (3-pyridyl amidoxime)
-
Reactants: 3-Cyanopyridine, hydroxylamine hydrochloride, and a suitable base (e.g., sodium carbonate or triethylamine).
-
Solvent: A protic solvent such as ethanol or methanol.
-
Procedure:
-
Dissolve 3-cyanopyridine in the chosen solvent.
-
Add an equimolar amount of hydroxylamine hydrochloride and the base.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
-
Causality: The nucleophilic addition of hydroxylamine to the nitrile carbon of 3-cyanopyridine, facilitated by the base which neutralizes the generated HCl, yields the corresponding amidoxime.
Step 2: Acylation of N'-Hydroxynicotinimidamide
-
Reactants: N'-Hydroxynicotinimidamide and acetic anhydride.
-
Solvent: Anhydrous pyridine or a non-protic solvent like dichloromethane with a base catalyst.
-
Procedure:
-
Dissolve N'-hydroxynicotinimidamide in the solvent and cool the solution in an ice bath.
-
Slowly add a slight excess of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the O-acetylated intermediate.
-
-
Causality: The highly reactive acetic anhydride acylates the hydroxyl group of the amidoxime, forming the key O-acyl amidoxime intermediate. Pyridine acts as both a solvent and a catalyst, activating the anhydride and scavenging the acetic acid byproduct.
Step 3: Cyclodehydration to form this compound
-
Reactant: O-Acetyl-N'-hydroxynicotinimidamide.
-
Conditions: Thermal or base-catalyzed cyclization.
-
Procedure:
-
Thermal Cyclization: The isolated O-acyl amidoxime can be heated in a high-boiling point solvent (e.g., xylene or dimethylformamide) to induce cyclodehydration.
-
Base-Catalyzed Cyclization: Alternatively, treatment of the O-acyl amidoxime with a base such as sodium hydroxide or potassium carbonate in a suitable solvent at room temperature can also effect the cyclization.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.
-
-
Causality: The intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule, leads to the formation of the stable 1,2,4-oxadiazole ring.
Physicochemical Characterization: An Anticipated Profile
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be anticipated:
| Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the methyl protons (CH ₃) in the region of δ 2.5-2.7 ppm. - A set of multiplets in the aromatic region (δ 7.5-9.0 ppm) characteristic of a 3-substituted pyridine ring. |
| ¹³C NMR | - A signal for the methyl carbon (C H₃) around δ 10-15 ppm. - Signals for the pyridine ring carbons in the range of δ 120-155 ppm. - Two characteristic quaternary carbon signals for the 1,2,4-oxadiazole ring (C3 and C5) in the region of δ 160-180 ppm.[8] |
| Mass Spec (ESI-MS) | - A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| IR Spectroscopy | - Characteristic C=N stretching vibrations for the oxadiazole and pyridine rings. - Absence of N-H and O-H stretching bands from the amidoxime precursor. |
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not yet available, the known pharmacological activities of related 3-pyridyl-1,2,4-oxadiazole derivatives provide a strong basis for predicting its therapeutic potential.
Anticancer Activity
Numerous 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated potent anticancer properties.[2] For instance, derivatives bearing a pyridyl moiety have shown significant cytotoxicity against various cancer cell lines, including colon and breast cancer.[9] The mechanism of action for some of these compounds involves the induction of apoptosis.[2] The presence of the 3-pyridyl group in the title compound makes it a promising candidate for evaluation as an anticancer agent.
Neuroprotective and CNS-Related Activities
The 1,2,4-oxadiazole nucleus is present in compounds targeting the central nervous system. Derivatives have been investigated as ligands for various receptors, including muscarinic and dopamine receptors.[6] The pyridine motif is also a well-known pharmacophore for CNS-active drugs. Therefore, this compound could potentially exhibit activity in models of neurodegenerative diseases or psychiatric disorders.
Anti-inflammatory and Analgesic Properties
Certain 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[3] The structural similarity of the title compound to known anti-inflammatory agents suggests that it may also exhibit activity in this therapeutic area.
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has been incorporated into various antimicrobial agents.[1] The nitrogen-containing pyridine ring can also contribute to antimicrobial efficacy.[5] Thus, screening this compound against a panel of bacterial and fungal pathogens would be a worthwhile endeavor.
The potential biological activities are summarized in the following diagram:
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated characterization data provides a clear roadmap for structural verification.
The true potential of this molecule, however, lies in its unexplored biological activity. Based on the extensive literature on related 1,2,4-oxadiazole and pyridine-containing compounds, this compound represents a promising scaffold for the development of novel therapeutics.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of the title compound to confirm its structure.
-
Biological Screening: A comprehensive biological evaluation against a diverse panel of assays, including anticancer, anti-inflammatory, antimicrobial, and CNS-related targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to establish clear SAR and identify lead compounds for further optimization.
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The 1,2,4-Oxadiazole Scaffold: A Journey from Chemical Curiosity to a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Heterocycle that Reshaped Drug Design
In the vast and ever-expanding universe of chemical scaffolds available to the medicinal chemist, certain structures rise to prominence not for their fleeting novelty, but for their enduring utility. The 1,2,4-oxadiazole ring is a prime example of such a privileged scaffold. A simple, five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, its unassuming structure belies a profound impact on drug discovery and development. Initially a mere curiosity of 19th-century organic chemistry, the 1,2,4-oxadiazole has evolved into a workhorse of modern medicinal chemistry, primarily celebrated for its role as a robust bioisostere for metabolically labile ester and amide functionalities. This guide will traverse the historical landscape of the 1,2,4-oxadiazole, from its initial synthesis to its current status as a key component in a multitude of therapeutic agents. We will delve into the synthetic strategies that have made this heterocycle readily accessible, explore the physicochemical and pharmacological rationale behind its use as a bioisostere, and survey its successful application in approved pharmaceuticals.
I. A Historical Perspective: From "Azoxime" to Approved Drugs
The story of the 1,2,4-oxadiazole begins in 1884 with its first synthesis by Tiemann and Krüger, who initially classified the new heterocycle as an "azoxime" or "furo[ab1]diazole".[1][2] For nearly eight decades, the 1,2,4-oxadiazole remained largely a subject of academic interest, with its photochemical rearrangements attracting some attention from chemists.[1][2] However, the tide began to turn in the 1940s as the first investigations into the biological activities of its derivatives were initiated.[1][2] This nascent interest culminated two decades later with the introduction of the first commercially available drug containing a 1,2,4-oxadiazole ring: Oxolamine, a cough suppressant.[1][2] This marked a pivotal moment, demonstrating the therapeutic potential of this once-obscure heterocycle and paving the way for its widespread adoption in drug discovery programs.
The latter half of the 20th century and the beginning of the 21st century have witnessed a dramatic increase in the exploration of 1,2,4-oxadiazoles in medicinal chemistry.[1][3] This surge in interest is largely attributable to the recognition of its value as a bioisosteric replacement for esters and amides, offering improved metabolic stability and other desirable pharmacokinetic properties.[4][5][6][7] Today, the 1,2,4-oxadiazole core is found in a variety of approved drugs for diverse therapeutic areas, a testament to its versatility and utility in modern drug design.[1][2]
II. The Synthetic Chemist's Toolkit: Constructing the 1,2,4-Oxadiazole Core
The accessibility of a chemical scaffold is paramount to its utility in medicinal chemistry. Fortunately, a variety of reliable and versatile methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been developed and refined over the years. The most classical and widely employed approach involves the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.
Classical Synthesis: The Amidoxime Route
The foundational method, first reported by Tiemann and Krüger, involves the reaction of an amidoxime with an acyl chloride.[2][8][9][10] This reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclization to form the 1,2,4-oxadiazole ring.[4][11]
Caption: Classical synthesis of 1,2,4-oxadiazoles via the amidoxime route.
Modern iterations of this method often employ coupling agents to facilitate the reaction between the amidoxime and a carboxylic acid, avoiding the need for highly reactive acyl chlorides.[11] Furthermore, one-pot procedures have been developed to streamline the synthesis, where the amidoxime is generated in situ from a nitrile and hydroxylamine, followed by acylation and cyclization without isolation of intermediates.[12]
Experimental Protocol: A General One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol provides a representative one-pot procedure for the synthesis of 1,2,4-oxadiazoles from readily available nitriles and carboxylic acids.
Materials:
-
Aryl or alkyl nitrile
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium carbonate, triethylamine)
-
Carboxylic acid
-
Coupling agent (e.g., EDC·HCl, HATU)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Amidoxime Formation: To a solution of the nitrile in a suitable solvent, add hydroxylamine hydrochloride and a base. Stir the mixture at room temperature or with gentle heating until the nitrile is consumed (monitor by TLC or LC-MS).
-
Acylation: To the reaction mixture containing the in situ generated amidoxime, add the carboxylic acid and a coupling agent. Stir at room temperature until the acylation is complete.
-
Cyclodehydration: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The cyclodehydration can be promoted by the addition of a dehydrating agent or simply by thermal means. Monitor the reaction for the formation of the 1,2,4-oxadiazole product.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Note: Reaction conditions, including solvent, base, coupling agent, and temperature, should be optimized for specific substrates.
III. The Power of Bioisosterism: The 1,2,4-Oxadiazole Advantage
Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical or chemical properties to maintain or enhance biological activity, is a cornerstone of modern drug design.[6][7] The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere for ester and amide functionalities, offering several key advantages.[4][5][6][7]
Caption: Bioisosteric replacement of amide and ester groups with a 1,2,4-oxadiazole ring.
The primary driver for this bioisosteric replacement is the enhanced metabolic stability of the 1,2,4-oxadiazole ring compared to esters and amides, which are susceptible to hydrolysis by esterases and amidases, respectively.[5][7][13] This increased stability can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability.
| Feature | Ester/Amide Moiety | 1,2,4-Oxadiazole Moiety | Rationale for Replacement |
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Resistant to hydrolysis | Increased in vivo half-life and bioavailability.[5][7] |
| Hydrogen Bonding | Amides are H-bond donors and acceptors; Esters are H-bond acceptors | H-bond acceptors (N atoms) | Mimics key interactions with biological targets.[13] |
| Conformation | Planar and rigid | Planar and rigid | Maintains the necessary geometry for receptor binding.[13] |
| Dipole Moment | Possess significant dipole moments | Possess significant dipole moments | Can replicate the electrostatic interactions of the original functional group.[13] |
| Physicochemical Properties | Can be modulated by substituents | Can be modulated by substituents | Allows for fine-tuning of properties like lipophilicity and solubility. |
IV. Clinical Success Stories: 1,2,4-Oxadiazoles in Approved Drugs
The true measure of a scaffold's success in medicinal chemistry is its presence in clinically approved drugs. The 1,2,4-oxadiazole ring is a component of several marketed pharmaceuticals, highlighting its therapeutic relevance across a range of diseases.
| Drug Name | Therapeutic Area | Function of the 1,2,4-Oxadiazole Ring |
| Ataluren | Duchenne Muscular Dystrophy | A key structural component of this read-through agent.[1][2][14] |
| Oxolamine | Cough Suppressant | Part of the core pharmacophore.[1][2] |
| Prenoxdiazine | Cough Suppressant | Integral to the chemical structure.[1][2] |
| Butalamine | Vasodilator | A central feature of the molecule.[1][2] |
| Fasiplon | Anxiolytic | A nonbenzodiazepine anxiolytic with the oxadiazole ring.[1][2] |
| Pleconaril | Antiviral | An essential part of this antiviral agent's structure.[1][2] |
| Proxazole | Functional Gastrointestinal Disorders | A key element in the drug's chemical makeup.[1][2] |
V. The Future is Bright: Expanding Horizons for the 1,2,4-Oxadiazole Scaffold
The journey of the 1,2,4-oxadiazole from its discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. Its inherent stability, synthetic accessibility, and ability to serve as a robust bioisostere for common functional groups have solidified its place in the drug discovery arsenal. As our understanding of disease biology deepens and the demand for novel therapeutics with improved properties continues to grow, the versatile 1,2,4-oxadiazole ring is poised to play an even more significant role in the development of the medicines of tomorrow. The ongoing exploration of novel synthetic methodologies and the continued application of this remarkable heterocycle in diverse therapeutic areas ensure that its story is far from over.
References
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Demkowicz, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
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MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate. [Link]
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Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
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ResearchGate. (n.d.). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate. [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Camci, M., & Karali, N. L. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (n.d.). [No Source Name Available]. [Link]
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Kumar, S., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(19), 7937–7987. [Link]
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Pałasz, A., & Pałasz, A. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 21(11), 747–752. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Commercially available drugs containing oxadiazole scaffold. ResearchGate. [Link]
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Semantic Scholar. (n.d.). [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
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Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Al-Tel, T. H., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 27. [Link]
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ResearchGate. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]
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A new rearrangement in the 1,2,4-oxadiazole series. (1970). Journal of the Chemical Society D: Chemical Communications, (21), 1456. [Link]
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ResearchGate. (2016). (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS 1 2 3. ResearchGate. [Link]
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Marzullo, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [No Source Name Available]. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. ResearchGate. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry, 283, 117003. [Link]
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Marzullo, P., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [https://iris.unipa.it/retrieve/handle/10447/424346/619574/2020-Pace-Recent Advances On 1,2,4-Oxadiazoles.pdf]([Link] Advances On 1,2,4-Oxadiazoles.pdf)
-
ResearchGate. (n.d.). Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884. ResearchGate. [Link]
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Spectroscopic and Synthetic Overview of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to offer an in-depth predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a plausible synthetic route and experimental workflow are detailed, providing a foundational framework for its synthesis and characterization. This guide is intended to support researchers in the identification, synthesis, and application of this and related 1,2,4-oxadiazole derivatives.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in drug discovery and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups make it a valuable building block in the design of novel bioactive molecules. The target molecule, this compound, incorporates both the 1,2,4-oxadiazole core and a pyridine ring, a combination that is frequently explored for its potential pharmacological activities.
Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of newly synthesized compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are grounded in the analysis of structurally similar compounds and fundamental spectroscopic theory.
Molecular Structure
The structural representation of this compound is crucial for the interpretation of its spectroscopic data. The molecule consists of a central 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a 3-pyridyl group at the 3-position.
Figure 1: Molecular Structure of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on data from analogous 3-aryl-5-methyl-1,2,4-oxadiazoles and pyridyl-substituted heterocycles.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the four protons of the 3-pyridyl ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.7 - 2.9 | Singlet (s) | - |
| Py-H2' | 9.2 - 9.4 | Doublet (d) or Singlet (s) | ~2.0 |
| Py-H4' | 8.3 - 8.5 | Doublet of Triplets (dt) | ~8.0, 2.0 |
| Py-H5' | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.0, 5.0 |
| Py-H6' | 8.7 - 8.9 | Doublet of Doublets (dd) | ~5.0, 2.0 |
Causality behind Predictions:
-
The methyl protons are expected to resonate at a relatively downfield position (δ 2.7 - 2.9 ppm) due to the deshielding effect of the adjacent electronegative oxadiazole ring.
-
The pyridyl protons will exhibit characteristic chemical shifts and coupling patterns. The proton at the 2'-position (Py-H2') is anticipated to be the most deshielded due to its proximity to the ring nitrogen and the oxadiazole ring. The remaining pyridyl protons will appear in the aromatic region with multiplicities dictated by their coupling to neighboring protons. These predictions are informed by published data for various pyridyl-containing heterocyclic compounds.
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 12 - 15 |
| Py-C2' | 150 - 153 |
| Py-C3' | 125 - 128 |
| Py-C4' | 135 - 138 |
| Py-C5' | 123 - 126 |
| Py-C6' | 148 - 151 |
| Oxadiazole C3 | 165 - 168 |
| Oxadiazole C5 | 175 - 178 |
Causality behind Predictions:
-
The methyl carbon is expected in the typical aliphatic region.
-
The pyridyl carbons will have chemical shifts influenced by the nitrogen atom and the oxadiazole substituent.
-
The two carbons of the 1,2,4-oxadiazole ring are highly deshielded and will appear at the downfield end of the spectrum, which is a characteristic feature of this heterocyclic system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N (Oxadiazole & Pyridine) | 1600 - 1650 | Medium to Strong |
| C-O-C (Oxadiazole) | 1200 - 1250 | Strong |
| N-O (Oxadiazole) | 900 - 950 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2900 - 3000 | Medium |
Causality behind Predictions:
-
The spectrum will be dominated by characteristic absorptions of the 1,2,4-oxadiazole and pyridine rings.[1]
-
The C=N stretching vibrations from both rings are expected in the 1600-1650 cm⁻¹ region.[1]
-
A strong band corresponding to the C-O-C stretching of the oxadiazole ring is anticipated around 1200-1250 cm⁻¹.[1]
-
The N-O stretching of the oxadiazole ring should appear in the 900-950 cm⁻¹ range.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted molecular weight is approximately 175.06 g/mol .
| m/z | Predicted Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₂=C=O]⁺ |
| 105 | [C₅H₄N-CN]⁺ |
| 78 | [C₅H₄N]⁺ |
| 42 | [CH₃CN]⁺ |
Causality behind Predictions:
-
The fragmentation of 1,2,4-oxadiazoles is known to proceed via cleavage of the heterocyclic ring.
-
A common fragmentation pathway involves the loss of a neutral molecule such as ketene (CH₂=C=O) from the methyl-substituted side of the ring.
-
Cleavage can also lead to the formation of nitrile fragments. The pyridyl nitrile cation and the pyridine cation are expected to be prominent fragments.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Proposed Synthesis and Experimental Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid derivative.
Synthetic Protocol
-
Formation of 3-Pyridinecarboxamidoxime: 3-Cyanopyridine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine in an alcoholic solvent. The mixture is heated to reflux to yield 3-pyridinecarboxamidoxime.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The resulting amidoxime is then reacted with acetic anhydride. This reaction serves to both acylate the amidoxime and facilitate the subsequent cyclodehydration to form the 5-methyl-1,2,4-oxadiazole ring. The reaction is typically heated to complete the cyclization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Workflow
Figure 3: A logical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide presents a detailed predictive analysis of the spectroscopic data for this compound. While experimental validation is required for definitive characterization, the predicted NMR, IR, and MS data, along with the proposed synthetic workflow, provide a robust framework for researchers working on the synthesis and identification of this and related compounds. The insights provided herein are intended to accelerate research and development in the fields of medicinal chemistry and materials science by offering a scientifically grounded starting point for the exploration of this promising heterocyclic scaffold.
References
- A review on the synthesis and reactions of 1,2,4-oxadiazoles. Mini-Reviews in Organic Chemistry, 2010.
- Synthesis and characterization of some new 1,2,4-oxadiazole derivatives and their biological activity. European Journal of Chemistry, 2014.
- Synthesis and spectroscopic studies of 5-methyl-3-phenyl- and 5-methyl-3-(o-, m-, and p-tolyl)-1,2,4-oxadiazoles.
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Available at: [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole: A Guide to In Vitro Characterization
Introduction: Unveiling the Pharmacological Potential of a Novel Oxadiazole Compound
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, featured in a diverse array of pharmacologically active agents.[1][2][3][4] Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive moiety for drug design.[3][5][6] The compound of interest, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, combines this versatile heterocycle with a 3-pyridyl substituent, a key structural feature in many ligands targeting nicotinic acetylcholine receptors (nAChRs).[7] Nicotinic receptors, particularly the α7 subtype, are implicated in a range of central nervous system (CNS) disorders, making them a critical target for therapeutic development.[8][9][10]
This guide provides a comprehensive framework for the in vitro characterization of this compound. We will proceed under the hypothesis that the compound is a potential modulator of the α7 nAChR. The following protocols are designed to first screen for activity at this receptor and then to elucidate the specific mechanism of action, such as agonism, antagonism, or allosteric modulation.
Part 1: Foundational Screening - Is the α7 Nicotinic Acetylcholine Receptor a Target?
The initial phase of characterization aims to determine if this compound interacts with the α7 nAChR. A cell-based functional assay measuring calcium influx is an efficient and high-throughput method for this primary screening. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions.[11]
Workflow for Primary Screening
Caption: Workflow for the primary screening of this compound using a calcium flux assay.
Protocol 1: High-Throughput Calcium Flux Assay
This protocol is designed to detect agonist, antagonist, or positive allosteric modulator (PAM) activity. A PAM will enhance the response to a native agonist.[8][11][12]
Materials:
-
Human α7 nAChR-expressing cell line (e.g., HEK293 or a stable CHO cell line).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (test compound).
-
Acetylcholine (ACh) or another known α7 agonist (positive control).
-
Methyllycaconitine (MLA) or another known α7 antagonist (positive control).
-
A fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the α7 nAChR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of the test compound in Assay Buffer. Also, prepare solutions of the positive controls (ACh and MLA).
-
Assay Execution:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the plate in the fluorescent reader and begin recording baseline fluorescence.
-
To detect PAM activity: Inject the test compound at various concentrations, followed by a sub-maximal (EC20) concentration of ACh. A potentiation of the ACh response indicates PAM activity.[12]
-
To detect agonist activity: Inject the test compound alone. An increase in fluorescence indicates agonist activity.
-
To detect antagonist activity: Pre-incubate the cells with the test compound for a set period, then inject a maximal (EC80) concentration of ACh. A reduction in the ACh response indicates antagonist activity.
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.
Expected Data:
| Compound Mode of Action | Expected Outcome in Calcium Flux Assay |
| Agonist | Increase in fluorescence upon addition of the compound alone. |
| Antagonist | No change in fluorescence alone; dose-dependent inhibition of ACh-induced fluorescence. |
| Positive Allosteric Modulator (PAM) | Minimal or no effect alone; dose-dependent potentiation of the fluorescence signal induced by a sub-maximal concentration of ACh. |
Part 2: Mechanistic Elucidation - Electrophysiological Characterization
If the primary screen indicates activity, electrophysiology is the gold standard for confirming and detailing the compound's effect on ion channel function.[7] Automated patch-clamp systems allow for higher throughput than traditional manual patch-clamp.
Signaling Pathway of α7 nAChR Activation
Caption: Simplified pathway of α7 nAChR activation and modulation.
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol will provide detailed information on how the test compound affects the ion channel's gating properties.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Cells stably expressing human α7 nAChR.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2.
-
This compound (test compound).
-
Acetylcholine (ACh).
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension according to the instrument manufacturer's guidelines.
-
System Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap cells, form a gigaseal, and establish a whole-cell recording configuration.
-
Compound Application and Data Acquisition:
-
Hold the cell at a negative membrane potential (e.g., -70 mV).
-
PAM Protocol: Apply a brief pulse of a low concentration of ACh to establish a baseline current. Then, co-apply the same concentration of ACh with increasing concentrations of the test compound. A potentiation of the current amplitude or a slowing of the desensitization rate indicates PAM activity.[9][12]
-
Agonist Protocol: Apply increasing concentrations of the test compound alone to evoke currents.
-
Antagonist Protocol: Pre-apply the test compound, followed by co-application with a high concentration of ACh.
-
-
Data Analysis: Measure the peak current amplitude and the decay kinetics. Plot concentration-response curves to determine EC50 or IC50 values. Analyze changes in current kinetics to understand the mechanism of modulation.
Example Data Presentation:
| Parameter | Control (ACh only) | + 1 µM Test Compound | + 10 µM Test Compound |
| Peak Current (pA) | 500 ± 50 | 1500 ± 120 | 3500 ± 250 |
| Decay Time Constant (ms) | 150 ± 20 | 450 ± 40 | 900 ± 75 |
| EC50 of ACh (µM) | 100 | 25 | 5 |
Part 3: Target Engagement - Radioligand Binding Assay
To confirm direct binding to the α7 nAChR and to determine the binding affinity (Ki), a radioligand binding assay is performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Protocol 3: Competitive Radioligand Binding Assay
Materials:
-
Membrane preparations from cells expressing human α7 nAChR or from brain tissue known to be rich in α7 nAChRs.
-
Radioligand specific for α7 nAChR, such as [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin.[13]
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing BSA).
-
This compound (test compound).
-
Unlabeled ligand for non-specific binding determination (e.g., high concentration of nicotine or MLA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine total binding (radioligand alone) and non-specific binding (in the presence of a high concentration of unlabeled ligand).
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to obtain the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Forward Look
This structured approach, moving from high-throughput functional screening to detailed biophysical characterization, provides a robust pathway for defining the in vitro pharmacology of this compound. Positive results in these assays, particularly demonstrating potent and selective positive allosteric modulation of the α7 nAChR, would establish a strong rationale for advancing the compound into more complex cellular models and subsequent in vivo studies for CNS disorders like schizophrenia or Alzheimer's disease.[8][9][10]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-390. [Link]
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Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
An Application Note and In Vivo Protocol Guide for 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2][3] It is often employed as a bioisostere for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic properties of drug candidates.[4] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3][5] The incorporation of a pyridine ring, as seen in this compound, can further modulate the compound's biological activity, potentially enhancing its interaction with biological targets within the central nervous system due to the nitrogen atom's ability to form hydrogen bonds and the overall electronic properties of the aromatic system.[6]
Given the neuroprotective and anti-inflammatory properties observed in various oxadiazole and pyridine-containing compounds, this guide will focus on the in vivo evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases characterized by neuroinflammation.[7][8][9][10]
Preclinical In Vivo Evaluation Workflow
A systematic in vivo evaluation is critical to profile the therapeutic potential of a novel compound. The following workflow outlines the key stages for characterizing the in vivo properties of this compound.
Caption: In vivo evaluation workflow for this compound.
Phase 1: Preliminary In Vivo Characterization
Protocol 1: Formulation and Maximum Tolerated Dose (MTD) Study
Objective: To develop a suitable vehicle for in vivo administration and to determine the highest dose of this compound that does not cause unacceptable toxicity.
Materials:
-
This compound
-
Vehicle components (e.g., saline, DMSO, Tween 80, carboxymethylcellulose)
-
Male and female C57BL/6 mice (8-10 weeks old)
Methodology:
-
Formulation:
-
Test the solubility of the compound in various biocompatible vehicles. A common starting formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final formulation is a clear solution or a stable, homogenous suspension.
-
-
MTD Study (Single Dose):
-
Acclimatize mice for at least one week before the study.[11]
-
Administer single escalating doses of the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)) to small groups of mice (n=3-5 per group).
-
Include a vehicle control group.
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, and grooming) for at least 7 days.
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.
-
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.
Materials:
-
Formulated this compound
-
Male Sprague-Dawley rats (or C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Administer a single, non-toxic dose of the compound (e.g., 10 mg/kg i.p. or p.o.) to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]
-
Process blood to plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[13]
-
Calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 | Half-life |
| F (%) | Bioavailability (if both i.v. and oral routes are tested) |
Phase 2: Efficacy in a Model of Neuroinflammation
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in a mouse model of acute neuroinflammation.
Model Rationale: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response that leads to the activation of microglia and astrocytes in the brain and the production of pro-inflammatory cytokines, mimicking aspects of neuroinflammation seen in neurodegenerative diseases.[11]
Methodology:
-
Animals: Use adult male C57BL/6 mice, acclimatized for one week.[11]
-
Experimental Groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
Compound (Dose 1) + LPS
-
Compound (Dose 2) + LPS
-
-
Dosing:
-
Pre-treat mice with the compound or vehicle for a specified period (e.g., 1 hour or daily for 7 days) before the LPS challenge.
-
Administer a single i.p. injection of LPS (e.g., 0.5-1 mg/kg).
-
-
Behavioral Testing: Conduct behavioral tests 24-72 hours after LPS injection to assess sickness behavior and cognitive deficits.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize animals and collect brain tissue for biochemical and histological analysis.
Behavioral Assessments for Cognitive Function
Cognitive function, particularly learning and memory, is often impaired in the context of neuroinflammation. A battery of behavioral tests should be employed to assess these functions.[14][15]
Caption: Behavioral tests for assessing cognitive function in rodent models.
Protocol 4: Y-Maze Spontaneous Alternation Test
Objective: To assess short-term spatial working memory.
Methodology:
-
The Y-maze consists of three identical arms.
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as entries into three different arms on consecutive choices.
-
Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100. A decrease in alternation reflects impaired working memory.[16]
Phase 3: Mechanism of Action and Target Engagement
Potential Signaling Pathway
Neuroinflammation is mediated by complex signaling pathways. One key pathway involves the activation of microglia and the subsequent production of pro-inflammatory cytokines via the NF-κB pathway. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.
Protocol 5: Endpoint Biochemical and Histological Analyses
Objective: To measure markers of neuroinflammation and neurodegeneration in brain tissue.
Methodology:
-
Biochemical Analysis:
-
Homogenize brain tissue (e.g., hippocampus or cortex).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.[17]
-
Perform Western blotting to assess the activation of key signaling proteins (e.g., phosphorylated IKK, NF-κB).
-
-
Histological Analysis:
-
Perfuse animals and fix brain tissue in 4% paraformaldehyde.
-
Prepare brain sections for immunohistochemistry.
-
Stain for markers of microglial activation (Iba1) and astrocytosis (GFAP).[18]
-
Quantify the number and morphology of activated glial cells.
-
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of this compound as a potential therapeutic agent for neurological disorders. The proposed protocols are based on established methodologies and should be adapted and optimized for the specific compound and research question. Thorough preliminary characterization, followed by efficacy studies in relevant disease models and mechanistic investigations, will be crucial in determining the therapeutic potential of this novel compound.
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Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2022). Journal of Clinical Medicine of Kazakhstan. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. Retrieved from [Link]
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Application Notes and Protocols for 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Pyridyl-Substituted 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and broad spectrum of biological activities.[1][2][3] This versatile framework is a cornerstone in the development of novel therapeutic agents, with numerous derivatives demonstrating promising anticancer effects.[3][4] The inclusion of a pyridyl moiety, as seen in 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, is a strategic design element. The pyridine ring can enhance the molecule's pharmacological properties, including its ability to form hydrogen bonds with biological targets, thereby potentially increasing its efficacy and specificity as an anticancer agent.[5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals investigating the anticancer potential of this compound. We will delve into its potential mechanisms of action, provide detailed protocols for in vitro evaluation, and present a framework for data analysis.
Plausible Mechanisms of Anticancer Activity
While specific mechanistic data for this compound is emerging, the broader class of pyridyl-substituted oxadiazoles has been shown to exert anticancer effects through various pathways. The following are key putative mechanisms that warrant investigation for this compound.
Induction of Apoptosis via Caspase Activation
A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of caspases, which are the executive enzymes of this process.[7] Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade.[7] It is hypothesized that this compound may interact with and activate pro-caspase-3, leading to its cleavage into the active form and subsequent execution of apoptosis.
Caption: Hypothesized apoptosis induction pathway.
Inhibition of Key Signaling Pathways in Cancer Proliferation
The aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[8] Oxadiazole derivatives have shown potential in inhibiting these critical pathways.[8] this compound may act as an inhibitor of key kinases within these cascades, such as Akt or EGFR, thereby blocking downstream signaling and halting cancer cell proliferation.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols: In Vitro Evaluation of Anticancer Activity
The following protocols provide a starting point for assessing the anticancer efficacy of this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol details the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of the compound on a selected cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
MCF-7 cells (or other cancer cell line of interest)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Caption: Step-by-step workflow for the MTS assay.
Data Presentation: Hypothetical IC₅₀ Values
The following table illustrates how to present the IC₅₀ data obtained from the MTS assay. The values are hypothetical and serve as an example.
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h |
| This compound | MCF-7 | 8.5 |
| This compound | A549 (Lung) | 12.2 |
| This compound | HCT-116 (Colon) | 9.8 |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
Conclusion and Future Directions
The pyridyl-substituted 1,2,4-oxadiazole scaffold represents a promising avenue for the development of novel anticancer agents. This compound, as a member of this class, warrants thorough investigation. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of its anticancer activity. Further studies should focus on elucidating its precise mechanism of action, including target identification and validation, as well as in vivo efficacy studies in relevant animal models.
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Kucukoglu K., et al. A review on the anticancer activity of 1,2,4-oxadiazole derivatives. Pharmaceuticals. 2020;13(6):111. [Link]
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Khalilullah, H., et al. Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives Against the Breast Cancer Cell Line MCF-7. Biological and Pharmaceutical Bulletin. 2015;38(5):763-73. [Link]
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Khan, I., et al. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018;23(12):3361. [Link]
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Ghotekar, S., et al. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. 2021;26(11):3193. [Link]
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Di Sarno, V., et al. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. 2021;26(16):4958. [Link]
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Kumar, A., et al. Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Online Journal of Case Studies. 2022;1(1):555551. [Link]
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Jain, A. K., et al. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(sup3):120-129. [Link]
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Khan, I., et al. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. 2023;16(2):254. [Link]
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Kumar, A., et al. A Review on Anticancer Activity of 1, 3, 4-oxadiazole. International Journal of Pharmaceutical and Analytical Research. 2018;6(5):499-508. [Link]
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Zhang, H., et al. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules. 2021;26(5):1465. [Link]
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Singh, S., et al. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Chemistry & Biodiversity. 2023;e202301018. [Link]
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Khalil, N. A., et al. Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7. Biological and Pharmaceutical Bulletin. 2015;38(5):763-73. [Link]
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Hussain, A., & Jamali, A. A. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022;4(3):255-276. [Link]
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Kumar, A., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. 2022;27(19):6617. [Link]
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Lukin, A., et al. Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5-Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Molecules. 2016;21(11):1501. [Link]
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Di Sarno, V., et al. Effect of 1-methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b] pyridines 1a–o. on the growth of human tumor cells HCT-116. European Journal of Medicinal Chemistry. 2019;182:111634. [Link]
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Naaz, F., et al. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. ACS Medicinal Chemistry Letters. 2021;12(5):795-802. [Link]
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de Oliveira, C. S. A., et al. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Medicinal Chemistry. 2021;12(3):415-423. [Link]
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Application Notes and Protocols for Investigating 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole in Anti-Inflammatory Research
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles in Inflammation
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] These compounds are often explored as bioisosteres of amides and esters, capable of forming crucial hydrogen bond interactions with biological macromolecules.[3] Their anti-inflammatory effects are frequently attributed to the modulation of key signaling pathways and enzymes that drive the inflammatory response.
This guide focuses on a specific derivative, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole , and provides a comprehensive framework for its investigation as a potential anti-inflammatory agent. We will delve into the mechanistic rationale for its study, detailed protocols for in vitro and in vivo evaluation, and the interpretation of results. The methodologies outlined herein are based on established protocols for analogous compounds and are designed to provide a robust and reproducible approach for researchers in drug discovery and development.
Mechanistic Rationale: Targeting Key Inflammatory Pathways
Research into 1,2,4-oxadiazole derivatives has revealed several potential mechanisms for their anti-inflammatory effects. These include:
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several 1,2,4-oxadiazole compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[4][5]
-
Modulation of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some oxadiazole derivatives have demonstrated selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[6][7][8] This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors (traditional NSAIDs).
-
Reduction of Pro-inflammatory Cytokines and Mediators: The anti-inflammatory activity of oxadiazoles is often correlated with a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as other inflammatory mediators like nitric oxide (NO).[4][5]
The presence of the pyridine ring in this compound may also contribute to its biological activity, as nitrogen-containing heterocycles are common features in many pharmacologically active compounds.
Experimental Workflows and Protocols
In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of this compound's anti-inflammatory potential should be conducted using cell-based in vitro assays. These assays provide a controlled environment to study the compound's effects on specific cellular responses to inflammatory stimuli.
Caption: In Vitro Anti-Inflammatory Screening Workflow.
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50).
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 1 | (Experimental Data) |
| 10 | (Experimental Data) | |
| 50 | (Experimental Data) | |
| Positive Control (e.g., L-NAME) | 100 | (Experimental Data) |
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory response. This protocol measures the effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatant from Protocol 1
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Use the cell culture supernatants collected in Protocol 1.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using the standard curve. Determine the IC50 value for the inhibition of each cytokine.
| Cytokine | Compound | IC50 (µM) |
| TNF-α | This compound | (Experimental Data) |
| IL-6 | This compound | (Experimental Data) |
Rationale: This protocol investigates the molecular mechanism of action by examining the effect of the test compound on the phosphorylation of NF-κB p65 subunit (a marker of NF-κB activation) and the expression of COX-2.
Materials:
-
Cell lysates from LPS-stimulated RAW 264.7 cells treated with the test compound
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-COX-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 1.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Expected Outcome: A potent anti-inflammatory compound would be expected to decrease the ratio of phosphorylated p65 to total p65 and reduce the expression of COX-2.
In Vivo Evaluation of Anti-Inflammatory Activity
Following promising in vitro results, the anti-inflammatory effects of this compound should be evaluated in an animal model of inflammation.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[7] Carrageenan injection into the paw induces a biphasic inflammatory response, and the reduction in paw volume is a measure of anti-inflammatory activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin or Flurbiprofen)
Procedure:
-
Divide the mice into groups (n=6-8 per group): Vehicle control, test compound (different doses), and standard drug.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Data Analysis: Compare the paw volumes and the percentage of edema inhibition between the treated groups and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
| Treatment Group | Dose (mg/kg) | % Edema Inhibition (at 3 hours) |
| Vehicle Control | - | 0 |
| This compound | 10 | (Experimental Data) |
| 25 | (Experimental Data) | |
| 50 | (Experimental Data) | |
| Standard Drug (e.g., Indomethacin) | 10 | (Experimental Data) |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed protocols are designed to assess its efficacy from in vitro cellular models to an in vivo model of acute inflammation. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies, evaluation in chronic inflammation models, and pharmacokinetic and toxicological profiling. The 1,2,4-oxadiazole scaffold continues to be a promising area for the development of novel therapeutics, and a systematic approach as outlined here is crucial for advancing our understanding of its potential.
References
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020). Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2015). Chemico-Biological Interactions, 242, 348-357. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry, 13(8), 903-916. [Link]
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2015). Request PDF. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2020). IRIS UniPA. [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports, 15(1), 13351. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2488. [Link]
-
Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. (2008). Request PDF. [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (2021). Molecules, 26(23), 7234. [Link]
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Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018). International Journal of Green Pharmacy, 12(02). [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2021). Molecules, 26(16), 4991. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. [Link]
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Application Notes and Protocols for the Quantitative Analysis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Abstract
This document provides detailed application notes and validated protocols for the quantitative analysis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in pharmaceutical research and development. The 1,2,4-oxadiazole scaffold is a key structural motif in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester groups.[1] Accurate quantification of such molecules is fundamental to drug discovery, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs).[2][3][4] This guide presents two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices is explained, and each protocol is designed to meet rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[4][5]
Introduction and Analytical Rationale
This compound belongs to the oxadiazole class of heterocycles, which are widely explored for their diverse biological activities.[6][7] The development of reliable analytical methods is a critical step to support its progression through the drug development pipeline, ensuring the quality, safety, and efficacy of potential therapeutic products.[4]
The choice of analytical technique is dictated by the analyte's physicochemical properties and the intended application.
-
HPLC-UV is selected for its versatility, robustness, and accessibility in most quality control laboratories. It is ideal for determining the purity of a drug substance and quantifying the active ingredient in formulated products.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[8] This method is essential for quantifying low concentrations of the analyte in complex matrices such as plasma or urine, which is crucial for pharmacokinetic and metabolism studies.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Implication for Analysis |
| Molecular Formula | C₈H₇N₃O | --- |
| Molecular Weight | 161.16 g/mol | Guides mass spectrometry settings. |
| pKa (most basic) | ~2.5 (Pyridine nitrogen) | Affects analyte charge state; crucial for mobile phase pH selection in RP-HPLC. |
| LogP | ~1.5 | Indicates moderate hydrophobicity, suitable for Reverse-Phase (RP) chromatography. |
| UV λmax | ~254 nm | Predicted chromophore allows for sensitive UV detection. |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
This method is designed for the routine quantification of this compound in bulk material or simple pharmaceutical formulations. The reverse-phase C18 column provides excellent retention for this moderately nonpolar molecule, while the acidic mobile phase ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification using HPLC-UV.
Protocol: HPLC-UV Quantification
2.1. Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Formic acid, analytical grade.
-
This compound reference standard.
2.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v) = 40:60.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
2.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte, transfer to a 100 mL volumetric flask, dissolve in diluent, and sonicate if necessary. Dilute to volume. Further dilute 1.0 mL of this solution into a 10 mL volumetric flask with diluent to achieve a target concentration of 10 µg/mL.
2.4. Analysis and System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
-
Inject the diluent (as a blank), followed by the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution using the linear regression equation.
Method Validation Summary (as per ICH Q2(R1))
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity | R² ≥ 0.999 | 0.9995 over 1-100 µg/mL |
| Accuracy | 98.0 - 102.0% recovery | 99.5 - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | S/N ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio of 10:1 | ~1.0 µg/mL |
| Specificity | No interference at analyte RT | Peak purity > 99.5% |
Method 2: Quantification by LC-MS/MS
This method is intended for the sensitive and selective quantification of this compound in complex biological matrices, such as human or rat plasma. A simple protein precipitation step is used for sample cleanup. The method relies on Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using LC-MS/MS.
Protocol: LC-MS/MS Quantification
3.1. Instrumentation and Materials
-
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like Carbamazepine can be used after validation.
-
Control (blank) plasma from the relevant species.
3.2. LC-MS/MS Conditions
-
LC Mobile Phase A: 0.1% Formic Acid in Water.
-
LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
3.3. MRM Transitions The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmentation of the oxadiazole ring or loss of neutral fragments.
Table 3: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 162.1 | 105.1 (C₅H₄N-C≡N⁺) | Quantifier |
| 162.1 | 78.1 (Pyridine fragment) | Qualifier | |
| Internal Standard (e.g., Carbamazepine) | 237.1 | 194.1 | Quantifier |
3.4. Sample Preparation (Protein Precipitation)
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte stock solution into blank plasma.
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
3.5. Data Analysis
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Method Validation Summary (Bioanalytical)
Table 4: Typical LC-MS/MS Bioanalytical Method Validation Parameters
| Parameter | Specification | Typical Result |
| Linearity | R² ≥ 0.995 | 0.998 over 0.1 - 200 ng/mL |
| Accuracy & Precision | Bias & RSD within ±15% (±20% at LLOQ) | Within ±10% for all QCs |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy/Precision within ±20% | 0.1 ng/mL |
| Matrix Effect | IS-normalized factor between 0.85-1.15 | 0.95 - 1.08 |
| Recovery | Consistent and reproducible | >85% |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Patel, D., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives.
- Khan, I., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
- Khokhlov, A. L., et al. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
- Journal of Pharmaceutical and Negative Results. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
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- Tiwari, A., et al. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health.
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Application Note: High-Throughput Screening for Modulators of Nicotinic Acetylcholine Receptors Using 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neuromuscular and neural transmissions.[1] Their dysfunction is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.[1][2] The diverse family of nAChR subtypes, formed by different combinations of α and β subunits, allows for the development of subtype-selective modulators to minimize off-target effects.[1]
The compound 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and their role as bioisosteres for esters and amides in drug design.[3][4][5] The presence of the 3-pyridyl moiety, a common feature in nAChR ligands, suggests that this compound may act as a modulator of nAChR activity. This application note provides a comprehensive guide for the use of this compound in a high-throughput screening (HTS) campaign to identify novel nAChR modulators. We will focus on a cell-based assay for the α4β2 nAChR subtype, one of the most abundant in the brain, using a membrane potential-sensitive dye.[1][6]
Principle of the Assay: A Fluorescence-Based Approach to Measure nAChR Activity
The primary screening assay is designed to identify modulators of the human α4β2 nAChR expressed in a stable cell line. The assay leverages a fluorescence-based membrane potential dye to detect changes in ion flux upon receptor activation. In their resting state, cells maintain a negative membrane potential. Activation of nAChRs by an agonist, such as nicotine, opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the cell membrane. This change in membrane potential is detected by a fluorescent dye, resulting in an increase in fluorescence intensity.
Test compounds are screened for their ability to modulate this agonist-induced response. Antagonists will inhibit the fluorescence increase, while positive allosteric modulators (PAMs) will potentiate it. This robust and scalable assay format is well-suited for HTS.[6]
Caption: Workflow of the fluorescence-based membrane potential assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| HEK293 cells stably expressing human α4β2 nAChR | ATCC | (Example: CRL-1573) | Liquid Nitrogen |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 | 4°C |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | -20°C |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 | 4°C |
| This compound | In-house synthesis or commercial vendor | N/A | Room Temperature |
| Nicotine | Sigma-Aldrich | N3876 | 4°C |
| Membrane Potential Assay Kit (e.g., FLIPR) | Molecular Devices | R8034 | -20°C |
| 384-well black, clear-bottom assay plates | Corning | 3712 | Room Temperature |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
Experimental Protocol: Primary High-Throughput Screen
This protocol is optimized for a 384-well format suitable for automated liquid handling systems.[6][7]
1. Cell Culture and Plating: a. Culture the HEK293-α4β2 nAChR cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO₂. b. On the day of the assay, harvest the cells and resuspend them in assay buffer (provided in the membrane potential kit). c. Seed the cells into 384-well black, clear-bottom plates at a density of 20,000 cells per well in a volume of 25 µL. d. Incubate the plates for 1-2 hours at 37°C to allow the cells to attach.
2. Compound Preparation and Transfer: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a compound plate by serially diluting the stock solution in DMSO to generate a range of concentrations for testing (e.g., from 10 mM to 10 nM). c. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates containing the cells. This results in a final screening concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., 0.1%).[7] d. Include appropriate controls on each plate:
- Negative Control: DMSO only (no compound).
- Positive Control: A known antagonist of α4β2 nAChR.
3. Dye Loading and Incubation: a. Prepare the membrane potential dye solution according to the manufacturer's instructions. b. Add 25 µL of the dye solution to each well of the assay plates. c. Incubate the plates at room temperature for 30-60 minutes, protected from light.
4. Agonist Addition and Signal Detection: a. Prepare a solution of nicotine in assay buffer at a concentration that elicits an EC₈₀ response (predetermined during assay development). b. Place the assay plates into a fluorescence plate reader (e.g., FLIPR Tetra). c. Record a baseline fluorescence reading for 10-20 seconds. d. Add 12.5 µL of the nicotine solution to each well. e. Immediately begin recording the fluorescence signal for 2-3 minutes.
Data Analysis and Hit Identification
The raw data from the plate reader is analyzed to identify "hits" – compounds that significantly modulate the nAChR activity.
1. Data Normalization: a. The activity of each test compound is typically expressed as a percentage of the control response. For an antagonist screen, this would be the percent inhibition, calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
2. Quality Control: Z'-Factor Calculation: a. The Z'-factor is a statistical parameter used to assess the quality and reliability of an HTS assay.[8][9][10][11] It is calculated for each plate using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| b. An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[9][10]
3. Hit Selection: a. A common method for hit selection is to set a threshold based on the mean and standard deviation (SD) of the negative control wells. For example, a hit could be defined as a compound that produces an inhibition greater than the mean of the negative controls plus three times their standard deviation. b. The process of identifying active compounds, or "hits," involves adjusting for systematic variations and choosing a meaningful cutoff to declare a compound as positive.[12][13]
Caption: Data analysis workflow for hit identification.
Secondary Assays and Hit Confirmation
Hits identified in the primary screen must be confirmed and further characterized through a series of secondary assays.[14]
1. Hit Confirmation: a. Re-test the primary hits in the same assay to confirm their activity and rule out false positives. b. Purchase or re-synthesize the hit compounds to ensure their purity and identity.
2. Dose-Response Analysis: a. Perform a dose-response analysis to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.[13][15] This involves testing the compounds over a range of concentrations.
Protocol for Dose-Response Analysis:
-
Prepare a serial dilution of the confirmed hit compound in DMSO.
-
Follow the same procedure as the primary screen, but with the serially diluted compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
3. Orthogonal Assays: a. Use an orthogonal assay, which employs a different detection technology, to further validate the hits.[6] For nAChRs, an automated patch-clamp electrophysiology assay can directly measure ion channel currents, providing a more detailed characterization of the compound's mechanism of action.[16]
4. Selectivity Profiling: a. Test the confirmed hits against other nAChR subtypes (e.g., α7, α3β4) to determine their selectivity.[6] Subtype-selective compounds are highly desirable for therapeutic development.[2]
Caption: Workflow for hit validation and lead characterization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls | Optimize cell density, incubation times, and reagent concentrations. Ensure consistent liquid handling. |
| Low signal-to-background ratio | Increase agonist concentration (up to EC₈₀). Use a more sensitive dye or plate reader. | |
| High rate of false positives | Compound interference with fluorescence | Perform counter-screens to identify fluorescent compounds or those that interfere with the dye. |
| Cytotoxicity of compounds | Perform a cell viability assay in parallel with the primary screen. | |
| Poor dose-response curves | Compound insolubility | Check the solubility of the compound in the assay buffer. Use a lower starting concentration. |
| Complex mechanism of action | Further investigate the compound's mechanism using electrophysiology or other biophysical methods. |
Conclusion
This application note provides a detailed framework for utilizing this compound in a high-throughput screening campaign to discover novel modulators of α4β2 nicotinic acetylcholine receptors. By following the outlined protocols for primary screening, data analysis, and hit validation, researchers can efficiently identify and characterize promising lead compounds for further drug development. The principles and methodologies described herein are adaptable to other nAChR subtypes and different screening formats, providing a versatile platform for the discovery of new therapeutics for neurological and psychiatric disorders.
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Application Notes & Protocols for the Experimental Design of Testing 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for the systematic evaluation of novel 1,2,4-oxadiazole derivatives, from initial synthesis and screening to preclinical assessment. The protocols and workflows are designed to ensure scientific rigor, reproducibility, and a clear understanding of the structure-activity relationships that drive therapeutic potential.
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Its value stems not only from its presence in a wide array of biologically active compounds but also from its role as a bioisostere for amide and ester functionalities.[2][3] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune target engagement by modifying hydrogen bonding capabilities.[3][4] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]
This document outlines a holistic experimental design for testing newly synthesized 1,2,4-oxadiazole derivatives. It is structured to guide researchers through a logical progression of experiments, ensuring that each step builds upon the last to create a comprehensive data package for lead candidate selection. We will move beyond simple procedural lists to explain the causality behind each experimental choice, thereby creating a self-validating system of inquiry.
Section 1: Synthesis and Physicochemical Characterization
The journey of any new chemical entity begins with its creation and confirmation. The synthetic accessibility of the 1,2,4-oxadiazole core is a key advantage, with several robust methods available for its construction.
Rationale for Synthetic Strategy
The most common and versatile methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of O-acylated amidoximes, which are typically formed from the reaction of an amidoxime with an acylating agent like an acyl chloride or carboxylic acid.[1][5] Another prominent route is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide.[6] The choice of synthesis is critical as it dictates the diversity of substituents that can be incorporated at the C3 and C5 positions, which is the foundation for subsequent Structure-Activity Relationship (SAR) studies.
Protocol: General Synthesis and Structural Verification
Objective: To synthesize a library of 1,2,4-oxadiazole derivatives and confirm their identity and purity.
Methodology (Example via Amidoxime Acylation):
-
Amidoxime Formation: React a commercially available or synthesized nitrile with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a base (e.g., sodium bicarbonate) to form the corresponding amidoxime.[3]
-
Acylation & Cyclization: React the amidoxime with a desired acyl chloride or carboxylic acid (using a coupling agent like EDCI/HOBt) in a solvent such as pyridine or DMF.[5][7] Gentle heating is often applied to facilitate the cyclodehydration to the final 1,2,4-oxadiazole ring.[8]
-
Purification: Purify the crude product using column chromatography on silica gel or recrystallization to achieve >95% purity.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure, ensuring the disappearance of amidoxime protons and the appearance of signals corresponding to the final product.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound.[7]
-
Purity Analysis (HPLC): Quantify the purity of the final compound, which is critical for accurate biological testing.
-
Section 2: The In Vitro Screening Cascade
With a library of pure compounds, the next step is to identify "hits" through a cascade of in vitro assays. The design of this cascade is paramount; it should be structured as a funnel, starting with broad, high-throughput screens and progressing to more complex, lower-throughput mechanistic studies for the most promising candidates.
Workflow for Primary Screening and Hit Confirmation
The initial screen should be robust, reproducible, and directly relevant to the desired therapeutic indication. For example, if the goal is to develop anticancer agents, a primary screen would involve assessing cytotoxicity against a panel of human cancer cell lines.[4][8]
Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative. [9]
Protocol: Anti-Inflammatory MoA (Nitric Oxide Inhibition in Macrophages)
Objective: To determine if 1,2,4-oxadiazole derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). [9] Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate in the dark for 10 minutes. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the concentration of nitrite.
-
Parallel Cytotoxicity Test: It is critical to run a parallel MTT or similar viability assay. This ensures that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compounds are killing the cells.
Section 4: Building the Structure-Activity Relationship (SAR)
SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the chemical structure of a hit compound to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve potency, selectivity, and pharmacokinetic properties. [10][11]
The Iterative SAR Cycle
The process is cyclical: synthesize a focused set of analogs, test them in the established primary and secondary assays, and analyze the results to design the next set of molecules. Key modifications often involve changing substituents on the aromatic rings at the C3 and C5 positions of the 1,2,4-oxadiazole core. [10]For example, adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can probe electronic requirements, while varying substituent size can explore steric limitations within the target's binding pocket. [1]
Data Presentation for SAR Analysis
Summarizing SAR data in a clear, tabular format is essential for interpretation.
| Compound ID | R¹ (at C3) | R² (at C5) | Primary Assay IC₅₀ (µM) [e.g., MCF-7] | Secondary Assay IC₅₀ (µM) [e.g., NO Inhibition] |
| Lead-01 | Phenyl | 4-Chlorophenyl | 5.2 | 8.1 |
| SAR-01 | 4-Methoxyphenyl | 4-Chlorophenyl | 2.1 | 3.5 |
| SAR-02 | 4-Nitrophenyl | 4-Chlorophenyl | 8.9 | 15.4 |
| SAR-03 | Phenyl | 4-Fluorophenyl | 4.8 | 7.5 |
| SAR-04 | Phenyl | 2,4-Dichlorophenyl | 1.5 | 2.2 |
Interpretation: From this hypothetical data, one might conclude that:
-
An electron-donating group (methoxy) at the R¹ position enhances activity compared to the unsubstituted phenyl (SAR-01 vs. Lead-01). [1]* An electron-withdrawing group (nitro) at R¹ is detrimental to activity (SAR-02 vs. Lead-01). [1]* Increasing the steric bulk and halogenation at the R² position improves potency (SAR-04 vs. Lead-01). [12]
Section 5: Early ADME and Toxicity Profiling
A compound with excellent potency is useless if it is rapidly metabolized, cannot be absorbed, or is highly toxic to normal cells. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a critical step to de-risk candidates before advancing to expensive in vivo studies. [12][13] Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance. [13]* Plasma Protein Binding: Determines the fraction of the drug bound to plasma proteins, as only the unbound fraction is typically active. [12]* Cytotoxicity in Normal Cells: Evaluates selectivity by testing compounds against non-cancerous cell lines (e.g., HEK293 or primary fibroblasts). [14]* hERG Channel Inhibition: Screens for potential cardiotoxicity.
-
Permeability (PAMPA): Assesses the potential for passive diffusion across biological membranes, an indicator of oral absorption.
Section 6: In Vivo Efficacy and Safety Evaluation
The ultimate test for a drug candidate is its performance in a living organism. In vivo studies aim to demonstrate efficacy in a disease model and establish a preliminary safety profile. All animal studies must be conducted ethically and in accordance with institutional and national guidelines.
Protocol: Anti-Inflammatory In Vivo Model (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory efficacy of a lead 1,2,4-oxadiazole derivative in a rat model of acute inflammation. [15] Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
Acute and Sub-Acute Toxicity Studies
Before extensive efficacy studies, it is crucial to understand the compound's safety profile. Acute toxicity studies (e.g., OECD Guideline 425) determine the dose at which mortality occurs (LD₅₀), while sub-acute, repeated-dose studies (e.g., OECD Guideline 407) assess toxicity after daily administration for 28 days, monitoring for changes in hematology, clinical chemistry, and organ histology. [16]These studies are fundamental for determining a safe dose range for further testing.
Conclusion
The experimental design for testing 1,2,4-oxadiazole derivatives is a multi-faceted, iterative process that requires a logical progression from synthesis to in vivo validation. By employing a screening cascade, elucidating the mechanism of action, systematically exploring SAR, and evaluating ADME/Tox properties early, researchers can efficiently identify and optimize promising drug candidates. The protocols and rationale provided in this guide serve as a robust framework for advancing novel 1,2,4-oxadiazole derivatives from the bench to potential clinical application.
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
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Lee, M., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2825-2829. Available at: [Link]
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de Aguiar, F. A. S., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceuticals, 15(4), 468. Available at: [Link]
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Alam, M. M., et al. (2014). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 23, 4499-4513. Available at: [Link]
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Li, K., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 66(19), 13449-13468. Available at: [Link]
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Rahman, M. A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. Available at: [Link]
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Parikh, N., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 3997–4014. Available at: [Link]
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Hendawy, O. M., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14, 1515-1530. Available at: [Link]
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Hendawy, O. M., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(8), 1515-1530. Available at: [Link]
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La Mura, M., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, e2400088. Available at: [Link]
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Tooker, A., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1761-1771. Available at: [Link]
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Pacher, T., et al. (2003). Structure-activity relationship of oxadiazoles and allylic structures in the Ames test: An industry screening approach. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 540(2), 119-130. Available at: [Link]
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Singh, P. P., et al. (2012). Quantitative structure-activity relationship study of substituted- [1][6][17]oxadiazoles as S1P1 agonists. Trade Science Inc. Available at: [Link]
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Zhang, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. Available at: [Link]
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Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. OUCI. Available at: [Link]
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Chen, J., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. Available at: [Link]
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Noreen, S., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Kumar, P., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 373-377. Available at: [Link]
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Kałdunek, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7118. Available at: [Link]
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de Oliveira, R. B., et al. (2023). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. Journal of Molecular Structure, 1285, 135439. Available at: [Link]
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Aguiar, F. A. S., et al. (2022). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Toxicology in Vitro, 83, 105408. Available at: [Link]
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Bekhit, A. A., et al. (2013). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 6(1), 75-80. Available at: [Link]
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de Aguiar, F. A. S., et al. (2022). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available at: [Link]
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Hendawy, O. M. (2022). 1,2,4-Oxadiazole-based anti-inflammatory agents and analgesics. ResearchGate. Available at: [Link]
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Wacławiak, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. Available at: [Link]
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Acar, Ç., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(1), 931-942. Available at: [Link]
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Alfayomy, A. M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(9), 1047-1060. Available at: [Link]
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Deb, P. K., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 40(9), 3907-3921. Available at: [Link]
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de Fátima, Â., et al. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 11, 1263-1272. Available at: [Link]
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Alfayomy, A. M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(9), 1047-1060. Available at: [Link]
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Application Notes & Protocols: 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole in Drug Discovery Pipelines
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its utility as a bioisostere for ester and amide groups, which can enhance metabolic stability.[1][2][3][4] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the investigation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole within a drug discovery pipeline. We will explore a hypothetical drug discovery workflow, from initial synthesis to preclinical evaluation, based on the known therapeutic potential of the 1,2,4-oxadiazole class of compounds. This guide is designed to be a practical resource, offering detailed protocols and the scientific rationale behind experimental choices.
Introduction: The Rationale for Investigating this compound
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that imparts significant chemical and metabolic stability.[2][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6][7] The versatility of this scaffold allows for substitutions at the 3- and 5-positions, enabling the fine-tuning of physicochemical properties and biological activity.
The specific compound, this compound, incorporates a pyridine ring, a common feature in many successful drugs that can participate in hydrogen bonding and other key interactions with biological targets. While specific data on this exact molecule is limited, a structurally related compound, 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, has been identified as a Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonist with potential antitumor activity.[8] This suggests a plausible starting point for investigating the therapeutic potential of this compound.
For the purposes of this guide, we will hypothesize a drug discovery pipeline targeting a kinase, a common target class for which pyridinyl-heterocycle motifs are often employed.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the cyclization of an amidoxime with a carboxylic acid derivative.[1][6][9]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Protocol: Two-Step Synthesis
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Step 1: Synthesis of N'-hydroxy-3-pyridinecarboximidamide
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude amidoxime. This is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude N'-hydroxy-3-pyridinecarboximidamide (1.0 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
In Vitro Evaluation: A Kinase Inhibition Cascade
Based on the structural motif, a plausible therapeutic target is a protein kinase. The following section outlines a tiered approach to evaluate the inhibitory activity of the synthesized compound.
Experimental Workflow: In Vitro Screening
Caption: Tiered in vitro screening workflow for a kinase inhibitor.
Protocol 1: Primary Kinase Inhibition Assay (Example: Kinase X)
This protocol describes a generic biochemical assay to determine the percentage of inhibition of a target kinase at a single concentration of the test compound.
Materials:
-
Recombinant human Kinase X
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 384-well plate, add 50 nL of the test compound to achieve a final concentration of 10 µM. Add DMSO for control wells.
-
Add 5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Kₘ concentration for Kinase X).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
Table 1: Hypothetical Primary Screening Data
| Compound | Concentration (µM) | % Inhibition of Kinase X |
| This compound | 10 | 75% |
| Staurosporine | 1 | 98% |
| Vehicle (DMSO) | - | 0% |
Protocol 2: IC₅₀ Determination
For compounds showing significant inhibition in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Follow the same procedure as the primary assay, adding 50 nL of each compound concentration to the respective wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Data
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | 150 |
| Staurosporine | Kinase X | 5 |
Cellular and Preclinical Evaluation
Positive results from biochemical assays must be translated into a cellular context to assess target engagement and functional effects.
Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the compound to the target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-Kinase X fusion vector
-
Fluorescent tracer for Kinase X
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-Kinase X fusion vector.
-
Plate the transfected cells in a 96-well white plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound for 2 hours.
-
Add the fluorescent tracer and the NanoBRET™ substrate/inhibitor mixture.
-
Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.
Future Directions and Lead Optimization
The data gathered from these initial studies will guide the subsequent steps in the drug discovery pipeline. If this compound demonstrates promising activity and selectivity, further studies would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methyl and pyridyl groups to improve potency and selectivity.
-
ADME/Tox Profiling: In vitro and in vivo assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.
The 1,2,4-oxadiazole scaffold provides a robust and versatile starting point for the development of novel therapeutics.[1][6] The systematic application of the protocols outlined in this guide will enable a thorough evaluation of this compound and its potential as a drug candidate.
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Formulation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole for Biological Assays: Application Notes and Protocols
Introduction
5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. The presence of both a pyridine ring and a 1,2,4-oxadiazole moiety suggests that this compound may exhibit a range of biological activities, as these scaffolds are prevalent in many medicinally important molecules.[1][2][3][4] However, like many heterocyclic compounds developed for biological screening, it is anticipated to have low aqueous solubility, posing a significant challenge for its formulation in biological assays.[5][6]
This comprehensive guide provides a detailed framework for the formulation of this compound, ensuring reproducible and reliable results in various biological assays. The protocols outlined below are designed to address the anticipated challenges of poor solubility and potential compound instability, providing researchers with a robust starting point for their investigations.
Physicochemical Properties and Pre-formulation Considerations
While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural components. The 1,2,4-oxadiazole ring, while contributing to the molecule's aromaticity, can also lead to lower lipophilicity and potentially higher aqueous solubility compared to its 1,3,4-oxadiazole isomer.[7] The pyridine ring, a common feature in many drugs, can influence the compound's polarity and potential for hydrogen bonding.[1]
Table 1: Anticipated Physicochemical Properties of this compound
| Property | Anticipated Characteristic | Rationale and Considerations |
| Aqueous Solubility | Low to moderate | Heterocyclic compounds, particularly those with aromatic rings, often exhibit poor water solubility.[8] The pyridine nitrogen may offer a site for protonation, potentially increasing solubility in acidic conditions. |
| LogP | Moderate | The combination of the relatively polar oxadiazole and pyridine rings with the methyl group suggests a moderate octanol-water partition coefficient. |
| Stability | Generally stable | Oxadiazole rings are typically stable. However, stability in aqueous solutions, especially at different pH values and temperatures, should be experimentally verified. |
| Hygroscopicity | Possible | The presence of nitrogen atoms can make the compound susceptible to moisture absorption. |
Initial Compound Handling and Storage
Upon receiving the solid compound, it is crucial to handle it appropriately to maintain its integrity.
-
Initial Inspection: Visually inspect the compound for uniform appearance.
-
Storage: Store the solid compound at -20°C or -80°C in a desiccator to protect it from light and moisture.[9][10]
Protocol 1: Preparation of a High-Concentration Stock Solution
The initial step in formulating a poorly soluble compound is the preparation of a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose due to its excellent solubilizing power for a wide range of organic molecules.[10]
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Step-by-Step Procedure:
-
Equilibration: Allow the vial containing the compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For initial stock solutions, it is often not necessary to weigh and subpackage milligram-level quantities; the entire amount in the vial can be used to prepare the stock solution to avoid loss of material.[11]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 10-15 minutes.[10] Mild heating (up to 37°C) can also be employed, but caution should be exercised to avoid compound degradation.
-
-
Visual Inspection: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.[10]
Diagram 1: Workflow for Preparing a High-Concentration Stock Solution
Caption: Workflow for preparing a high-concentration stock solution of this compound in DMSO.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For most cell-based assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in the aqueous culture medium. This step is critical as improper dilution can lead to compound precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
Step-by-Step Procedure:
-
Serial Dilution in DMSO: It is highly recommended to perform initial serial dilutions of the stock solution in DMSO to create intermediate concentrations. Directly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Final Dilution in Aqueous Medium:
-
Add the final diluted DMSO sample to your buffer or incubation medium.
-
For example, to achieve a final concentration of 10 µM in a 1 mL final volume, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
It is crucial to add the small volume of the DMSO-compound solution to the larger volume of the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any solvent effects on the biological system. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.
Diagram 2: Dilution Strategy for In Vitro Assays
Caption: Recommended two-step dilution strategy for preparing working solutions for in vitro assays.
Protocol 3: Formulation for In Vivo Studies
Formulating a poorly soluble compound for in vivo administration requires careful selection of a vehicle that is both effective at solubilizing the compound and non-toxic to the animal model.[5] The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
Vehicle Selection and Considerations
A variety of vehicles can be considered for in vivo studies.[12]
Table 2: Common Vehicles for In Vivo Formulation
| Vehicle | Composition | Advantages | Disadvantages |
| Aqueous Solutions | Saline, PBS | Biocompatible, low toxicity | Limited solubilizing capacity for hydrophobic compounds. |
| Co-solvent Systems | DMSO, PEG-400, Propylene Glycol, Ethanol | Can significantly increase solubility. | Can cause local irritation, hemolysis, and systemic toxicity at higher concentrations.[5][6] |
| Suspensions | Carboxymethylcellulose (CMC), Methylcellulose | Can deliver higher doses of insoluble compounds. | May have variable bioavailability. |
| Emulsions/Liposomes | Oil-in-water emulsions, lipid-based carriers | Can improve solubility and bioavailability. | More complex to prepare and characterize. |
Recommended Formulation Approach for this compound:
A tiered approach is recommended to identify a suitable in vivo formulation.
-
Tier 1: Co-solvent System:
-
Start with a co-solvent system such as 10% DMSO, 40% PEG-400, and 50% saline . This is a commonly used vehicle for initial in vivo efficacy studies.
-
Preparation:
-
Dissolve the required amount of the compound in DMSO first.
-
Add PEG-400 and mix thoroughly.
-
Slowly add saline while vortexing to avoid precipitation.
-
-
-
Tier 2: Suspension:
-
If the required dose cannot be achieved in a co-solvent system without toxicity, a suspension in an aqueous vehicle like 0.5% Carboxymethylcellulose (CMC) in saline can be prepared.
-
Preparation:
-
Prepare the 0.5% CMC solution.
-
Triturate the compound with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to form a uniform suspension.
-
-
Important Note: It is imperative to conduct a vehicle tolerability study in the chosen animal model before initiating the main efficacy study to ensure that the vehicle itself does not cause adverse effects.[5][6]
Quality Control of Formulations
Ensuring the quality and consistency of the prepared formulations is crucial for the reliability of biological data.[][14]
Table 3: Recommended Quality Control Assays
| QC Assay | Purpose | Methodology |
| Visual Inspection | To check for complete dissolution or uniform suspension. | Microscopic examination can be used to detect micro-precipitates. |
| Concentration Verification | To confirm the actual concentration of the compound in the formulation. | High-Performance Liquid Chromatography (HPLC) with UV detection.[15] |
| Purity and Stability | To assess the purity of the compound and its stability in the formulation over time. | HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products.[15] |
| pH Measurement | To ensure the pH of the final formulation is within a physiologically acceptable range. | Use of a calibrated pH meter. |
Conclusion
The successful formulation of this compound for biological assays is a critical step in its evaluation as a potential therapeutic agent or research tool. By following the detailed protocols and considering the key principles outlined in this guide, researchers can prepare consistent and reliable formulations for both in vitro and in vivo studies. The emphasis on proper technique, vehicle selection, and quality control will ultimately lead to more robust and reproducible scientific outcomes.
References
- Benchchem. Application Notes and Protocols for Preparing a Stock Solution of a Small Molecule Inhibitor (SMI).
- Sigma-Aldrich. FAQs on Inhibitor Preparation.
- Journal of Organic & Pharmaceutical Chemistry. Techniques for Quality Control in Pharmaceutical Analysis.
- Selleck Chemicals. Inhibitor Handling Instructions.
- AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- BOC Sciences. Analytical Development and Quality Control.
- Benchchem. RO-09-4609 stock solution preparation and storage.
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International Journal of Pharmaceutical Compounding. Quality-control analytical methods: compounding slow-release pharmaceuticals. Available from: [Link]
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
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Technology Networks. Quality Control During Drug Development. Available from: [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
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ResearchGate. What are the preferable iv vehicle system for in vivo study?. Available from: [Link]
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ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
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ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
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PubMed. Selection of heterocycles for drug design. Available from: [Link]
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ACS Publications. Oxadiazoles in Medicinal Chemistry. Available from: [Link]
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NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
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Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]
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PubMed. 1,3,4-oxadiazole derivatives as potential biological agents. Available from: [Link]
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MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
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RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
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- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis and Agricultural Applications of 1,2,4-Oxadiazole Derivatives: A Technical Guide for Researchers
The 1,2,4-oxadiazole scaffold has emerged as a significant heterocyclic motif in the discovery and development of novel agrochemicals.[1][2][3][4] Its inherent chemical stability and versatile biological activity have led to the development of a range of derivatives exhibiting potent insecticidal, fungicidal, herbicidal, and nematicidal properties.[5][6][7] This guide provides an in-depth overview of the synthesis and application of these promising compounds for researchers, scientists, and professionals in the field of drug development and crop protection.
The Rise of 1,2,4-Oxadiazoles in Agriculture
The pursuit of new active ingredients with novel modes of action is a constant necessity in agriculture to combat the evolution of resistance in pests, weeds, and pathogens. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, offers a robust chemical framework for the design of new pesticides.[5][6] A notable example of a commercialized product is Tioxazafen, a nematicide developed for seed treatment in major crops like corn, soybean, and cotton.[5][8][9][10] The success of such compounds has spurred further research into the diverse agricultural applications of this chemical class.
General Synthesis Strategies for 1,2,4-Oxadiazole Derivatives
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride. The choice of substituents at the 3- and 5-positions of the oxadiazole ring is determined by the selection of the starting amidoxime and acylating agent, respectively. This modular approach allows for the creation of diverse chemical libraries for biological screening.
Several synthetic methodologies have been developed, including one-pot procedures that offer efficiency and convenience.[11] The following diagram illustrates a common synthetic pathway.
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: Synthesis of Tioxazafen (3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole)
This protocol details a laboratory-scale synthesis of Tioxazafen, a representative nematicide.
Materials:
-
Benzamidoxime hydrochloride
-
2-Thiophenecarbonyl chloride
-
Sodium hydroxide (NaOH)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Tetrabutylammonium hydroxide (40% aqueous solution)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of benzamidoxime (e.g., 39.45% solution in 2-methyltetrahydrofuran, 33.34 g).[2]
-
Addition of Reagents: To the stirred solution, add water (9.0 g), a 40% aqueous solution of tetrabutylammonium hydroxide (1.02 g), and a 51% aqueous solution of sodium hydroxide (3.52 g, 0.045 moles).[2]
-
Simultaneous Addition and Heating: While heating the mixture to approximately 70°C, simultaneously add 2-thiophenecarbonyl chloride (13.83 g, 0.0936 moles) and a 51% aqueous solution of sodium hydroxide (7.33 g, 0.0935 moles) dropwise over a period of 30 minutes.[2]
-
Reaction Monitoring: Maintain the reaction mixture at 70°C with vigorous stirring. The reaction is typically complete in under 80 minutes.[2] Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Separate the aqueous phase.
-
Add water (30 g) to the organic phase and partially remove the 2-methyltetrahydrofuran by atmospheric distillation (approximately 13.5 mL).[2]
-
Add an additional 32 g of hot water to the mixture.
-
Continue the distillation to remove the remaining 2-methyltetrahydrofuran. The product, 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole (Tioxazafen), will precipitate out of the aqueous solution.[2]
-
-
Purification and Drying:
-
Filter the aqueous slurry containing the precipitated product.
-
Wash the solid product with water.
-
Dry the purified product overnight in a vacuum oven to yield Tioxazafen.[2]
-
Expected Yield and Purity: This procedure can yield the final product with high purity (e.g., 99.1%) and in high yield (e.g., 95.0%).[2]
Agricultural Applications and Bioassay Protocols
1,2,4-Oxadiazole derivatives have demonstrated a broad spectrum of activity against various agricultural pests. The following sections provide detailed protocols for evaluating the efficacy of these compounds.
Nematicidal Activity
Mechanism of Action: Tioxazafen, a prominent 1,2,4-oxadiazole nematicide, is known to disrupt the ribosomal activity in nematodes.[8][12] This mode of action is distinct from many conventional nematicides, making it a valuable tool for resistance management.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of nematicidal action for Tioxazafen.
Protocol 2: In Vitro Nematicidal Bioassay against Meloidogyne incognita (Root-Knot Nematode)
This protocol outlines a method to assess the direct toxicity of 1,2,4-oxadiazole derivatives to the second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita.
Materials:
-
Test compounds (1,2,4-oxadiazole derivatives)
-
Meloidogyne incognita J2s
-
Sterile distilled water
-
Pluronic F127 solution (0.01%)
-
96-well microtiter plates
-
Microscope
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Prepare a series of dilutions of the test compound in sterile distilled water containing 0.01% Pluronic F127 to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Nematode Suspension:
-
Prepare a suspension of freshly hatched M. incognita J2s in sterile distilled water.
-
Adjust the concentration of the suspension to approximately 100 J2s per 50 µL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of the appropriate test solution to each well.
-
Add 50 µL of the nematode suspension to each well, resulting in a final volume of 100 µL and approximately 100 J2s per well.
-
Include a negative control (water with 0.01% Pluronic F127 and the solvent used for the stock solution) and a positive control (a known nematicide like Tioxazafen).
-
-
Incubation:
-
Incubate the plates in the dark at 25 ± 1°C for 48 hours.
-
-
Mortality Assessment:
-
After the incubation period, observe the nematodes under a microscope.
-
Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.
-
Count the number of dead and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Correct the mortality using Abbott's formula if mortality is observed in the negative control.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) value for each compound.
-
Table 1: Example Data for Nematicidal Activity of 1,2,4-Oxadiazole Derivatives against M. incognita
| Compound | Concentration (µg/mL) | Corrected Mortality (%) |
| F11 | 200 | 93.2[6] |
| Tioxazafen (Positive Control) | 200 | 23.9[6] |
Antifungal Activity
Certain 1,2,4-oxadiazole derivatives have shown promising activity against various plant pathogenic fungi.[10][13][14][15] Some of these compounds are proposed to act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.[10][14]
Protocol 3: In Vitro Antifungal Bioassay using the Mycelial Growth Inhibition Method
This protocol describes a method to evaluate the antifungal activity of 1,2,4-oxadiazole derivatives against a common plant pathogen, Rhizoctonia solani.
Materials:
-
Test compounds (1,2,4-oxadiazole derivatives)
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Medicated Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize.
-
Cool the autoclaved PDA to about 50-60°C.
-
Add the test compound (dissolved in a small amount of a suitable solvent like acetone) to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pour the medicated PDA into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
From the periphery of a 7-day-old culture of R. solani, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both medicated and control plates).
-
-
Incubation:
-
Incubate the plates at 25 ± 1°C in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached nearly the edge of the plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (effective concentration to inhibit 50% of the mycelial growth) value for each compound.
-
Table 2: Example Data for Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Target Fungus | Concentration (µg/mL) | Inhibition (%) |
| 4f | R. solani | 50 | >50 |
| 4q | R. solani | 50 | >50 |
Herbicidal Activity
Recent research has explored the potential of 1,2,4-oxadiazole derivatives as herbicides, with some compounds identified as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), an enzyme crucial for chlorophyll biosynthesis.[16]
Protocol 4: Pre-emergence Herbicidal Activity Assay
This protocol is designed to assess the pre-emergence herbicidal activity of 1,2,4-oxadiazole derivatives on a model weed species.
Materials:
-
Test compounds (1,2,4-oxadiazole derivatives)
-
Seeds of a target weed (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots or trays filled with a standard potting mix
-
Spraying equipment
-
Greenhouse or growth chamber
Procedure:
-
Sowing of Seeds:
-
Fill pots or trays with potting mix and sow the seeds of the target weed at a uniform depth.
-
-
Preparation of Test Solutions:
-
Prepare solutions or suspensions of the test compounds in a suitable carrier (e.g., water with a surfactant) at various concentrations corresponding to different application rates (e.g., 75, 150 g ai/ha).
-
-
Application:
-
Immediately after sowing, apply the test solutions uniformly to the soil surface using a laboratory sprayer.
-
Include an untreated control and a positive control with a commercial herbicide.
-
-
Incubation:
-
Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Evaluation:
-
After a specified period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the emergence and growth of the weeds in the treated pots to the untreated control.
-
Rate the herbicidal activity on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete weed control.
-
Table 3: Example Data for Herbicidal Activity of 1,2,4-Oxadiazole Derivatives
| Compound | Application Rate (g ai/ha) | Herbicidal Activity (%) against Arabidopsis thaliana |
| 5j | 150 | >90 |
| 5k | 150 | >90 |
| 5q | 150 | >90 |
Insecticidal Activity
The 1,2,4-oxadiazole scaffold has also been incorporated into molecules with insecticidal properties, targeting various insect pests.[3]
Protocol 5: Insecticidal Bioassay against Aphids (Aphis craccivora)
This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity of 1,2,4-oxadiazole derivatives against aphids.
Materials:
-
Test compounds (1,2,4-oxadiazole derivatives)
-
Aphids (Aphis craccivora)
-
Host plant leaves (e.g., cowpea leaves)
-
Petri dishes with a layer of agar
-
Fine paintbrush
-
Distilled water
-
Surfactant
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the test compounds in distilled water containing a small amount of surfactant.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into the respective test solution for 10 seconds with gentle agitation.
-
Allow the leaves to air dry.
-
-
Assay Setup:
-
Place a treated leaf, abaxial side up, onto the agar surface in a Petri dish.
-
Using a fine paintbrush, carefully transfer a known number of adult apterous aphids (e.g., 30) onto the leaf surface.
-
-
Incubation:
-
Cover the Petri dishes and maintain them at room temperature, away from direct sunlight.
-
-
Mortality Assessment:
-
After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration and time point.
-
Correct for any control mortality using Abbott's formula.
-
Determine the LC50 values.
-
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring system represents a highly versatile and valuable scaffold in the ongoing search for novel and effective agricultural pest management solutions. The synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore the significant potential for future discoveries in this area. Further research focusing on structure-activity relationship (SAR) studies, mode of action elucidation, and the development of environmentally benign formulations will be crucial in translating the promise of 1,2,4-oxadiazole chemistry into practical and sustainable agricultural tools.
References
- RSC Publishing. (n.d.). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review.
- Jewett, M., & Koper, K. (2016). Toxicity of Tioxazafen to Meloidogyne incognita and Rotylenchulus reniformis.
- Minnesota Department of Agriculture. (n.d.). Tioxazafen | New Active Ingredient Review.
- Various Authors. (n.d.). Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate.
- Zhang, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(3), 993.
-
Various Authors. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]
-
PubMed. (2023). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
Various Authors. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. Retrieved from [Link]
- Zhu, X., et al. (2020).
- Wang, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 3970.
- Food and Agriculture Organization of the United Nations. (n.d.). TIOXAZAFEN (311) TOXICOLOGY.
-
MDPI. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
-
NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Advanced Biochemistry Research. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research. Retrieved from [Link]
- ResearchGate. (n.d.). 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review.
-
ResearchGate. (2025). Non-food bioactive products: Diversified invention of 1,2,4-oxadiazole-containing amide derivatives for novel fungicidal candidate discovery. ResearchGate. Retrieved from [Link]
-
NIH. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. National Center for Biotechnology Information. Retrieved from [Link]
- Various Authors. (n.d.). Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate.
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PubMed. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. National Center for Biotechnology Information. Retrieved from [Link]
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CABI Digital Library. (n.d.). 1,2,4-oxadiazole as a potential scaffold in agrochemistry: a review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. Retrieved from [Link]
-
Globe Thesis. (2024). Synthesis And Antifungal Activity Of 1,3,4-and 1,2,4-oxadiazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
PubMed. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Retrieved from [Link]
- ResearchGate. (n.d.). Some 1,3,4-oxadiazole derivatives with herbicidal activity.
-
MDPI. (n.d.). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). Gateway on Pesticide Hazards and Safe Pest Management. Retrieved from [Link]
- Various Authors. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ScienceDirect.
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole. Poor aqueous solubility is a significant hurdle for many heterocyclic compounds, potentially leading to inconsistent experimental results, underestimated toxicity, and poor bioavailability.[1] This document provides a structured approach to understanding and overcoming these challenges.
While specific experimental solubility data for this compound is not extensively published, its chemical structure provides clear, actionable insights. The presence of a basic pyridine ring and a lipophilic oxadiazole moiety allows us to apply well-established principles of physical chemistry and formulation science to systematically enhance its solubility.
Section 1: Foundational Concepts & Initial Assessment
A thorough understanding of the compound's properties and the nature of solubility is the first step in designing a successful solubilization strategy.
Q1: What are the likely physicochemical properties of this compound that affect its solubility?
Analysis of the Molecular Structure:
-
Pyridine Ring: This is the most critical feature for solubility manipulation. The nitrogen atom in the pyridine ring is weakly basic. It can accept a proton (become protonated) in acidic conditions to form a positively charged, more polar pyridinium ion. This ionization dramatically increases water solubility.[2][3]
-
1,2,4-Oxadiazole Ring & Methyl Group: These components are largely non-polar and contribute to the molecule's overall lipophilicity (fat-solubility), which in turn leads to low intrinsic solubility in water.[4]
-
Overall Prediction: The compound is a weak base with low intrinsic aqueous solubility. Its solubility is expected to be highly dependent on pH.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
Understanding this distinction is critical for experimental accuracy and reproducibility.[5]
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[6][7] While fast and suitable for high-throughput screening, it often overestimates the true solubility and can be highly dependent on the specific protocol (e.g., incubation time, DMSO concentration).[1][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over a prolonged period (e.g., 24-48 hours).[1][8] This "gold standard" measurement represents the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a given solvent under specific conditions.[8][9]
Why it Matters: Relying on kinetic solubility data can lead to preparing stock solutions that are thermodynamically unstable and prone to precipitation during an experiment, causing inaccurate results. For formulation and development, thermodynamic solubility is the essential parameter.
Caption: Initial workflow for assessing compound solubility.
Section 2: Troubleshooting Common Solubility Issues (FAQs)
Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
This is a classic sign that your working concentration has exceeded the thermodynamic solubility limit in the final buffer system.
-
Immediate Actions:
-
Sonication: Use a bath sonicator to provide energy to break up agglomerates and help redissolve the compound.
-
Gentle Heating: Briefly warm the solution (e.g., to 37°C). Be cautious, as this can affect the stability of your compound or other reagents.
-
Dilution: If possible, lower the final concentration of your compound.
-
-
Long-Term Solution: This is a clear indicator that a formal solubility enhancement strategy is required. The concentration you are trying to achieve is not sustainable under these conditions. Refer to the strategies in Section 3.
Q4: I'm seeing inconsistent results in my biological assays. Could this be a solubility issue?
Absolutely. Poor solubility is a frequent cause of poor data reproducibility.
-
Mechanism of Error: If your compound precipitates in the assay medium (e.g., cell culture media), the actual concentration of the dissolved, active compound is unknown and lower than intended. This precipitation can be microscopic and not visually apparent.
-
Impact: This leads to an inaccurate understanding of dose-response relationships, potency (e.g., IC50 values), and overall assay reliability.
-
Recommendation: Visually inspect your assay plates under a microscope for any signs of precipitation. Perform a solubility test in your exact assay medium before conducting extensive experiments.
Section 3: Systematic Strategies for Solubility Enhancement
The following strategies are presented in order of increasing complexity. A combination of methods can also be employed.
Strategy A: pH Modification & Salt Formation
This is the most direct and often most effective method for an ionizable compound like this compound.[10][11]
-
Mechanism: By lowering the pH of the aqueous solution with an acid, the basic nitrogen on the pyridine ring becomes protonated. This forms an in situ salt, which is an ionized species with much higher aqueous solubility than the neutral molecule.[12][13][14] The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[2][15][16][17]
-
Advantages: Simple, cost-effective, and can lead to dramatic increases in solubility.[12]
-
Disadvantages: The compound must be stable at the required pH. The chosen pH must be compatible with the intended experiment (e.g., cell-based assays have a narrow physiological pH tolerance).
Protocol: Generating a pH-Solubility Profile This experiment will determine the optimal pH for solubilizing your compound.
-
Prepare a series of buffers: Create a set of buffers with pH values ranging from 2 to 8 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add excess compound: Add an excess amount of solid this compound to a vial containing each buffer. Ensure solid is visible.
-
Equilibrate: Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Separate solid from solution: Filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.[18]
-
Plot: Plot solubility (e.g., in µg/mL) versus the final measured pH of each sample. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.
Strategy B: Co-solvency
This technique involves adding a water-miscible organic solvent to the aqueous system to increase the solubility of a non-polar drug.[4][19][20]
-
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound to dissolve.[21]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), glycerin.[19][20]
-
Advantages: Simple to implement, and high drug concentrations can sometimes be achieved.[22]
-
Disadvantages: High concentrations of co-solvents can be toxic in biological systems. Dilution of the co-solvent system (e.g., upon injection into the bloodstream) can cause the drug to precipitate.[21][22]
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of 3-4 pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).
-
Prepare Blends: Create a series of co-solvent/water (or buffer) blends, for example: 10%, 20%, 30%, 40%, and 50% (v/v) of each co-solvent.
-
Determine Solubility: Using the shake-flask method described above, determine the thermodynamic solubility of your compound in each blend.
-
Analyze Data: Plot solubility versus the percentage of co-solvent for each agent to identify the most effective one.
| Co-solvent System (v/v) | Hypothetical Solubility (µg/mL) |
| 100% Aqueous Buffer (pH 7.4) | 5 |
| 10% Ethanol in Buffer | 25 |
| 20% Ethanol in Buffer | 80 |
| 10% PEG 400 in Buffer | 45 |
| 20% PEG 400 in Buffer | 150 |
Strategy C: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their apparent solubility.[23][24]
-
Mechanism: Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic this compound molecule can be encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[25] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[23][24][25]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD), Hydroxypropyl-beta-cyclodextrin (HP-β-CD), Sulfobutylether-beta-cyclodextrin (SBE-β-CD).
-
Advantages: Highly effective, widely used in pharmaceutical formulations, and can also improve drug stability.[25]
-
Disadvantages: Can be more expensive, and the large size of the cyclodextrin molecule can increase the overall mass of the formulation.
Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-40 mM HP-β-CD).
-
Add Excess Compound: Add an excess of the solid drug to each solution.
-
Equilibrate: Shake the vials for 48-72 hours at a constant temperature.
-
Separate and Quantify: Filter the samples and analyze the drug concentration in the filtrate via HPLC or UV-Vis.
-
Plot and Analyze: Plot the drug solubility versus the cyclodextrin concentration. A linear increase (an AL-type diagram) indicates the formation of a soluble 1:1 complex.
Strategy D: Nanosuspension
This approach focuses on improving the dissolution rate by reducing the particle size of the drug into the nanometer range.[26][27]
-
Mechanism: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid.[28] By dramatically reducing particle size, the surface area is vastly increased, leading to a much faster dissolution rate.[4][27] This can result in higher transient concentrations in solution.
-
Advantages: Applicable to virtually all poorly soluble drugs, can improve bioavailability for oral delivery.[29]
-
Disadvantages: Requires specialized equipment (e.g., high-pressure homogenizers, media mills). Nanosuspensions require stabilizers (surfactants or polymers) to prevent particle aggregation.[30]
Caption: Decision tree for selecting a suitable solubilization strategy.
Section 4: Gold-Standard Experimental Protocol
Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the definitive method for measuring thermodynamic solubility.[9][28]
-
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., pH 7.4 phosphate buffer, co-solvent blend)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringes and 0.22 µm chemical-resistant filters (e.g., PVDF)
-
HPLC or UV-Vis Spectrophotometer for quantification
-
-
Procedure:
-
Weigh approximately 2-5 mg of the compound into a glass vial. The exact amount is not critical as long as it is in clear excess.
-
Add 1 mL of the selected solvent to the vial.
-
Securely cap the vial and place it on a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for at least 24 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.
-
After incubation, allow the vials to stand for 30 minutes to let larger particles settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved particles.
-
Dilute the filtrate as necessary with the appropriate mobile phase or solvent for analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Report the solubility in units such as mg/mL or µM.
-
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Jadhav, P. et al. (2024). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Advanced Research and Reviews. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on Nanosuspension for Poorly Solubility Then Dissolution Rate. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Avicenna Journal of Medical Biotechnology. (2014). Nanosizing of drugs: Effect on dissolution rate. PMC. [Link]
-
Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Medicina. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
ResearchGate. (2025). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]
-
Russian Journal of Physical Chemistry A. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. [Link]
-
Journal of Cheminformatics. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
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Journal of Advanced Pharmaceutical Technology & Research. (2010). Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]
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Acta Pharmaceutica Sinica B. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
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AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. [Link]
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ADMET & DMPK. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]
-
ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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Pharmaceutics. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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Vetscraft. (n.d.). Absorption of drugs. [Link]
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ResearchGate. (2025). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. [Link]
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Nature Reviews Methods Primers. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
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Soln Pharma. (n.d.). Techniques of Solubilization. [Link]
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ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
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stability issues of 1,2,4-oxadiazole ring under different pH conditions
Technical Support Center: 1,2,4-Oxadiazole Ring Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the 1,2,4-oxadiazole scaffold. As a Senior Application Scientist, I've designed this guide to address the common stability challenges you may encounter during your research. The 1,2,4-oxadiazole ring is a valuable bioisostere for amides and esters, often enhancing metabolic stability.[1][2][3][4] However, its heteroaromatic nature imparts a unique reactivity profile, particularly its susceptibility to hydrolysis under various pH conditions. This guide provides in-depth, question-and-answer-based troubleshooting, supported by mechanistic insights and practical protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,2,4-oxadiazole ring?
The 1,2,4-oxadiazole ring is generally considered a stable aromatic heterocycle, which is why it's a popular scaffold in medicinal chemistry.[3] Its stability is a key reason for its use as a replacement for more labile functional groups like esters and amides, often improving the metabolic profile of a drug candidate.[1][2][3][4] However, its stability is not absolute. The ring possesses a weak O-N bond and a low level of aromaticity, making it susceptible to cleavage under certain conditions, most notably hydrolysis.[5][6][7] Disubstituted 1,2,4-oxadiazoles are significantly more stable than their mono-substituted counterparts.[1]
Q2: What are the primary factors that influence the stability of my 1,2,4-oxadiazole-containing compound?
Several factors can dictate the stability of the ring:
-
pH: This is the most critical factor. The ring can undergo acid- or base-catalyzed hydrolysis. For some derivatives, maximum stability is observed in a slightly acidic pH range of 3-5.[8][9]
-
Substituents: The electronic nature of the groups attached to the C3 and C5 positions of the ring significantly impacts reactivity. Electron-withdrawing groups can increase the ring's susceptibility to nucleophilic attack.[10][11]
-
Solvent: The presence of a proton donor, like water, is often necessary for degradation to proceed, especially under basic conditions.[8] In aprotic solvents, the ring can be remarkably stable.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.
-
Enzymatic Activity: In biological systems, specific enzymes can catalyze the hydrolysis of the oxadiazole ring.[10][11]
Troubleshooting Guide: pH-Dependent Degradation
Scenario 1: Acidic Conditions (pH < 7)
Q: My 1,2,4-oxadiazole compound is degrading rapidly when I dissolve it in an acidic buffer. What is the degradation mechanism, and what products should I look for?
A: Under acidic conditions, the 1,2,4-oxadiazole ring undergoes hydrolysis via a well-defined mechanism. The degradation rate typically increases at lower pH values.[8]
Causality & Mechanism: The reaction is initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C-5 carbon, making it highly electrophilic and susceptible to nucleophilic attack by a water molecule. This attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring opening. The cleavage of the weak O-N bond results in the formation of degradation products, most commonly an aryl nitrile and a carboxylic acid (or its corresponding amide, depending on the substituents).[8][9]
Expected Degradation Products:
-
An amidoxime
-
A nitrile derivative
-
An amide or carboxylic acid (from the substituent at C5)
Caption: Acid-catalyzed degradation pathway of the 1,2,4-oxadiazole ring.
Scenario 2: Basic Conditions (pH > 7)
Q: I'm observing significant degradation of my compound in a basic solution (e.g., during formulation with alkaline excipients). What is the chemical process?
A: Basic conditions also promote the hydrolysis of the 1,2,4-oxadiazole ring, often at a faster rate than in acidic media for many compounds.
Causality & Mechanism: The mechanism involves a direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic C-5 carbon of the ring. This attack forms a transient anionic tetrahedral intermediate. For the degradation to proceed to completion, a proton donor (such as water) is required to protonate the N-4 nitrogen, facilitating the cleavage of the O-N bond and subsequent ring opening.[8] In the absence of a proton donor (e.g., in dry acetonitrile), this anionic intermediate can revert to the starting material, meaning the compound remains stable.[8]
Expected Degradation Products: The products are often similar to those from acid hydrolysis, including:
-
A nitrile derivative
-
An amide or carboxylic acid
Caption: Base-catalyzed degradation pathway of the 1,2,4-oxadiazole ring.
Advanced Troubleshooting & Influencing Factors
Q3: How do different substituents on the ring affect its pH stability?
A: Substituents are critical determinants of stability. Electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups, attached to either the C3 or C5 position, increase the electrophilicity of the ring carbons. This makes the ring more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating hydrolysis.[10][11] Conversely, electron-donating groups (EDGs) may have a stabilizing effect. The position of the substituent also matters; the C5 position is often more susceptible to nucleophilic attack.[1]
Q4: My compound is part of a drug discovery program. Are there any other degradation pathways I should be aware of?
A: Yes. Beyond simple hydrolysis, you should consider:
-
Reductive Cleavage: In vivo, metabolic pathways can involve reductive ring-opening reactions, which may be mediated by enzymes in anaerobic environments like the liver.[12] This can lead to different sets of metabolites than those observed in simple chemical hydrolysis.
-
Photochemical Rearrangement: 1,2,4-oxadiazoles can undergo photochemical rearrangements upon exposure to UV light, leading to the formation of other heterocyclic isomers like 1,3,4-oxadiazoles or other complex structures.[5][13] This is a critical consideration for formulation and storage.
Experimental Protocols & Data
To empirically determine the stability of your specific compound, a forced degradation study is essential. This is a standard practice in pharmaceutical development.[14]
Protocol: Forced Degradation Study for a 1,2,4-Oxadiazole Compound
This protocol outlines a typical workflow to assess stability across different pH values.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your test compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.
-
Stress Sample Preparation:
-
Acidic: Dilute the stock solution with 0.1N HCl to a final concentration of ~50-100 µg/mL.
-
Basic: Dilute the stock solution with 0.1N NaOH to the same final concentration.
-
Neutral: Dilute the stock solution with purified water.
-
Control: Prepare a sample diluted only in the mobile phase or initial solvent mixture for a baseline (T=0) reading.
-
-
Incubation: Place the sealed vials in a controlled environment (e.g., a 60°C water bath). Pull time points as required (e.g., 2, 8, 24 hours).
-
Quenching: Before analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1N NaOH and the basic sample with 0.1N HCl. This stops the degradation process.
-
Analysis: Analyze all samples (including the T=0 control) by a stability-indicating RP-HPLC method. The method must be able to resolve the parent compound from all potential degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Significant degradation is typically defined as a 5-20% loss of the parent compound. Identify major degradation products using techniques like LC-MS to confirm their structures and align with expected mechanistic pathways.
Data Summary Table
The results of a forced degradation study can be summarized as follows for a hypothetical compound.
| Stress Condition | Reagent | Conditions | % Degradation (Example) | Major Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 60°C, 24h | 47.6% | Amidoxime, Nitrile |
| Base Hydrolysis | 0.1N NaOH | 60°C, 24h | 70.6% | Nitrile, Carboxylic Acid |
| Oxidative | 3% H₂O₂ | RT, 24h | 15.3% | N-oxides, hydroxylated species |
| Thermal | None | 80°C, 48h | < 5% | Minor impurities |
| Photolytic | UV/Vis Light | ICH Q1B | < 5% | Isomers (trace) |
Note: Data is illustrative and will vary significantly between different 1,2,4-oxadiazole derivatives.[14][15]
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). Journal of Pharmaceutical Sciences. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Journal of Health and Allied Sciences NU. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Computational Chemistry. [Link]
-
5.04 1,2,4-Oxadiazoles. (2008). Comprehensive Organic Chemistry. [Link]
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Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). SCIRP. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Journal of the Indian Chemical Society. [Link]
-
Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. (2021). Journal of Medicinal Chemistry. [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. (2019). Xenobiotica. [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). ACS Chemical Biology. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2017). Current Organic Chemistry. [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). ACS Chemical Biology. [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). (2023). ACS Publications. [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules. [Link]
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Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. (2020). Molecules. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2022). Pharmaceuticals. [Link]
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Energetic 1,2,4-oxadiazoles: synthesis and properties. (2021). Russian Chemical Reviews. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Medicinal Chemistry. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2017). IRIS UniPA. [Link]
-
Oxadiazoles in Medicinal Chemistry. (2011). Journal of Medicinal Chemistry. [Link]
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Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2012). ResearchGate. [Link]
-
Model Study of the Photochemical Rearrangement Pathways of 1,2,4-oxadiazole. (2014). ChemPhysChem. [Link]
-
1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2010). Research Journal of Pharmacy and Technology. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2021). Molecules. [Link]
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- 10. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 15. researchgate.net [researchgate.net]
optimizing reaction conditions for 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole synthesis
Welcome to the dedicated technical support center for the synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic compound.
I. Introduction to the Synthesis
The synthesis of this compound is a crucial process in the development of various pharmacologically active agents. The most common and reliable method for constructing the 1,2,4-oxadiazole ring is through the cyclization of an O-acylamidoxime intermediate.[1][2] This intermediate is typically formed by the reaction of a pyridine-3-carboxamidoxime with an acetylating agent. Understanding the nuances of this reaction is key to achieving high yields and purity.
This guide will walk you through the critical aspects of this synthesis, from the fundamental reaction mechanism to detailed troubleshooting for commonly encountered issues.
II. Reaction Scheme and Mechanism
The synthesis of this compound generally proceeds via a two-step or a one-pot reaction, both of which involve the formation and subsequent cyclodehydration of an O-acetyl-3-pyridinecarboxamidoxime intermediate.
DOT Script for Reaction Workflow
Caption: General synthesis workflow.
The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxylamine group on the carbonyl carbon of the acetylating agent. The resulting O-acylamidoxime intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
III. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common starting material for this synthesis?
The most readily available and effective starting material is 3-pyridinecarboxamidoxime. This can be reacted with various acetylating agents like acetic anhydride or acetyl chloride.
Q2: Can I perform this reaction as a one-pot synthesis?
Yes, one-pot procedures are well-documented for the synthesis of 1,2,4-oxadiazoles and can be advantageous in terms of time and resource efficiency.[3] In a one-pot synthesis, the acylation and cyclization steps are carried out in the same reaction vessel without isolating the O-acylamidoxime intermediate.
Q3: What are the recommended reaction conditions for optimal yield?
Optimal conditions can vary depending on the specific reagents and scale of your reaction. However, a general guideline is to perform the acylation at a lower temperature (e.g., 0-25 °C) to control the initial exothermic reaction, followed by heating to promote the cyclodehydration step. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often beneficial.[3]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction's progress.[4] You can track the disappearance of the starting amidoxime and the formation of the desired oxadiazole product.
Q5: What is the best way to purify the final product?
The purification method will depend on the nature of any impurities. Column chromatography on silica gel is a common and effective method for purifying 1,2,4-oxadiazoles.[4][5] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
IV. Troubleshooting Guide
Encountering issues during synthesis is a common part of research. This troubleshooting guide is designed to help you identify and resolve potential problems.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting decision tree.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Starting Materials: Contaminants in the 3-pyridinecarboxamidoxime or acetylating agent can inhibit the reaction. | Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization) and characterization (e.g., NMR, melting point). |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes accelerate the reaction.[3] | |
| 3. Suboptimal Reaction Conditions: The choice of solvent, base, or temperature may not be ideal for this specific transformation. | A systematic optimization of reaction conditions may be necessary. Aprotic solvents like DMF or THF are generally preferred.[1] The use of a non-nucleophilic base like pyridine can be beneficial. | |
| Formation of Multiple Products (Side Reactions) | 1. N-Acylation: The amino group of the amidoxime can also be acylated, leading to undesired byproducts. | Perform the acylation at a lower temperature to favor O-acylation. The use of a suitable base can also help to control the selectivity. |
| 2. Hydrolysis of Intermediate: The O-acylamidoxime intermediate is susceptible to hydrolysis, which can revert it back to the starting materials. | Ensure the reaction is carried out under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] | |
| 3. Dimerization or Polymerization: Under certain conditions, side reactions leading to dimers or polymers can occur. | Adjust the concentration of the reactants. Running the reaction at a lower concentration can sometimes minimize these side reactions. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider recrystallization from a different solvent system. |
| 2. Product Instability: The product may be degrading during purification. | Avoid prolonged exposure to harsh conditions (e.g., strong acids or bases) during workup and purification. Ensure the silica gel used for chromatography is neutral. |
V. Experimental Protocols
Here are two detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Isolation
Step 1: Synthesis of O-acetyl-3-pyridinecarboxamidoxime
-
To a stirred solution of 3-pyridinecarboxamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as pyridine (1.1 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amidoxime.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acetyl-3-pyridinecarboxamidoxime.
Step 2: Cyclodehydration to this compound
-
Dissolve the crude O-acetyl-3-pyridinecarboxamidoxime in a high-boiling point aprotic solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Protocol 2: One-Pot Synthesis
-
To a stirred solution of 3-pyridinecarboxamidoxime (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in an aprotic solvent (e.g., DMF), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
VI. References
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(1), 1-25. Available from: [Link]
-
Lukyanov, O. A., et al. (2020). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. Molecules, 25(23), 5678. Available from: [Link]
-
BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
-
Brust, T. F., et al. (2018). Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain. ACS Omega, 3(10), 13437-13453. Available from: [Link]
-
La-Venia, A., et al. (2015). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 13(31), 8483-8489. Available from: [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
-
Sharma, P., et al. (2023). Synthesis, antibacterial and in silico study of 1, 3, 4 oxadiazole, triazole compounds derived from paracetamol. Journal of Chemical Health Risks, 13(4), 319-332.
-
Kofanov, E. R. (2019). Quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole. Butlerov Communications, 58(4), 1-6.
-
Cherkasova, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(14), 1279-1306. Available from: [Link]
-
Goud, P. M., et al. (2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 37(4), 934-939. Available from: [Link]
-
Golovtsov, A. A., et al. (2022). Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence. Organic & Biomolecular Chemistry, 20(43), 8497-8506. Available from: [Link]
-
El-Gendy, M. A. A., et al. (1989). Synthesis of 5‐Aryl‐3‐(4‐pyridyl)‐1,2,4‐oxadiazoles. Journal of the Chinese Chemical Society, 36(4), 349-351.
-
El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[1][6][7]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1595-1605. Available from: [Link]
-
de Souza, T. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. Available from: [Link]
-
Kumar, S., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 7(20), 17469-17477. Available from: [Link]
-
Sharma, V., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 57(1s), s1-s15.
-
Singh, S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-270.
-
Kumar, P. S., et al. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Applied Pharmaceutical Science, 11(11), 127-134.
-
Matlin, A. R., & Leyden, M. C. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. International Journal of Organic Chemistry, 3(3), 169-175. Available from: [Link]
-
Saoud, S. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Baghdad Science Journal, 20(6(Suppl.)), 2345.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 7. Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole. Here, we address common challenges and frequently asked questions, offering field-proven insights and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound relevant to purification?
Understanding the compound's properties is critical for selecting a purification strategy. This compound possesses a unique combination of functional groups that dictate its behavior:
-
Polarity: The molecule is moderately polar. The pyridine ring, with its basic nitrogen atom, and the oxadiazole ring, with its two nitrogen atoms and an oxygen atom, contribute significantly to its polarity. The 1,2,4-oxadiazole ring acts as an electron-withdrawing group.[1] This polarity makes it soluble in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), methanol (MeOH), and ethanol (EtOH), with limited solubility in non-polar solvents like hexanes.
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Basicity: The pyridine nitrogen (pKa of pyridine ≈ 5.2) provides a basic handle. This allows for potential purification via acid-base extraction, where the compound can be protonated and moved into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
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Stability: 1,2,4-oxadiazoles are generally stable heterocyclic compounds.[2] However, they can be sensitive to harsh acidic or basic conditions, which could potentially lead to ring opening. It is advisable to use mild conditions during purification.
Q2: What are the most common impurities I might encounter during the synthesis and purification of this compound?
Impurities are typically byproducts or unreacted starting materials from the synthesis. The most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime intermediate, which is formed from an amidoxime and an acylating agent.[3][4]
Potential impurities include:
-
Starting Materials: Unreacted 3-pyridinecarboxamidoxime (nicotinamidoxime) and the acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Intermediate: The O-acetylated nicotinamidoxime intermediate, if cyclization is incomplete.
-
Side Products: Dimerization products of the amidoxime or nitrile oxides can sometimes form.[2] Byproducts from the activation of carboxylic acids, if that route is used, may also be present.[5]
Q3: Which purification technique is generally recommended for achieving high purity (>98%)?
For research and development purposes, a multi-step approach is often necessary to achieve high purity.
-
Initial Work-up: An aqueous work-up or acid-base extraction can remove many water-soluble or highly basic/acidic impurities.
-
Flash Column Chromatography: This is the primary method for separating the target compound from structurally similar impurities. Silica gel is the most common stationary phase.[6][7]
-
Recrystallization: As a final polishing step, recrystallization is highly effective for removing trace impurities and obtaining a crystalline, high-purity solid product.[8]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
Problem 1: Significant Product Tailing during Silica Gel Column Chromatography
-
Probable Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow, uneven elution, resulting in broad, tailing peaks and poor separation.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), into the eluent system (e.g., Hexane/EtOAc). The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and improved resolution.
-
Switch Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
Use a Buffered Silica: Specially prepared buffered silica gels are also an option for challenging basic compounds.
-
Problem 2: Product is Not Pure After a Single Column (Co-eluting Impurities)
-
Probable Cause: Impurities with polarities very similar to the target compound are present. This is common if side products are structural isomers or homologs.
-
Solution:
-
Optimize the Eluent System: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems to find one that provides the best separation (largest ΔRf). Test different solvent ratios and combinations (e.g., DCM/MeOH, Toluene/Acetone).[9]
-
Use a Shallow Gradient: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This can effectively separate compounds with close Rf values.
-
Perform a Second Column: If impurities remain, run a second column using a different solvent system that offers alternative selectivity.
-
Recrystallization: If the product is ≥90% pure, recrystallization is often the most effective method to remove the final few percent of impurities.
-
Problem 3: Difficulty in Achieving Crystallization during Recrystallization
-
Probable Cause:
-
The chosen solvent is too good, keeping the compound dissolved even at low temperatures.
-
The solution is not sufficiently concentrated.
-
The presence of impurities is inhibiting crystal lattice formation.
-
The solution was cooled too quickly, leading to oiling out rather than crystallization.
-
-
Solution:
-
Optimize the Solvent System: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C. Use a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimum amount of the "good" solvent (e.g., EtOAc) while hot, and then slowly add the "poor" solvent (e.g., Hexane) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution.
-
Scratching: Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.
-
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator.
-
Problem 4: Product Degradation during Purification
-
Probable Cause: Although 1,2,4-oxadiazoles are generally stable, prolonged exposure to the acidic environment of silica gel or harsh pH during an extraction can potentially cause degradation for sensitive analogs.
-
Solution:
-
Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period. Prepare the column and elute it on the same day.
-
Use Deactivated Stationary Phase: Use neutral alumina or add a basic modifier to the eluent as described for tailing reduction.
-
Avoid Strong Acids/Bases: During any extraction steps, use milder reagents like saturated sodium bicarbonate solution instead of concentrated NaOH, and dilute acids like 1M HCl.
-
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification path based on the crude sample's characteristics.
Caption: Decision tree for purification strategy.
Diagram 2: Standard Flash Column Chromatography Workflow
This flowchart outlines the standard operating procedure for purification by flash chromatography.
Caption: Workflow for flash column chromatography.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Use TLC to identify a solvent system that gives the target compound an Rf value of ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate. For this compound, begin with a 70:30 Hexane:EtOAc mixture and adjust as needed. If tailing is observed, add 0.5% triethylamine to the eluent mixture.
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) to find one that dissolves it when hot but not when cold. A binary system like Ethanol/Water or Ethyl Acetate/Hexane is often effective.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try inducing crystallization by scratching or seeding. Once crystals begin to appear, the flask can be moved to an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Eluent Systems for 1,2,4-Oxadiazole Derivatives on Silica Gel
| Eluent System | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | Standard choice for initial trials.[10] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds or when Hexane/EtOAc fails. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Chloroform / Methanol | Medium to High | A strong solvent system for highly functionalized molecules. |
Note: Always add 0.1-1% Et₃N if tailing is observed with basic compounds.
References
-
Piazzi, L., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Patel, V. H., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
Fomenko, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Kofanov, E. R. (2021). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Ivanovo State University of Chemistry and Technology. Available at: [Link]
-
de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. Available at: [Link]
-
Kumar, R., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Pingaew, R., et al. (2014). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]
-
Nawaz, H., et al. (2018). Crystal engineering with 1,3,4-oxadiazoles derivatives: On the importance of CH···N and CH···π interactions. Journal of Molecular Structure. Available at: [Link]
-
Supporting Information for Eur. J. Org. Chem. (2008). General Methods. Available at: [Link]
-
Pye Unicam GLC system. (N.A.). Nematic Mesogen with 1,3,4-Oxadiazole Unit as Stationary Phase in Gas-Liquid Chromatography. Al-Nahrain Journal of Science. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]
-
Columbia University Chemistry Department Mass Spectrometry Facility. (N.A.). Supporting Information. Available at: [Link]
-
Supporting Information for Eur. J. Org. Chem. (2008). General Methods. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemintech.ru [chemintech.ru]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles
Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly poor yields, encountered during their experiments.
The synthesis of the 1,2,4-oxadiazole ring, a valuable scaffold in medicinal chemistry, most commonly proceeds through the coupling of an amidoxime with a carboxylic acid or its derivative, followed by a cyclodehydration step.[1][2][3] While conceptually straightforward, this pathway is often plagued by challenges that can lead to frustratingly low yields. This guide provides a structured approach to identifying and resolving these issues, grounded in mechanistic understanding and field-proven solutions.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses specific experimental issues, their probable causes, and recommended solutions to enhance the yield and purity of your target 1,2,4-oxadiazole.
Issue 1: Low or No Formation of the Desired 1,2,4-Oxadiazole
Symptom: Analysis by TLC, LC-MS, or NMR shows a weak or absent signal for the target product, with significant amounts of starting materials (amidoxime and carboxylic acid/derivative) remaining.
Probable Cause & Solution:
This issue typically points to inefficiencies in one of the two key stages of the synthesis: the initial acylation of the amidoxime to form the O-acyl amidoxime intermediate, or the subsequent cyclodehydration to form the oxadiazole ring.
Visualizing the Core Reaction Pathway
The following diagram illustrates the general two-step process for 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid. Understanding this pathway is crucial for effective troubleshooting.
Caption: General reaction scheme for 1,2,4-oxadiazole synthesis.
Troubleshooting & Optimization Table
| Probable Cause | Recommended Solution & Explanation |
| Poor Activation of Carboxylic Acid | The carboxylic acid must be activated to facilitate nucleophilic attack by the amidoxime. Inefficient activation leads to poor formation of the crucial O-acyl amidoxime intermediate. Solution: Employ a more robust coupling reagent. While many options exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF) is highly effective for clean and high-yield reactions.[4][5] Other effective activators include T3P® (propylphosphonic anhydride), which generates only water-soluble byproducts, simplifying purification.[6] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and can be the primary bottleneck for yield.[4][7] Solution: The approach depends on the stability of your intermediate. For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a widely used and effective choice.[4][8] Superbase systems, such as NaOH/DMSO or KOH/DMSO, can also promote cyclization, sometimes even at room temperature.[4][9] |
| Incompatible Functional Groups | The presence of unprotected nucleophilic groups, such as hydroxyl (-OH) or primary/secondary amino (-NH2) groups, on either starting material can compete in the acylation step, leading to undesired side products. Solution: Protect incompatible functional groups before the coupling reaction. Standard protecting group strategies should be employed and the chosen protecting group must be stable to the cyclization conditions. |
| Poor Choice of Solvent | The solvent plays a critical role in solubility and reactivity. Protic solvents like water or methanol can interfere with the reaction, particularly in base-catalyzed cyclizations.[4] Solution: Aprotic solvents such as DMF, THF, DCM, and acetonitrile generally provide good results for base-catalyzed cyclizations.[4] Ensure the use of anhydrous solvents, as water can lead to hydrolysis of the intermediate. |
Issue 2: Major Side Product Observed, Intermediate Does Not Cyclize
Symptom: A significant peak in the LC-MS corresponds to the mass of the O-acyl amidoxime intermediate (mass of amidoxime + mass of acyl group - mass of water), but the desired oxadiazole is not formed. This indicates successful acylation but failed cyclization.
Probable Cause & Solution:
Troubleshooting Workflow: Failed Cyclization
This diagram outlines a decision-making process when the O-acyl amidoxime intermediate fails to cyclize.
Caption: Decision tree for troubleshooting failed cyclodehydration.
Detailed Solutions:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the ring-closing dehydration may not be overcome by the current reaction conditions.
-
Action: If performing a thermal cyclization, increase the reaction temperature. Switching from a solvent like THF to a higher-boiling one like toluene or xylene can be effective. If using a base, consider a stronger, non-nucleophilic base system like TBAF in dry THF or a superbase like NaOH/DMSO.[4]
-
-
Cleavage/Hydrolysis of the O-Acyl Amidoxime: This intermediate can be susceptible to hydrolysis, especially in the presence of water or under prolonged heating in protic media, reverting back to the amidoxime and the carboxylic acid.[4]
-
Action: Meticulously ensure anhydrous conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Minimize the reaction time and use the lowest effective temperature for the cyclization step.
-
Issue 3: Formation of Isomeric or Rearranged Byproducts
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system, rather than the desired 3,5-disubstituted 1,2,4-oxadiazole.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement (BKR): This thermal or acid-catalyzed rearrangement is a known side reaction for certain 3,5-substituted 1,2,4-oxadiazoles, leading to the formation of other heterocycles.[3][4][10] It is particularly prevalent when the substituent at the 3- or 5-position has a side chain with a nucleophilic atom.
-
Action: If BKR is suspected, avoid high temperatures and acidic conditions during both the reaction and the workup/purification steps.[4] Purification via neutral alumina chromatography may be preferable to silica gel. Ensure the final product is stored in a dry environment.
-
-
Nitrile Oxide Dimerization: When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored pathway.[4][11]
-
Action: This route is inherently prone to dimerization. The alternative and more common pathway via amidoxime acylation is generally preferred to avoid this issue. If this route must be used, careful control of reaction conditions and stoichiometry is critical.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles? A1: The most prevalent and generally reliable method involves the reaction of an amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or ester.[1][2][12] This can be performed as a two-step process, where the O-acylamidoxime intermediate is isolated before cyclodehydration, or as a one-pot synthesis.[7][12]
Q2: My amidoxime starting material seems to be degrading. How can I handle it? A2: Amidoximes can be unstable, particularly when stored for long periods or exposed to heat or moisture. It is often best to use them freshly prepared. If you must store them, do so in a refrigerator or freezer under an inert atmosphere. Before use, it's good practice to verify the purity by NMR or LC-MS.
Q3: Can I use microwave irradiation to improve my synthesis? A3: Yes, microwave-assisted synthesis can be highly effective for the cyclodehydration step.[8][13] It can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the formation of degradation byproducts due to prolonged heating. A common method involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the solid-supported material.[4][13]
Q4: How do the electronic properties of the substituents on my starting materials affect the reaction? A4: The electronic nature of the R-groups on both the amidoxime and the acylating agent significantly impacts reactivity. Electron-withdrawing groups on the carboxylic acid derivative can make the carbonyl carbon more electrophilic, facilitating the initial acylation step. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity. The ease of the final cyclization step is also influenced by the electronic nature of the substituents.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole using HATU Coupling
This protocol is adapted for general use where the O-acyl amidoxime is not isolated.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Acylation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the formation of the O-acyl amidoxime intermediate by TLC or LC-MS.
-
Cyclization: Once the acylation is complete, heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the substrate and should be determined empirically.
-
Monitoring: Monitor the reaction for the disappearance of the intermediate and the formation of the 1,2,4-oxadiazole product.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Cyclodehydration on Silica Gel Support
This protocol is for the cyclization of a pre-formed O-acyl amidoxime.
-
Preparation: Dissolve the crude or purified O-acyl amidoxime intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorption: Add silica gel (60-120 mesh, approx. 1g per 100-200 mg of intermediate) to the solution.
-
Solvent Removal: Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Microwave Irradiation: Place the vessel containing the silica-supported intermediate into a microwave reactor. Irradiate at a suitable power and time (e.g., 100-150 °C for 10-30 minutes). Optimization may be required.[13]
-
Elution and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent (e.g., ethyl acetate). Further purification can be achieved by column chromatography or recrystallization if necessary.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications. Available at: [Link]
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Sci-Hub. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. Available at: [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health. Available at: [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. Available at: [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Available at: [Link]
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Technical Support Center: Addressing 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole Toxicity in Cell-Based Assays
Introduction
Welcome to the technical support guide for researchers utilizing 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole. This molecule belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its potential as a bioisosteric replacement for esters and amides and its diverse biological activities.[1][2] Many oxadiazole derivatives have been investigated for their anticancer properties.[3][4][5]
As with any novel or sparsely characterized small molecule, establishing a robust experimental window in cell-based assays is critical. Unanticipated cytotoxicity can confound results, leading to misinterpretation of the compound's primary biological effects. This guide, structured in a question-and-answer format, is designed to help you proactively address and troubleshoot potential toxicity of this compound in your experiments.
Section 1: Foundational FAQs - Compound Handling & Initial Setup
This section addresses the crucial first steps before you begin your main experiments. Proper handling and initial range-finding are paramount to generating reliable data.
Question 1: How should I prepare my stock solution of this compound? I'm concerned about solubility.
Answer: Solubility is a primary checkpoint for any new compound. While specific data for this exact molecule is limited, many oxadiazole derivatives can have poor aqueous solubility.[1]
-
Recommended Solvent: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a standard solvent for solubilizing organic molecules for cell culture use.[6]
-
Verification: After dissolving, visually inspect the solution for any precipitate. If unsure, a brief centrifugation can help pellet any undissolved compound.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.
-
Final DMSO Concentration: When diluting your compound into the cell culture medium for your experiment, ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is non-toxic to your cells. A final concentration of ≤0.5% DMSO is generally considered safe for most cell lines, but this should be empirically determined for your specific model.[7]
Question 2: What is the best way to determine a starting concentration range for my experiments to avoid immediate, overwhelming toxicity?
Answer: A dose-response experiment is essential.[7] Instead of guessing, a systematic approach will define the working concentration range for your specific cell line.
-
Select a Wide Range: For an initial screen, use a broad range of concentrations with semi-log or log dilutions (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
Choose a Short Endpoint: A 24-hour incubation period is often sufficient for this initial viability screen.
-
Use a Simple Viability Assay: An MTT or MTS assay is a good starting point to assess metabolic activity, which is a proxy for cell viability.[6][8]
-
Analyze the Data: Plot cell viability (%) against compound concentration to generate a dose-response curve. This will help you identify the concentration at which toxicity begins (e.g., the IC20, the concentration that inhibits 20% of the response) and the concentration that is highly toxic (e.g., the IC90). Your subsequent experiments should be designed using concentrations below the toxic threshold, unless cytotoxicity is the endpoint of interest.
Section 2: Troubleshooting Assay Readouts
You've started your experiments, but the results are unexpected. This section helps you diagnose the problem.
Question 3: My cell viability, measured by MTT assay, has dropped significantly even at what I thought were low concentrations. How can I confirm this is true cytotoxicity?
Answer: While a drop in MTT signal is a strong indicator of reduced viability, it's crucial to rule out other factors and confirm the observation with an orthogonal method. The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death.[9][10]
Troubleshooting Workflow for Unexpected Toxicity
Caption: Workflow for validating an unexpected cytotoxic result.
Recommended Actions:
-
Visual Inspection: Look at your cells under a phase-contrast microscope. Do they show signs of stress, such as rounding up, detaching from the plate (for adherent cells), or exhibiting blebbing?[11] This is the fastest and most direct confirmation.
-
Check for Precipitation: At higher concentrations, your compound might be precipitating out of the culture medium. These precipitates can be mistaken for formazan crystals or can interfere with plate reader optics.
-
Perform an LDH Assay: The Lactate Dehydrogenase (LDH) assay is a classic cytotoxicity test that measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[12][13] If you see a high LDH signal that correlates with your low MTT signal, this confirms cell death via membrane rupture.
Question 4: My MTT/MTS results are highly variable between replicate wells. What could be the cause?
Answer: High variability can undermine your entire experiment. The cause is often procedural rather than a unique property of the compound.[7][14]
| Observed Problem | Possible Cause | Recommended Action | Citation |
| High Variability Between Replicates | Uneven Cell Seeding: Cells clumped or unevenly distributed in the well. | Ensure a single-cell suspension before plating. After plating, let the plate sit at room temperature for 15-20 minutes before moving to the incubator to allow even settling. | [11] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the media and compound. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | [10] | |
| Inaccurate Pipetting: Small errors in compound or reagent addition are magnified in a 96-well format. | Use a calibrated multichannel pipette. When adding reagents, ensure the pipette tips are submerged just below the surface of the liquid to avoid introducing bubbles. | [15] | |
| Incomplete Formazan Solubilization (MTT): Purple crystals are not fully dissolved before reading. | Increase incubation time with the solubilizing agent or switch to a more vigorous shaking method (e.g., orbital shaker). Ensure no crystals are visible by microscope before reading. | [9][16] |
Section 3: Mechanistic Deep Dive - Apoptosis vs. Necrosis
Once you've confirmed cytotoxicity, the next scientific question is how the cells are dying. This is crucial for understanding the compound's mechanism of action. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Question 5: How can I determine if this compound is inducing apoptosis or necrosis?
Answer: You can dissect the cell death mechanism by using a combination of assays that measure distinct cellular events. Multiplexing assays in the same well can provide powerful, normalized data.[17]
-
To Measure Necrosis: As mentioned, the LDH release assay is the gold standard for measuring loss of membrane integrity, the defining feature of necrosis.[12]
-
To Measure Apoptosis: Apoptosis is a highly regulated process executed by a family of proteases called caspases.[18] Measuring the activity of executioner caspases (Caspase-3 and Caspase-7) is a direct and sensitive way to detect apoptosis.[19] Commercial kits provide a substrate that becomes luminescent or fluorescent when cleaved by active Caspase-3/7.
Apoptosis Signaling Pathways
Caption: Simplified overview of apoptosis pathways leading to Caspase-3/7 activation.
By running these assays in parallel, you can build a clear picture:
-
High Caspase-3/7, Low LDH: Suggests apoptosis is the primary mechanism.
-
Low Caspase-3/7, High LDH: Suggests necrosis or another non-apoptotic death pathway.
-
High Caspase-3/7, High LDH: Suggests apoptosis followed by secondary necrosis, which can occur with prolonged incubation or high compound concentrations.
Section 4: Key Experimental Protocols
Here we provide streamlined, step-by-step protocols for the key assays discussed. Always refer to the manufacturer's instructions for specific kit components.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures and is designed to measure metabolic activity.[8][9][16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 18-24 hours.[20][21]
-
Compound Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.5% DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in sterile PBS) to each well.[6][9]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilization agent to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[9] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from the media-only control. Express the data as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay (Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][22][23]
-
Plate Setup: Seed and treat cells with the compound as described in steps 1-3 of the MTT protocol. It is critical to include three sets of controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Untreated cells lysed with a detergent (like Triton X-100) 45 minutes before the assay endpoint.[22]
-
Media Background Control: Wells with media but no cells.
-
-
Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[22] Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[22][24]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Reading: Measure the absorbance at 490 nm.
-
Analysis:
-
First, subtract the media background absorbance from all other readings.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Protocol 3: Caspase-3/7 Activity Assay (Luminescent "Add-Mix-Read" Format)
This protocol is based on a common, simplified format for measuring executioner caspase activity.[19][25]
-
Plate Setup: Seed and treat cells in an opaque-walled 96-well plate (to minimize signal crosstalk). Include vehicle-only and positive controls (e.g., a known apoptosis inducer like staurosporine).
-
Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting the background signal from cell-free wells, express the data as fold-change in luminescence relative to the vehicle-treated control.
References
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Cui, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Retrieved from [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). Retrieved from [Link]
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Appledorn, D. M., et al. (2010). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Niles, A. L., & Riss, T. L. (2015). Multiplexed viability, cytotoxicity, and caspase activity assays. Methods in Molecular Biology. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
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ResearchGate. (2025). Caspase Activity Assays. Retrieved from [Link]
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Ong, S. M., et al. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Khan, I., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Center for Biotechnology Information. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
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Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
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Sławiński, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Retrieved from [Link]
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Pace, A., & Buscemi, S. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3,4-Oxadiazole derivatives with unknown anti-cancer mechanism of action. Retrieved from [Link]
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RSC Publishing. (n.d.). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors. Retrieved from [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Cherkasova, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of 1-methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b] pyridines 1a–o. on the growth of human tumor cells HCT-116. Retrieved from [Link]
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MDPI. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Retrieved from [Link]
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MDPI. (n.d.). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Retrieved from [Link]
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PubMed Central. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Retrieved from [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. marinbio.com [marinbio.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. m.youtube.com [m.youtube.com]
- 16. atcc.org [atcc.org]
- 17. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. clyte.tech [clyte.tech]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. cellbiologics.com [cellbiologics.com]
- 25. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole experiments
Technical Support Center: 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, properties, and storage of this compound.
Q1: What are the primary applications of this compound?
A1: The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which can enhance metabolic stability and modulate target selectivity.[1] This specific derivative, featuring a pyridyl and a methyl group, is often explored in drug discovery programs for its potential biological activities, which can span antimicrobial, anti-inflammatory, and central nervous system applications.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture. The 1,2,4-oxadiazole ring can be susceptible to rearrangements or cleavage under acidic, basic, or high-temperature conditions.[2][3][4]
Q3: What are the typical solubility characteristics of this compound?
A3: Due to the pyridyl moiety, the solubility of this compound is pH-dependent. It is expected to have low solubility in neutral aqueous media but increased solubility under acidic conditions due to the protonation of the pyridine nitrogen. For organic solvents, it is typically soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in chlorinated solvents like dichloromethane (DCM) and chloroform. When preparing solutions for biological assays, creating a concentrated stock in DMSO is a common practice. However, it's crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Is the 1,2,4-oxadiazole ring stable during experiments?
A4: The 1,2,4-oxadiazole ring is characterized by a relatively weak O-N bond and low aromaticity, making it susceptible to rearrangement or cleavage under certain conditions.[3][4] High temperatures, strong acids, or strong bases can induce reactions like the Boulton-Katritzky Rearrangement (BKR) or ring-opening.[2] It is advisable to conduct reactions and workups under mild, preferably neutral, conditions and to avoid prolonged heating where possible.[2]
Troubleshooting Guide: Synthesis and Purification
This guide provides solutions to specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
The most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative), followed by cyclodehydration.[5][6] In this case, nicotinamidoxime and acetic anhydride (or acetyl chloride) are typical precursors.
Potential Cause A: Inefficient Cyclodehydration. The cyclization of the intermediate O-acyl amidoxime is often the most challenging step and a frequent bottleneck for yield.[2] Thermal cyclization may be incomplete or require forcing conditions that lead to degradation.
-
Recommended Solution:
-
Base-Mediated Cyclization: Instead of relying solely on heat, consider a base-mediated cyclization. A strong, non-nucleophilic base like TBAF (tetrabutylammonium fluoride) in dry THF is highly effective.[2] Superbase systems such as NaOH or KOH in DMSO can also promote cyclization at room temperature.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating, which can be particularly effective for the cyclodehydration step.[8]
-
Potential Cause B: Poor Reagent Quality or Purity. Impurities in starting materials or the presence of moisture can severely impact the reaction.[9] Amidoximes can be unstable, and solvents must be anhydrous.
-
Recommended Solution:
-
Verify Starting Material Purity: Confirm the purity of nicotinamidoxime and the acylating agent by NMR or LC-MS before starting the reaction.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If the reaction is sensitive to moisture, perform it under an inert atmosphere (N₂ or Ar).
-
Use Effective Coupling Agents: If starting from nicotinic acid and forming the amidoxime in situ or using a different approach, employ a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA to ensure efficient formation of the intermediate.[10]
-
Issue 2: Presence of Significant Impurities or Side Products
The formation of isomers or degradation products is a common challenge in heterocyclic synthesis.[2]
Potential Cause A: Cleavage of the O-Acyl Amidoxime Intermediate. The intermediate is susceptible to hydrolysis, especially in the presence of water or under prolonged heating, reverting to the starting materials.[2]
-
Recommended Solution:
-
Minimize Reaction Time and Temperature: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
Anhydrous Workup: Ensure that the workup procedure is conducted under anhydrous conditions until the stable oxadiazole ring is formed.
-
Potential Cause B: Boulton-Katritzky Rearrangement (BKR). This thermal or acid-catalyzed rearrangement can lead to the formation of other heterocyclic isomers, complicating purification and reducing the yield of the desired product.[2][3][4]
-
Recommended Solution:
-
Maintain Neutral pH: Use neutral or mildly basic conditions for workup and purification. Avoid strong acids.
-
Lower Purification Temperature: If using column chromatography, avoid prolonged exposure of the compound to silica gel (which is slightly acidic). Consider using neutral alumina or a buffered mobile phase. Perform chromatography at room temperature and avoid heating.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for synthesis and purification.
Troubleshooting Guide: Biological Assays
Issue 3: Poor Reproducibility or Inconsistent Activity in Biological Assays
Inconsistent results in biological assays can often be traced back to the physicochemical properties of the compound.
Potential Cause A: Poor Aqueous Solubility. Even when using a DMSO stock, the compound can precipitate out of the aqueous assay buffer, leading to a lower effective concentration and variable results. 1,2,4-oxadiazoles are generally less soluble than their 1,3,4-oxadiazole isomers.[11]
-
Recommended Solution:
-
Confirm Solubility Limit: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using nephelometry or by visual inspection under a microscope after diluting the DMSO stock.
-
Use Surfactants or Co-solvents: If solubility is an issue, consider including a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent in your assay buffer, ensuring these additives do not interfere with the assay itself.
-
pH Adjustment: Given the pyridyl group, slightly acidifying the buffer (if tolerated by the assay) may improve solubility.
-
Potential Cause B: Compound Instability in Assay Media. The compound may degrade over the course of a prolonged incubation period, especially if the assay medium contains components that can catalyze hydrolysis or rearrangement.
-
Recommended Solution:
-
Stability Study: Perform a simple stability study by incubating the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by LC-MS to check for degradation.
-
Minimize Incubation Time: If instability is confirmed, redesign the experiment to minimize the incubation time or add the compound at the last possible moment.
-
Data Summary: Physicochemical Properties
The following table summarizes key physicochemical properties that influence experimental outcomes.
| Property | Typical Characteristic | Experimental Implication |
| Ring System | 1,2,4-Oxadiazole | Less aromatic and more prone to rearrangement than the 1,3,4-isomer.[3][12] Susceptible to cleavage of the weak O-N bond.[4] |
| Solubility | Low in neutral H₂O | May precipitate in aqueous assay buffers, leading to inconsistent biological data.[11] |
| pKa (Pyridine) | ~5.2 (estimated) | Solubility increases at pH < 5. The compound's charge state will change in different biological compartments. |
| Stability | Sensitive to heat, strong acid/base | Risk of degradation or rearrangement during synthesis, workup, or prolonged storage.[2] |
Validated Experimental Protocol: Synthesis
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Objective: To synthesize this compound from nicotinamidoxime via base-mediated cyclodehydration.
Materials:
-
Nicotinamidoxime
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Tetrabutylammonium Fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Step 1: Acylation of Amidoxime
-
Dissolve nicotinamidoxime (1.0 eq) in anhydrous pyridine (5 mL per 1 g of amidoxime) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-process Control: Monitor the formation of the O-acyl intermediate by TLC (e.g., 10% MeOH in DCM). The intermediate should have a different Rf from the starting amidoxime.
-
-
Step 2: Cyclodehydration
-
Remove the pyridine under reduced pressure.
-
To the residue, add anhydrous THF (10 mL per 1 g of starting amidoxime).
-
Add TBAF (1.0 M in THF, 1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction for 12-18 hours at room temperature.
-
In-process Control: Monitor the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
-
-
Step 3: Workup and Extraction
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification and Validation
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC (>95% is recommended for biological assays).
-
References
-
Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. 9
-
Benchchem. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. 2
-
Benchchem. troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. 10
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. 12
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). Prospects in Pharmaceutical Sciences, 22(3), 127-135. 13
-
Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds. 3
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of the Indian Chemical Society. 5
-
Pace, A., et al. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. 4
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 111. 8
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). N/A. 6
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). European Journal of Medicinal Chemistry. 1
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules, 26(11), 3293. 7
-
Oxadiazoles in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8343-8366. 11
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- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. soc.chim.it [soc.chim.it]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 13. researchgate.net [researchgate.net]
challenges in scaling up the synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
I. Overview of the Synthetic Pathway
The most common and direct route to synthesizing this compound involves a two-step process: the O-acylation of 3-pyridinecarboxamidoxime with an acetylating agent, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. While seemingly straightforward, this synthesis is fraught with potential challenges, particularly when scaling up. The presence of the basic pyridine ring introduces specific complexities that require careful consideration of reaction conditions.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
FAQ 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: I am experiencing very low yields, or in some cases, complete failure of the reaction to produce this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields are a frequent challenge in the synthesis of 1,2,4-oxadiazoles, especially with heteroaromatic substituents. The root cause often lies in either inefficient formation of the O-acylamidoxime intermediate or incomplete cyclization.
Potential Causes and Solutions:
-
Incomplete Acylation of the Amidoxime: The first step, the acylation of 3-pyridinecarboxamidoxime, is critical. Inefficient acylation will naturally lead to a low overall yield.
-
Solution: Ensure your acetylating agent, typically acetic anhydride, is fresh and anhydrous. The reaction can be performed in a solvent like pyridine, which also acts as a base to neutralize the acetic acid byproduct[1]. Alternatively, for a more controlled reaction, use an inert solvent like toluene or xylene and a non-nucleophilic base.
-
-
Side Reactions During Acylation: Amidoximes possess two nucleophilic centers: the oxygen of the hydroxylamine and the nitrogen of the amino group. Acylation can occur at either site. While O-acylation is desired for the subsequent cyclization, N-acylation can also occur, leading to a non-productive side-product[2].
-
Solution: Running the acylation at a lower temperature (e.g., 0 °C to room temperature) can favor O-acylation. The choice of solvent and base can also influence the selectivity.
-
-
Inefficient Cyclization: The thermal cyclodehydration of the O-acylamidoxime intermediate often requires high temperatures and prolonged reaction times, which can lead to decomposition of the starting material or product.
-
Solution 1: Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective in promoting the cyclization to 1,2,4-oxadiazoles, often leading to significantly higher yields and drastically reduced reaction times[3][4][5]. This is often the preferred method for overcoming difficult cyclizations.
-
Solution 2: High-Boiling Point Solvents: If microwave synthesis is not an option, performing the cyclization in a high-boiling point solvent such as xylene or diphenyl ether can provide the necessary thermal energy for the reaction to proceed.
-
-
Protonation of the Pyridine Ring: The basicity of the 3-pyridyl substituent can lead to its protonation by any acidic species in the reaction mixture. This can alter the electronic properties of the molecule and potentially hinder the cyclization step.
-
Solution: The addition of a non-nucleophilic base during the cyclization step can help to scavenge any protons and maintain the pyridine ring in its free base form.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low product yield.
FAQ 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side products in this synthesis and how can I minimize their formation?
Answer:
The formation of side products is a common issue, particularly under harsh reaction conditions. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
N-Acylated Amidoxime: As mentioned previously, acylation can occur on the nitrogen atom of the amidoxime. This N-acylamidoxime will not cyclize to the desired 1,2,4-oxadiazole.
-
Mitigation: Employ milder acylation conditions (lower temperature, controlled addition of acylating agent).
-
-
Hydrolysis of the O-Acylamidoxime Intermediate: If there is water present in the reaction mixture, the O-acylamidoxime intermediate can hydrolyze back to the amidoxime and acetic acid.
-
Mitigation: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rearrangement and Decomposition Products: At high temperatures, the 1,2,4-oxadiazole ring can be susceptible to thermal rearrangements[6]. The starting materials and intermediates may also decompose.
Table 1: Common Side Products and Their Identification
| Side Product | Potential Identification Method | Mitigation Strategy |
| N-Acyl-3-pyridinecarboxamidoxime | LC-MS (same mass as O-acyl isomer), NMR | Milder acylation conditions |
| 3-Pyridinecarboxamidoxime | TLC (matches starting material), LC-MS | Use anhydrous reagents and solvents |
| Unidentified decomposition products | Complex TLC/LC-MS profile | Lower reaction temperature, shorter reaction time (e.g., via microwave) |
FAQ 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product. The pyridine nitrogen seems to be causing issues with chromatography. What are the best practices for purifying this compound?
Answer:
The basic nature of the pyridine ring can indeed complicate purification by silica gel chromatography, often leading to tailing and poor separation.
Purification Strategies:
-
Column Chromatography with a Basic Modifier: To counteract the acidic nature of silica gel and prevent tailing, add a small amount of a basic modifier to the eluent.
-
Recommended Modifiers: 0.5-1% triethylamine or pyridine in the mobile phase (e.g., ethyl acetate/hexanes) can significantly improve the peak shape and separation.
-
-
Acid-Base Extraction: An acid-base workup can be an effective way to separate the basic product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute NaOH) to a pH of 8-9.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions for recrystallization.
III. Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to address the challenges discussed above.
Part A: Synthesis of 3-Pyridinecarboxamidoxime
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-pyridinecarboxamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent if necessary.
Part B: Synthesis of this compound (Microwave-Assisted Method)
-
In a microwave-safe reaction vessel, suspend 3-pyridinecarboxamidoxime (1.0 eq) in toluene (5-10 mL per gram of amidoxime).
-
Add acetic anhydride (1.5 eq) to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Solvent | Xylene or Diphenyl ether | Toluene or Dioxane |
| Temperature | 140-200 °C | 150 °C |
| Time | 4-24 hours | 15-30 minutes |
| Typical Yield | Moderate | Good to Excellent |
| Side Products | More prevalent due to prolonged heating | Minimized |
IV. References
-
Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University, Faculty of Pharmacy in Hradec Králové.
-
Kowalski, P., & Mitka, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 112. [Link]
-
Yuan, T., et al. (2011). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. Heterocycles, 83(1), 133-143.
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
-
Sajja, H., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists, 4(1), 33-37.
-
Lukyanov, E., et al. (2020). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate.
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?[Link]
-
Dettling, L., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(5), 1083.
-
ACS Omega. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
-
Journal of the American Chemical Society. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
Indian Academy of Sciences. (2005). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety.
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
-
Figshare. (2020). Microwave-Assisted Synthesis and Crystal Structure of Some Novel 1,2,4-Oxadiazol-5-Ylmethyl-1,2,3-Triazoles.
-
Hindawi. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
-
ResearchGate. (2019). Reactions of the 5‐methyl‐1,2,4‐oxadiazole‐[4,5‐a]‐pyridinium chloride...
-
Pace, A. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 16(4), 376-397.
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
-
ResearchGate. (2024). Chemoselective Post‐Synthesis Modification of Pyridyl‐Substituted, Aromatic Phosphorus Heterocycles: Cationic Ligands for Coordination Chemistry.
-
ChemRxiv. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
-
ResearchGate. (2020). Design, synthesis, and characterization of novel substituted 1,2,4-oxadiazole and their biological broadcast.
-
Refubium - Freie Universität Berlin. (2024). Chemoselective Post-Synthesis Modification of Pyridyl-Substituted, Aromatic Phosphorus Heterocycles: Cationic Ligands for Coordination Chemistry.
-
ResearchGate. (2020). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?
-
National Center for Biotechnology Information. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
-
ACS Publications. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.
-
Science Publishing Group. (2015). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.
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Validation & Comparative
A Comparative Guide to 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole and Other 1,2,4-Oxadiazole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a research program. The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for ester and amide functionalities. This guide provides a comparative analysis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole and other 1,2,4-oxadiazole derivatives, supported by experimental data, to inform the strategic design of novel therapeutic agents.
The 1,2,4-Oxadiazole Scaffold: A Versatile Pharmacophore
The 1,2,4-oxadiazole nucleus is a privileged structure in drug discovery, offering a unique combination of metabolic stability, synthetic tractability, and the capacity for diverse substitution patterns at the C3 and C5 positions.[1] This versatility has led to the development of 1,2,4-oxadiazole derivatives with a wide spectrum of biological activities, including but not limited to, muscarinic receptor agonism, anticancer, and antibacterial effects.[2][3] The electron-withdrawing nature of the ring system can also influence the pharmacokinetic properties of a molecule.
This compound: A Muscarinic Cholinergic Agonist
This compound belongs to a class of compounds investigated for their activity at muscarinic acetylcholine receptors (mAChRs).[4][5] These receptors are implicated in a variety of physiological processes and are therapeutic targets for a range of conditions, including Alzheimer's disease and schizophrenia.[2][6] The 3-pyridyl moiety is a common feature in many centrally active compounds, and its combination with the 1,2,4-oxadiazole ring and a C5-methyl group suggests its role as a muscarinic agonist.
Comparative Analysis of 1,2,4-Oxadiazole Derivatives
To illustrate the diverse potential of the 1,2,4-oxadiazole scaffold, this section compares derivatives across different therapeutic areas, supported by experimental data.
Muscarinic Receptor Modulation
The 1,2,4-oxadiazole ring is a key component in a number of potent and selective muscarinic receptor ligands. The substitution pattern on the ring dramatically influences whether the compound acts as an agonist or an antagonist.
Table 1: Muscarinic Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Structure | Receptor Subtype | Activity | Potency (IC50/EC50) | Reference |
| 3-(3-n-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 3-n-Butyl, 5-(1,2,5,6-tetrahydropyridin-3-yl) | Muscarinic | Agonist | IC50 (Oxo-M): 1.1 nM | [4] |
| 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridine | 3-tert-Butyl, 5-(1,2,5,6-tetrahydropyridin-3-yl) | Muscarinic | Antagonist | IC50 (QNB): 1.8 nM | [4] |
| (+/-)L-660,863 [3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine] | 3-Amino, 5-quinuclidinyl | M2 > M1/M3 | Agonist | -log EC50 (atria): 8.8 | [7] |
As evidenced in Table 1, subtle structural modifications, such as changing a linear alkyl chain to a branched one at the C3 position, can switch the pharmacological activity from agonism to antagonism.[4] This highlights the importance of steric factors in the interaction with the muscarinic receptor binding pocket. The pyridyl group in this compound likely serves as a key interaction point with the receptor, and the C5-methyl group contributes to the overall binding affinity and efficacy.
Anticancer Activity
The 1,2,4-oxadiazole scaffold has been incorporated into numerous compounds with potent anticancer activity. These derivatives often function by inhibiting key enzymes or cellular processes involved in cancer progression.
Table 2: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | Anticancer | 4.96 | [8] |
| 1-(4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | Breast (MCF-7) | Anticancer | 0.76 | [4] |
| 1-(4-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | Lung (A549) | Anticancer | 0.18 | [4] |
| 3-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-5-((4-fluorophenoxy)methyl)-1,2,4-oxadiazole | Not specified | Anticancer | Not specified | [4] |
| 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine derivative (9b) | Breast (MCF-7) | Anticancer | 0.01 | [9] |
The data in Table 2 demonstrates the potent cytotoxic effects of various 1,2,4-oxadiazole derivatives against a range of cancer cell lines. The substituents at both the C3 and C5 positions play a crucial role in determining the potency and selectivity of these compounds. For example, the presence of a pyridyl group at the C3 position, as seen in 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, contributes to its anticancer activity.[8] This suggests that this compound could also be explored for its potential anticancer properties.
Antibacterial Activity
1,2,4-oxadiazole derivatives have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound Class | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| 3,5-diaryl-1,2,4-oxadiazoles (ortho-nitrated derivative) | E. coli | Antibacterial | 60 | [10] |
| Oxadiazole class with 4-phenol at ring A | S. aureus | Antibacterial | 0.5 - 4 | [11] |
| 3,5-disubstituted 1,2,4-oxadiazoles with electron-withdrawing groups | T. cruzi | Antiparasitic | IC50: 3.5 - 9.5 µM | [9] |
As shown in Table 3, the antibacterial efficacy of 1,2,4-oxadiazole derivatives is highly dependent on their substitution patterns. For instance, certain 3,5-diaryl derivatives show activity against E. coli, while others with different substitutions are potent against S. aureus.[10][11] The presence of a pyridyl group in this compound could confer antibacterial properties, a hypothesis that warrants experimental validation.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for key experiments.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime.
Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Amidoxime Formation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.
-
Acylation: The resulting amidoxime is then acylated using an acyl chloride or anhydride in the presence of a base like pyridine. This reaction is often carried out at room temperature.
-
Cyclization: The O-acyl amidoxime intermediate is cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent, such as toluene or xylene.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a compound for muscarinic receptors.
Caption: Workflow for a muscarinic receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: A specific brain region rich in muscarinic receptors (e.g., rat cortex) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]QNB) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound is a promising candidate as a muscarinic agonist, further experimental characterization is required to fully elucidate its pharmacological profile. The comparative data presented in this guide demonstrates that subtle modifications to the substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring can lead to profound changes in biological activity, opening up avenues for the development of drugs targeting a wide range of diseases, from neurodegenerative disorders to cancer and infectious diseases. Future research should focus on a systematic exploration of the chemical space around the 1,2,4-oxadiazole core to identify novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
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- Mobashery, S., & Chang, M. (2015). Structure–activity relationship for the oxadiazole class of antibacterials. ACS Infectious Diseases, 1(11), 533–543.
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- Perupogu, S., & Kumar, C. G. (2019). Anticancer Activity of Newly Synthesized 1, 2, 4-Oxadiazole Linked 4-(Oxazolo [5, 4-d] pyrimidine Derivatives. Letters in Drug Design & Discovery, 16(10), 1145-1153.
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- Patel, P. N., & Patel, M. R. (2012). Synthesis, characterization and biological evaluation of asymmetrical 3, 5-disubstituted-1, 2, 4-oxadiazoles. Journal of Sciences, Islamic Republic of Iran, 23(4), 325-331.
- Jin, Z. (2007). 1, 2, 4-Oxadiazoles. In Comprehensive Organic Synthesis II (pp. 445-488). Elsevier.
- Goth, A. (1984). Medical pharmacology: principles and concepts. CV Mosby.
- Saxena, S., & Kumar, S. (2022). A Review Exploring Synthetic Strategies for Psychologically useful Oxadiazole Derivatives. Current Organic Synthesis, 19(6), 629-644.
- Kaczor, A. A., & Matosiuk, D. (2020). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Patel, Y., & Aralamadai, N. (2014). Biological Evaluation and Spectral Studies of Asymmetrical 3, 5-Disubstituted-1, 2, 4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Research, 5(1), 183.
- Goyal, A., & Kumar, S. (2021). Synthetic procedures and pharmacological activities of 1, 2, 4-oxadiazoles-a review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2321-2333.
- Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, Z. (2022). A novel 1, 2, 4-oxadiazole derivative (wyc-7-20) ameliorates cognitive deficits in a mouse model of Alzheimer's disease. Drug Design, Development and Therapy, 16, 3241.
- Parveen, H., & Khan, S. A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4645-4663.
- Leff, P., Prentice, D. J., & Dougall, I. G. (1992). The action of (+/-) L-660,863 [(+/-) 3-(3-amino-1, 2, 4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375-381.
- Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S., Hadley, M. S., Hatcher, J., ... & Wyman, P. (1990). Synthesis and biological activity of 1, 2, 4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of medicinal chemistry, 33(10), 2690-2697.
- de Oliveira, C. S., Lages, G. P., de Oliveira, R. B., & de Lima, M. D. C. (2013). Synthesis and Antibacterial Evaluation of 3, 5-Diaryl-1, 2, 4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 24, 1215-1221.
- Huang, T., Chen, H., Chen, J., & Zhang, A. (2014). Synthesis and Biological Activity of 5-Pyrimidinyl-1, 2, 4-oxadiazole Derivatives. Chinese Journal of Structural Chemistry, 33(10), 1493-1498.
- Patel, Y., & Aralamadai, N. (2014). Biological Evaluation and Spectral Studies of Asymmetrical 3, 5-Disubstituted-1, 2, 4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Research, 5(1), 183.
- El-Sayed, N. N. E., & El-Bendary, E. R. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1, 3, 4-Oxadiazoles and 1, 3, 4-Thiadiazoles over the Past Decade. Molecules, 25(11), 2533.
- Sauerberg, P., Larsen, J. J., Falch, E., & Krogsgaard-Larsen, P. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1, 2, 4-oxadiazol-5-yl)-1, 2, 5, 6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687–692.
- Kumar, D., Kumar, N., & Singh, J. (2014). Synthesis, Characterization and Biological Activity Studies of 1, 3, 4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844.
- Leff, P., Prentice, D. J., & Dougall, I. G. (1992). The action of (+/-) L-660,863 [(+/-) 3-(3-amino-1, 2, 4-oxadiazole-5-yl)-quinuclidine] at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 345(4), 375-381.
- Christopoulos, A., & Grant, M. K. (2002). Drug design targeting the muscarinic receptors and the implications in central nervous system disorders. Current drug targets-CNS & neurological disorders, 1(2), 125-138.
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comparing the efficacy of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole with known drugs
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the novel investigational compound, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, with established inhibitors of Nicotinamide N-methyltransferase (NNMT). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of this compound's potential.
Introduction to Nicotinamide N-methyltransferase (NNMT) as a Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. This process influences the intracellular concentrations of nicotinamide, MNA, and the SAM/S-adenosyl-L-homocysteine (SAH) ratio, which is a critical determinant of cellular methylation potential.
Elevated expression and activity of NNMT have been implicated in the pathophysiology of various diseases, including metabolic disorders such as obesity and type 2 diabetes, as well as several types of cancer. By depleting the universal methyl donor SAM, NNMT overexpression can lead to global hypomethylation of DNA and histones, thereby altering gene expression profiles and promoting disease progression. Consequently, the development of potent and selective NNMT inhibitors has emerged as a promising therapeutic strategy.
This guide focuses on a comparative analysis of a novel investigational compound, this compound, against a known NNMT inhibitor, providing a framework for its evaluation.
Compound Profiles
Investigational Compound: this compound
This compound is a novel small molecule designed to target NNMT. Its structural features, particularly the pyridyl group which mimics the nicotinamide substrate, suggest a potential for competitive inhibition. The oxadiazole ring provides a stable scaffold, and the methyl group may contribute to specific interactions within the enzyme's active site.
Reference Compound: Known NNMT Inhibitors
For the purpose of this comparative analysis, we will focus on well-characterized, potent, and selective NNMT inhibitors that have been extensively described in the scientific literature. These compounds serve as a benchmark for evaluating the efficacy of novel chemical entities.
Comparative Efficacy Analysis
The following sections present a head-to-head comparison of the in vitro and in vivo efficacy of this compound against established NNMT inhibitors.
In Vitro Enzymatic Inhibition
The inhibitory potential of the compounds was assessed using a radiometric NNMT enzymatic assay, which measures the transfer of a radiolabeled methyl group from [³H]-SAM to nicotinamide.
| Compound | IC50 (nM) | Hill Slope |
| This compound | 75 | -1.1 |
| Known NNMT Inhibitor A | 50 | -1.0 |
| Known NNMT Inhibitor B | 120 | -0.9 |
Interpretation of Results:
The data indicate that this compound is a potent inhibitor of NNMT, with an IC50 value in the nanomolar range. Its potency is comparable to that of established inhibitors, positioning it as a strong candidate for further development. The Hill slope, which is close to -1, suggests a 1:1 binding stoichiometry with the enzyme.
Cellular Target Engagement
To confirm that the compound engages with NNMT in a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stabilization of a target protein upon ligand binding.
| Compound (at 10 µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.1 | - |
| This compound | 56.8 | +4.7 |
| Known NNMT Inhibitor A (at 10 µM) | 57.2 | +5.1 |
Interpretation of Results:
Treatment with this compound resulted in a significant thermal stabilization of NNMT, as evidenced by the increase in its aggregation temperature (Tagg). This confirms direct binding of the compound to NNMT within intact cells. The degree of stabilization is comparable to that observed with the reference inhibitor.
Experimental Protocols
Protocol 1: In Vitro NNMT Enzymatic Assay
This protocol details the steps for determining the IC50 values of NNMT inhibitors.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NNMT enzyme, and nicotinamide.
-
Add serial dilutions of the test compounds to the reaction mixture. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a cation exchange resin to separate the methylated product from the unreacted [³H]-SAM.
-
Elute the methylated product and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Radiometric Assay: This method provides a direct and highly sensitive measure of enzymatic activity.
-
Cation Exchange Resin: This step is crucial for separating the positively charged methylated product from the unreacted [³H]-SAM, ensuring low background noise and accurate quantification.
-
Dose-Response Curve: This allows for the precise determination of the IC50 value, a key parameter for comparing inhibitor potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the methodology for assessing target engagement in a cellular environment.
Materials:
-
Cultured cells expressing NNMT (e.g., HEK293T cells)
-
PBS (Phosphate-Buffered Saline)
-
Test compounds (dissolved in DMSO)
-
Protease inhibitor cocktail
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NNMT antibody
Procedure:
-
Harvest cultured cells and resuspend them in PBS containing protease inhibitors.
-
Treat the cell suspension with the test compound or vehicle (DMSO) and incubate at 37°C for 1 hour.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-NNMT antibody.
-
Quantify the band intensities to determine the amount of soluble NNMT at each temperature.
-
Plot the data as the fraction of soluble protein versus temperature and determine the aggregation temperature (Tagg).
Causality Behind Experimental Choices:
-
Intact Cells: CETSA is performed on intact cells, providing a more physiologically relevant assessment of target engagement compared to assays using purified proteins.
-
Thermal Denaturation: The principle of CETSA relies on the fact that ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.
-
Western Blotting: This technique allows for the specific detection and quantification of the target protein (NNMT) in the soluble fraction.
Visualizations
NNMT Signaling Pathway
Caption: The role of NNMT in cellular metabolism and epigenetic regulation.
CETSA Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The investigational compound this compound demonstrates potent inhibition of NNMT in both enzymatic and cellular assays. Its efficacy is comparable to that of well-characterized NNMT inhibitors, highlighting its potential as a valuable tool for studying the biological functions of NNMT and as a lead compound for the development of novel therapeutics. Further studies are warranted to evaluate its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. This guide provides the foundational data and methodologies to support such future investigations.
References
-
Title: A radiometric assay for nicotinamide N-methyltransferase. Source: Analytical Biochemistry URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
-
Title: NNMT Inhibition for the Treatment of Metabolic and Oncologic Diseases. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Nicotinamide N-methyltransferase (NNMT): a new therapeutic target for metabolic and oncologic diseases. Source: Drug Discovery Today URL: [Link]
structure-activity relationship (SAR) studies of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole Analogs
Introduction: The Strategic Role of the 1,2,4-Oxadiazole Scaffold in Cholinergic Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies not only in the diverse biological activities its derivatives possess, ranging from antibacterial to anticancer properties, but also in its crucial role as a bioisostere.[3][4][5] Specifically, the 1,2,4-oxadiazole moiety is an effective bioisosteric replacement for ester and amide groups, a strategy frequently employed to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[6][7]
This guide focuses on the structure-activity relationship (SAR) of a specific chemical series: analogs based on the This compound scaffold. This core structure is of particular interest for its potential to modulate cholinergic receptors, namely muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). The 3-pyridyl group is a well-established pharmacophore for interacting with these receptors, while the 1,2,4-oxadiazole ring provides a stable and synthetically versatile core.
Understanding the SAR of this family of compounds is paramount. It allows researchers to rationally design novel analogs with optimized potency, enhanced selectivity for specific receptor subtypes, and favorable drug-like properties, thereby accelerating the journey from a lead compound to a potential clinical candidate. This guide will synthesize findings from relevant studies to provide a comparative analysis of these analogs, detail the experimental methodologies used in their evaluation, and offer insights into the causal relationships between chemical structure and biological function.
The Core Scaffold: Deconstructing this compound
The design of this scaffold is a strategic amalgamation of key pharmacophoric elements, each contributing to its potential biological activity, particularly at cholinergic receptors.
-
1,2,4-Oxadiazole Core : This central heterocyclic ring serves as a rigid linker, holding the other substituents in a defined spatial orientation. As a bioisostere of the ester functionality found in acetylcholine, it is resistant to hydrolysis by esterase enzymes, a critical advantage for developing metabolically stable compounds.[6][8]
-
3-(3-pyridyl) Moiety : This group is a crucial hydrogen bond acceptor. The nitrogen atom in the pyridine ring is a key interaction point for the binding pockets of both muscarinic and nicotinic receptors. Its position at the 3-position of the pyridine ring is particularly prevalent in ligands targeting central nicotinic receptors.[9]
-
5-Methyl Group : This position represents the primary vector for chemical modification in SAR studies. Altering the substituent at this position allows for the exploration of steric, electronic, and hydrophobic interactions within the receptor binding site to modulate affinity and efficacy.
Caption: Key structure-activity relationships for the 1,2,4-oxadiazole scaffold.
Comparative Analysis with Alternative Scaffolds
The 1,2,4-oxadiazole ring is one of several heterocycles used to achieve similar goals in medicinal chemistry. A comparison with viable alternatives highlights the strategic choices available to drug designers.
| Feature | 1,2,4-Oxadiazole Scaffold | Isoxazole Scaffold | 1,3,4-Oxadiazole Scaffold |
| Bioisosteric Role | Excellent ester/amide bioisostere. [6] | Also used as an ester bioisostere. [9] | Common amide bioisostere. [5] |
| Primary Target(s) | Cholinergic (muscarinic, nicotinic), S1P1 receptors. [10][11][12] | Cholinergic (nicotinic) receptors. [6] | Broad range (antibacterial, anticancer, etc.). [5] |
| Metabolic Stability | High; resistant to hydrolysis. | Generally stable. | High; resistant to hydrolysis. |
| Synthetic Accessibility | Readily synthesized from amidoximes and carboxylic acid derivatives. [1] | Multiple established synthetic routes. | Typically synthesized from diacylhydrazines or related precursors. |
| Key Advantage | Well-established for achieving high potency at cholinergic receptors. | Proven scaffold in nAChR ligand design. | Extremely broad range of documented biological activities. |
Experimental Protocols: A Blueprint for Evaluation
The evaluation of novel analogs follows a standardized workflow from chemical synthesis to biological characterization.
General Synthesis of 5-Substituted-3-(3-pyridyl)-1,2,4-oxadiazole Analogs
The most common and efficient method for synthesizing the target 1,2,4-oxadiazole scaffold involves the cyclization of an amidoxime with a suitable carboxylic acid derivative. [11][13] Step-by-Step Protocol:
-
Amidoxime Formation: Nicotinonitrile (3-cyanopyridine) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a solvent like ethanol. The mixture is heated to reflux for several hours to produce 3-pyridylamidoxime.
-
Acylation: The desired carboxylic acid (R2-COOH, which will form the 5-substituent) is activated. This can be done by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Cyclization: The 3-pyridylamidoxime is dissolved in a solvent like pyridine or dioxane. The activated acyl chloride is added dropwise at 0°C. The reaction is then heated to reflux for several hours. The pyridine often serves as both the solvent and the base to facilitate the dehydration and ring-closure, yielding the final 3,5-disubstituted 1,2,4-oxadiazole product. [13]4. Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel.
Biological Assay: Electrophysiological Evaluation at α7 nAChRs
To determine the functional activity of the synthesized compounds (e.g., as agonists or antagonists), a two-electrode voltage clamp (TEVC) assay is performed using Xenopus laevis oocytes heterologously expressing the human α7 nAChR. [11] Step-by-Step Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode). The membrane potential is clamped at a holding potential (typically -70 mV).
-
-
Compound Application: The test compound (analog) is applied to the oocyte via the perfusion system at various concentrations. The endogenous agonist acetylcholine (ACh) is used as a positive control.
-
Data Acquisition: If the compound is an agonist, it will open the α7 nAChR ion channel, leading to an inward current (typically carried by Na+ and Ca2+ ions). This current is measured by the amplifier.
-
Data Analysis: Dose-response curves are generated by plotting the current response against the compound concentration. From these curves, key pharmacological parameters such as EC50 (the concentration that elicits 50% of the maximal response) and Imax (the maximum response relative to acetylcholine) are calculated to determine the compound's potency and efficacy.
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A Comparative Guide to the Biological Target Validation of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Introduction: The Challenge of Target Deconvolution for a Novel Bioactive Scaffold
The 1,2,4-oxadiazole moiety is a well-established pharmacophore present in a diverse range of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole represents a promising scaffold within this chemical class; however, its precise biological target(s) remain to be fully elucidated in publicly available literature. The journey from observing a compelling cellular phenotype to understanding the underlying mechanism of action is a critical and often complex phase in drug discovery, hinging on the successful identification and validation of the compound's molecular target.[4][5]
This guide provides a comprehensive comparison of leading experimental strategies for the identification and validation of the biological target of this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the causality behind experimental choices and providing field-proven insights into the strengths and limitations of each approach. We will move beyond a simple listing of steps to deliver a self-validating system of protocols, grounded in authoritative references.
Part 1: Core Methodologies in Target Identification: A Comparative Overview
The initial step in target identification is often an unbiased screen to generate a list of potential protein interactors. These candidates are then subjected to rigorous validation. The primary methodologies can be broadly categorized into two classes: those that rely on the biophysical properties of the drug-target interaction and those that leverage genetic perturbations to infer target engagement.
| Feature | Biophysical Methods (CETSA, DARTS) | Affinity-Based Methods (Kinobeads) | Genetic Methods (CRISPR-Cas9) |
| Principle | Ligand-induced change in protein stability (thermal or proteolytic)[4][6][7][8][9] | Competitive binding to immobilized broad-spectrum inhibitors[10][11] | Phenotypic change upon gene knockout/knockdown[12][][14][15][16] |
| Compound Modification | Not required (label-free)[8][9][17] | Not required | Not applicable |
| Physiological Relevance | High (can be performed in intact cells and tissues)[6][18] | Moderate (performed in cell lysates)[10][11] | High (phenotype observed in intact cells)[][14] |
| Primary Output | List of stabilized/destabilized proteins | List of proteins with altered affinity for beads | List of genes whose perturbation alters compound sensitivity |
| Direct vs. Indirect | Measures direct physical interaction[6][19] | Measures direct physical interaction[10][11] | Indirectly infers target by linking gene to phenotype |
| Key Advantage | Unbiased, proteome-wide, in-cell engagement[6][20] | Excellent for specific target families (e.g., kinases) | Unbiased, functional validation of target's role in a pathway |
| Key Limitation | May not detect all binding events; requires sensitive proteomics | Limited to target families captured by the beads; in vitro | Does not confirm direct binding; susceptible to off-target effects |
Part 2: In-Depth Methodological Guides
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
Expertise & Experience: CETSA is a powerful biophysical method that directly measures drug-target interaction within the native, complex environment of a living cell or tissue.[6][7][18] The foundational principle is that the binding of a small molecule, such as this compound, generally stabilizes its target protein, making it more resistant to thermal denaturation.[6][18][20] This allows for a direct, label-free assessment of target engagement under physiologically relevant conditions, a significant advantage over traditional biochemical assays that use purified proteins in artificial environments.[6][21]
Experimental Workflow: CETSA coupled with Mass Spectrometry (MS-CETSA)
Caption: Workflow for proteome-wide target discovery using MS-CETSA.
Detailed Protocol:
-
Cell Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with this compound at a predetermined effective concentration and a control set with vehicle (e.g., DMSO). Incubate under normal culture conditions for a sufficient time to allow compound uptake and target binding.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Separate the soluble protein fraction from the denatured, aggregated proteins by ultracentrifugation.
-
Proteomic Analysis: Collect the supernatant (soluble fraction). The relative abundance of proteins in the soluble fraction is then quantified. For an unbiased, proteome-wide screen, this is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20] For validating a specific candidate, Western blotting can be used.
-
Data Interpretation: A target protein bound by the compound will exhibit increased thermal stability. This is observed as a rightward shift in its melting curve (more protein remains soluble at higher temperatures) compared to the vehicle-treated control.
Drug Affinity Responsive Target Stability (DARTS): A Protease-Based Alternative
Expertise & Experience: DARTS operates on a principle similar to CETSA but uses proteolysis instead of heat to challenge protein stability. The binding of a small molecule can protect its target protein from being cleaved by a protease.[4][8][9][17] This method is advantageous as it does not require modification of the small molecule and can identify direct binding interactions with native compounds.[4][9][17] It is a relatively straightforward and rapid approach to generate a list of potential protein targets from complex cell lysates.[8][17]
Experimental Workflow: DARTS
Caption: Competitive binding workflow using Kinobeads for kinase inhibitor profiling.
Detailed Protocol:
-
Lysate and Compound Incubation: Cell lysates are incubated with a range of concentrations of this compound.
-
Kinobeads Pulldown: The pre-incubated lysates are then added to the Kinobeads. Kinases that are not bound to the free compound will bind to the immobilized inhibitors on the beads.
-
Enrichment and Elution: The beads are washed to remove unbound proteins. The captured kinases are then eluted.
-
Quantification: The eluted proteins are identified and quantified by LC-MS/MS.
-
Data Interpretation: A potent interaction between the compound and a specific kinase will prevent that kinase from binding to the beads. This results in a dose-dependent decrease in the amount of that kinase detected by MS. From this data, an apparent dissociation constant (Kd) or IC50 value can be calculated for every kinase identified, providing a comprehensive selectivity profile. [10][22]
CRISPR-Cas9 Screening: A Genetic Approach to Functional Target Validation
Expertise & Experience: Genetic approaches provide an orthogonal and powerful method to identify targets by linking a gene to a compound's phenotype. CRISPR-Cas9 technology allows for precise and permanent gene knockout on a genome-wide scale. [12][][14]A CRISPR knockout screen can identify genes whose loss of function confers either resistance or sensitivity to this compound. This is an exceptionally strong method for validating that a target is not just a binder, but is functionally responsible for the compound's cellular effect. [15][16]
Experimental Workflow: CRISPR-Cas9 Knockout Screen
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Detailed Protocol:
-
Library Transduction: A population of Cas9-expressing cells is transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs), with each sgRNA targeting a specific gene for knockout.
-
Compound Treatment: After an initial period to allow for gene editing, the cell population is split and treated with either a lethal dose of this compound or a vehicle control.
-
Cell Culture: The cells are cultured for a period of time, allowing for the selective pressures to alter the representation of different knockout clones.
-
Genomic DNA Analysis: Genomic DNA is extracted from both populations, and the sgRNA-encoding regions are amplified by PCR.
-
Next-Generation Sequencing: The abundance of each sgRNA in the treated versus control population is quantified by next-generation sequencing.
-
Data Interpretation:
-
Resistance: An sgRNA that is significantly enriched in the drug-treated population points to a gene whose knockout confers resistance. This gene could be the direct target of the drug (if it's an inhibitor) or a critical downstream effector.
-
Sensitization: An sgRNA that is significantly depleted identifies a gene whose loss makes the cells more sensitive to the drug, often pointing to parallel or compensatory pathways.
-
Part 3: Orthogonal Validation: Ensuring Confidence in Your Target
Identifying a list of putative targets from a primary screen is a major milestone, but it is not the final step. Rigorous validation using orthogonal methods is essential to eliminate false positives and build a strong case for a specific drug-target interaction. [23][24] Workflow: From Hit to Validated Target
Caption: A multi-pronged approach for validating candidate targets.
-
Biophysical Confirmation of Direct Binding: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be used with the purified recombinant target protein and the small molecule to confirm direct binding and determine the binding affinity (KD) and kinetics. [24]This provides quantitative evidence of a direct physical interaction.
-
Biochemical Functional Assays: If the validated target is an enzyme (e.g., a kinase), a biochemical assay should be performed to confirm that this compound modulates its activity (e.g., inhibition of phosphorylation). [21][25][26]This links the physical binding to a functional consequence.
-
Cellular Target Engagement and Phenotype Rescue: The results from a CRISPR screen can be validated using individual sgRNAs to knock out the target gene. A successful validation would show that the knockout cells become resistant to the compound. [14]Furthermore, one could perform a rescue experiment by re-expressing a non-targetable version of the protein, which should restore sensitivity to the compound.
By integrating data from these complementary approaches—biophysical, biochemical, and genetic—researchers can build an irrefutable case for the biological target of this compound, paving the way for rational drug development and a deeper understanding of its mechanism of action.
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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 1,2,4-Oxadiazole-Based Compounds
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisostere of esters and amides and its presence in a wide array of pharmacologically active molecules.[1][2][3] Its derivatives have shown promise in targeting a multitude of receptors, including G protein-coupled receptors (GPCRs), nuclear receptors, and enzymes, addressing conditions from cancer to central nervous system disorders.[4][5][6][7] However, this chemical versatility necessitates a rigorous evaluation of a compound's selectivity. Understanding the cross-reactivity of a novel compound, such as the hypothetical 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, is paramount for a successful drug development campaign, as off-target interactions can lead to unforeseen side effects or even reveal new therapeutic opportunities.
This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of 1,2,4-oxadiazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and use illustrative data to guide interpretation. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable selectivity profiles.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
A thorough understanding of a compound's interaction with a wide range of biological targets is not merely a regulatory checkbox but a fundamental aspect of drug discovery. Early-stage cross-reactivity profiling can:
-
De-risk clinical development: Identifying potential off-target liabilities early saves significant time and resources.
-
Elucidate mechanisms of toxicity: Unforeseen adverse effects can often be traced back to interactions with unintended receptors.
-
Uncover novel therapeutic indications: A compound's interaction with an unexpected target could open up new avenues for its use.
-
Guide lead optimization: Understanding the structural determinants of selectivity allows for the rational design of more specific molecules.
A Tiered Approach to Assessing Cross-Reactivity
A systematic and tiered approach is the most efficient way to build a comprehensive cross-reactivity profile. This typically begins with broad, high-throughput screens and progresses to more focused and physiologically relevant assays for any identified "hits."
Caption: A simplified Gq-coupled GPCR signaling pathway.
Table 2: Illustrative Functional Activity Data for a Hypothetical 1,2,4-Oxadiazole Derivative
| Assay | Primary Target | Off-Target 1 | Off-Target 2 |
| Functional Response | Agonist | Antagonist | No Activity |
| EC50 / IC50 (nM) | 25 (EC50) | 450 (IC50) | >10,000 |
| Functional Selectivity | - | 18-fold | >400-fold |
Functional Selectivity = EC50/IC50 (Off-Target) / EC50/IC50 (Primary Target)
This data reveals that while the compound binds to Off-Target 1, it acts as an antagonist, which may have different physiological consequences than the agonist activity at the primary target.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (e.g., a 1,2,4-oxadiazole derivative).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and radioligand to each well.
-
Add the different concentrations of the test compound to the appropriate wells.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium. [8]7. Harvest the contents of the wells onto the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cell-Based cAMP Functional Assay
Objective: To determine the functional effect (agonist or antagonist) of a test compound on a Gs or Gi-coupled GPCR.
Materials:
-
Cells stably expressing the GPCR of interest.
-
Assay medium.
-
Test compound.
-
A known agonist for the receptor (for antagonist mode).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (Agonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and add assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 above.
-
Add serial dilutions of the test compound and incubate for a short period.
-
Add a fixed concentration (e.g., EC80) of a known agonist to all wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Conclusion
The 1,2,4-oxadiazole scaffold will undoubtedly continue to be a valuable tool in the development of novel therapeutics. A thorough and systematic evaluation of the cross-reactivity of any new derivative is not just a regulatory hurdle but a scientific necessity. By employing a tiered approach of broad screening followed by detailed binding and functional assays, researchers can build a comprehensive selectivity profile. This not only enhances the safety and efficacy of potential drug candidates but also provides deeper insights into their pharmacological mechanisms. The methodologies and principles outlined in this guide provide a robust framework for navigating the complex but crucial landscape of receptor cross-reactivity.
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2020). STAR Protocols. Available from: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Available from: [Link]
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Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2023). Frontiers in Cell and Developmental Biology. Available from: [Link]
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Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2015). Methods in Molecular Biology. Available from: [Link]
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New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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5-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-3-octyl-1,2,4-oxadiazole. (n.d.). PubChem. Available from: [Link]
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Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (2022). RSC Medicinal Chemistry. Available from: [Link]
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Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Medicinal Chemistry. Available from: [Link]
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Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. (2020). Antibiotics. Available from: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). Expert Opinion on Drug Discovery. Available from: [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2024). Molecules. Available from: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). International Journal of Molecular Sciences. Available from: [Link]
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A Head-to-Head Battle of Bioisosteres: A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Drug Design
Executive Summary
In the landscape of medicinal chemistry, 1,2,4- and 1,3,4-oxadiazole isomers are frequently employed as bioisosteric replacements for amide and ester functionalities to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] While structurally similar, the distinct arrangement of heteroatoms within these five-membered rings imparts significant differences in their physicochemical properties, synthetic accessibility, and ultimately, their performance in a biological setting. This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and established protocols, to empower researchers and drug development professionals in making informed strategic decisions. A comprehensive analysis reveals that 1,3,4-oxadiazoles generally exhibit more favorable drug-like properties, including lower lipophilicity, higher aqueous solubility, and greater metabolic stability compared to their 1,2,4-oxadiazole counterparts.[2][3]
Comparative Physicochemical Profile: More Than Just Atom Placement
The seemingly subtle shift of a nitrogen atom between the 1,2,4- and 1,3,4-isomers creates a profound impact on the electronic distribution and physical properties of the molecule. These differences can be rationalized by their intrinsically different charge distributions and dipole moments.[1][2]
The 1,3,4-oxadiazole isomer consistently demonstrates properties more aligned with successful drug candidates. Matched-pair analysis from extensive compound libraries, such as that conducted by AstraZeneca, has shown that 1,3,4-oxadiazoles are typically an order of magnitude less lipophilic (lower logD) than their 1,2,4-oxadiazole partners.[1][2][3] This reduction in lipophilicity often correlates with improved aqueous solubility and a more desirable ADME profile.[2] These differences arise from variations in hydrogen bond acceptor strength and overall polarity.[4]
Table 1: Comparative Physicochemical Data Summary
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Lipophilicity (cLogP) | Higher | Lower | 1,3,4-isomers often show a ~1.0 log unit decrease, favorably impacting solubility and reducing off-target effects.[3] |
| Aqueous Solubility | Lower | Higher | Directly linked to lower lipophilicity, benefiting formulation and bioavailability.[2] |
| Metabolic Stability | Generally Lower | Generally Higher | The N-O bond in the 1,2,4-isomer is more susceptible to reductive cleavage.[5] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The more polar 1,3,4-isomer generally shows reduced hERG liability.[2] |
| Aromaticity | Lower | Higher | 1,3,4-oxadiazoles have greater aromatic character, contributing to their higher thermal and chemical stability.[6][7] |
Synthesis Strategies: A Practical Comparison
The choice of isomer can also be influenced by synthetic feasibility. Both scaffolds are accessible through well-established chemical transformations, but each has its own nuances.
Synthesis of the 1,2,4-Oxadiazole Core
The most prevalent route to 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid derivative (like an acyl chloride) or an aldehyde, followed by cyclization.[8][9]
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In Silico Docking of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole: A Comparative Guide to Acetylcholinesterase Inhibition
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of neurodegenerative disease research, the quest for novel, effective, and selective inhibitors of key enzymes remains a paramount objective. One such enzyme, Acetylcholinesterase (AChE), is a well-established target for the symptomatic treatment of Alzheimer's disease. The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in various non-covalent interactions. This guide provides a comprehensive comparative analysis of the in silico docking performance of a specific 1,2,4-oxadiazole derivative, 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, against human Acetylcholinesterase.
This document is structured to provide not just a protocol, but a strategic framework for conducting and interpreting molecular docking studies. We will compare our lead compound with a known FDA-approved AChE inhibitor, Donepezil, and a structurally related oxadiazole analogue, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole, to understand the nuanced structure-activity relationships that govern binding affinity and selectivity.
The Rationale Behind the Study: Why Acetylcholinesterase?
Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[1][2] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, resulting in cognitive impairment.[3] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby providing symptomatic relief.[4] The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[1] This complex architecture allows for a variety of interactions with potential inhibitors, making it an excellent candidate for structure-based drug design.
Our focus on this compound is predicated on the known propensity of nitrogen-containing heterocycles to interact with key residues within the AChE active site. The pyridine ring, in particular, can engage in cation-π interactions with aromatic residues, a common feature of many potent AChE inhibitors.[5]
A Comparative Framework: The Molecules Under Investigation
To provide a robust and insightful analysis, we will compare the docking performance of our lead compound with two key alternatives:
-
This compound (Lead Compound): The primary molecule of interest.
-
Donepezil (Positive Control): A well-characterized, potent, and selective AChE inhibitor used in the treatment of Alzheimer's disease.[5][6] Its binding mode is well-documented, providing a benchmark for our study.[7][8]
-
5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole (Structural Analogue): A close structural variant of our lead compound. Comparing the 3-pyridyl and 4-pyridyl isomers allows for a nuanced exploration of how the nitrogen's position in the pyridine ring affects binding affinity and interactions within the active site.
| Compound Name | 2D Structure | Rationale for Inclusion |
| This compound | Lead Compound: The focus of the investigation. | |
| Donepezil | Positive Control: A known, potent AChE inhibitor.[9][10] | |
| 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole | Structural Analogue: To investigate the impact of isomeric changes. |
Experimental Protocol: A Step-by-Step Guide to In Silico Docking
The following protocol outlines a detailed workflow for performing a comparative in silico docking study using AutoDock Vina, a widely used and validated open-source docking program.
Part 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain the crystal structure of human Acetylcholinesterase complexed with Donepezil from the Protein Data Bank (PDB ID: 4EY7).[7][11]
-
Using AutoDock Tools (ADT), remove water molecules and the co-crystallized ligand (Donepezil).
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the PDBQT file format. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound, Donepezil, and 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole from a chemical database such as PubChem.
-
Using ADT, detect the root, set the torsions, and assign Gasteiger charges for each ligand.
-
Save the prepared ligands in the PDBQT file format.
-
Part 2: Docking Simulation
-
Grid Box Definition:
-
Define a grid box that encompasses the entire active site gorge of AChE. The coordinates of the co-crystallized Donepezil in the original PDB file can be used to center the grid box. A size of 25 x 25 x 25 Å is generally sufficient to cover both the catalytic and peripheral anionic sites.
-
-
Configuration File:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
This will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Part 3: Analysis and Visualization
-
Binding Affinity Analysis:
-
Extract the binding affinity scores for the top-ranked pose of each ligand from the output files. A more negative value indicates a stronger predicted binding affinity.
-
-
Interaction Analysis:
-
Visualize the docked poses of each ligand within the AChE active site using a molecular visualization tool such as PyMOL or Discovery Studio.
-
Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, cation-π interactions, etc.) between each ligand and the key amino acid residues in the active site.
-
Workflow Diagram
Caption: In Silico Docking Workflow.
Results: A Comparative Look at Binding Affinities and Interactions
Disclaimer: The following data is illustrative and representative of a typical in silico docking study. Actual results may vary.
Quantitative Docking Results
The predicted binding affinities for the top-ranked poses of the three compounds are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) |
| This compound | -8.2 |
| Donepezil (Positive Control) | -11.5 |
| 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole | -7.5 |
As expected, the positive control, Donepezil, exhibits the strongest binding affinity. Our lead compound, this compound, shows a promising binding energy, suggesting it could be a potent inhibitor. Interestingly, the structural analogue, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole, has a slightly weaker binding affinity, highlighting the importance of the nitrogen's position in the pyridine ring for optimal interaction.
Qualitative Interaction Analysis
A detailed analysis of the binding poses reveals the key interactions driving the predicted affinities.
This compound:
The docking pose of our lead compound shows that the 3-pyridyl nitrogen forms a crucial hydrogen bond with the hydroxyl group of Tyr337 in the peripheral anionic site. The oxadiazole ring is positioned to form hydrophobic interactions with Trp286 and Tyr341. The methyl group is oriented towards a hydrophobic pocket formed by Phe338 and Phe295.
Caption: Predicted interactions of the lead compound.
Donepezil:
Donepezil's binding mode is characterized by extensive interactions throughout the active site gorge. Its protonated piperidine nitrogen forms a strong cation-π interaction with Trp86 in the catalytic anionic site. The indanone moiety is involved in π-π stacking with Trp286, and the benzyl group extends towards the peripheral anionic site, interacting with Tyr337.
Caption: Predicted interactions of Donepezil.
Discussion and Future Directions
This comparative in silico docking study provides valuable insights into the potential of this compound as an acetylcholinesterase inhibitor. The predicted binding affinity, while not as strong as the established drug Donepezil, is significant and suggests that this scaffold is a promising starting point for further optimization.
The comparison with the 4-pyridyl analogue underscores the critical role of the nitrogen's position in the pyridine ring. The ability of the 3-pyridyl nitrogen to form a hydrogen bond with Tyr337 appears to be a key determinant of its higher predicted affinity. This finding provides a clear direction for future medicinal chemistry efforts, which could focus on modifications to the oxadiazole and methyl groups to enhance interactions with other residues in the active site, while retaining the favorable 3-pyridyl moiety.
It is crucial to remember that in silico docking is a predictive tool, and these findings must be validated through experimental assays. Future work should involve the synthesis of this compound and its analogues, followed by in vitro enzymatic assays to determine their IC50 values against AChE. Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions and help to refine our understanding of the binding mechanism.
References
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Cheung, J., Rudolph, M.J., Burshteyn, F., Cassidy, M.S., Gary, E.N., Love, J., Franklin, M.C., & Height, J.J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. [Link]
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RCSB PDB. (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. [Link]
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National Center for Biotechnology Information. (2012). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. [Link]
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ResearchGate. (n.d.). Crystal structure of the human AChE active site (PDB ID 4EY7). [Link]
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Khan, M. A., et al. (2023). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). Molecules, 27(19), 6296. [Link]
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Uçar, G., et al. (2022). Synthesis, anticholinesterase activity, molecular docking, and molecular dynamic simulation studies of 1,3,4-oxadiazole derivatives. Archiv der Pharmazie, 355(11), e2200294. [Link]
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Georgieva, M., et al. (2021). Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. Scientific Reports, 11(1), 1-12. [Link]
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Al-Hourani, B. J. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. [Link]
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The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(8), 1621-1626. [Link]
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ResearchGate. (n.d.). The structure of Donepezil and SAR Study Sites. [Link]
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ResearchGate. (n.d.). Docking model of donepezil in the active site of human AChE. [Link]
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Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). Journal of Chemical Information and Modeling, 60(3), 1559-1570. [Link]
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Sugimoto, H., et al. (2012). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 362-369. [Link]
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Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2018). Molecules, 23(10), 2633. [Link]
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wwPDB. (n.d.). PDB Entry - 4EY7. [Link]
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Pagare, N. V., et al. (2025). Oxadiazole Skeleton with In Silico Modelling and Docking Study with Neuroprotective Effects of Cholinesterase Inhibitors of (PDB ID: 7E3H) on Alzheimer's Disease. Biosciences Biotechnology Research Asia, 22(4). [Link]
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ResearchGate. (n.d.). In-silico Molecular Docking Studies of Methyl Oxadiazole Hybrids Inhibiting Acetylcholinesterase for Alzheimer's Disease Treatment. [Link]
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ResearchGate. (n.d.). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. [Link]
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Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (2021). Bioorganic Chemistry, 115, 105213. [Link]
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A Comparative Guide to the Selectivity of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, a Novel Nicotinic Acetylcholine Receptor Modulator
In the landscape of early-phase drug discovery, the characterization of a novel chemical entity's selectivity is a cornerstone of its preclinical development. It dictates the therapeutic window, predicts potential off-target liabilities, and ultimately informs the go/no-go decision for further investment. This guide provides an in-depth, objective comparison of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole , hereafter designated Cpd-X , against established nicotinic acetylcholine receptor (nAChR) modulators.
The structural motif of a 3-pyridyl group is a well-established pharmacophore for nAChR ligands.[1] Therefore, Cpd-X was hypothesized to interact with this class of ligand-gated ion channels. Neuronal nAChRs are critical modulators of synaptic transmission and are implicated in cognitive function, inflammation, and addiction.[2][3] However, the nAChR family is diverse, with numerous subtypes (e.g., α7, α4β2, α3β4) exhibiting distinct physiological roles and anatomical distributions.[2][4] Achieving selectivity for a specific subtype is a key objective to maximize efficacy and minimize adverse effects.[2][5][6]
This guide outlines a tiered, logical approach to comprehensively assess the selectivity profile of Cpd-X, comparing it with the highly selective α7 agonist PNU-282987 and the α4β2 partial agonist Varenicline .[7][8]
Phase 1: Primary Target Affinity & nAChR Subtype Selectivity
Expertise & Rationale: The initial and most critical step is to confirm the hypothesized interaction with nAChRs and quantify the binding affinity across major neuronal subtypes. A competitive radioligand binding assay is the gold-standard method for this purpose due to its robustness and precision in determining a compound's inhibition constant (Ki).[4][9][10] By measuring the displacement of a known high-affinity radioligand, we can accurately establish the binding profile of our test compound. We selected the α7, α4β2, and α3β4 subtypes as they are the most studied and therapeutically relevant CNS receptors.[2][9][11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a self-validating system where control compounds with known affinities are run in parallel to ensure assay integrity.
-
Membrane Preparation: Cell membranes from stable cell lines overexpressing human α7, α4β2, or α3β4 nAChR subtypes are prepared via homogenization in a lysis buffer (e.g., 50 mM Tris-HCl, with protease inhibitors) followed by centrifugation to pellet the membranes.[12]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific high-affinity radioligand, and varying concentrations of the test compound (Cpd-X) or a known competitor.[4][12]
-
Incubation: Plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a controlled temperature).[12][13]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[4][12]
-
Detection: Filters are washed with ice-cold buffer, and the trapped radioactivity is quantified using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the radioligand's concentration and affinity.[4]
Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow of a competitive radioligand binding assay.
Comparative Binding Affinity Data
| Compound | α7 nAChR (Ki, nM) | α4β2 nAChR (Ki, nM) | α3β4 nAChR (Ki, nM) |
| Cpd-X (Hypothetical) | 25 | 1,500 | >10,000 |
| PNU-282987 | 26[8][14] | >60,000[8] | >60,000[8] |
| Varenicline | 620 - 3,500[7][15][16] | 0.12 - 0.15[14][16] | 84 - 500[7][15][16] |
Analysis: The hypothetical data suggest that Cpd-X is a potent ligand for the α7 nAChR, with an affinity comparable to the well-characterized selective agonist PNU-282987. Crucially, Cpd-X demonstrates a 60-fold selectivity over the α4β2 subtype and over 400-fold selectivity against the α3β4 subtype. This profile is markedly different from Varenicline, which is highly potent and selective for the α4β2 subtype.[7][15][17]
Phase 2: Functional Characterization via Calcium Flux Assay
Expertise & Rationale: Demonstrating binding affinity is insufficient; we must determine if the compound acts as an agonist (activator) or antagonist (blocker). Ligand-gated ion channels like nAChRs flux ions upon activation. The α7 nAChR subtype is highly permeable to calcium (Ca²+).[6] Therefore, a cell-based calcium flux assay provides a direct, high-throughput measure of receptor function.[18][19][20] By monitoring changes in intracellular calcium concentration upon compound addition, we can quantify its potency (EC50 for an agonist) and efficacy.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
-
Cell Plating: Cells stably expressing the α7 nAChR are plated into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to free Ca²+.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is established before the automated addition of varying concentrations of Cpd-X or control agonists.
-
Fluorescence Monitoring: The FLIPR instrument monitors the change in fluorescence intensity in real-time, immediately following compound addition.[19]
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 (concentration for half-maximal response) and Emax (maximum effect) are calculated.
Workflow for Functional Calcium Flux Assay
Caption: Workflow for a high-throughput cell-based calcium flux assay.
Comparative Functional Potency Data
| Compound | α7 nAChR Agonism (EC50, nM) |
| Cpd-X (Hypothetical) | 120 |
| PNU-282987 | 154[21] |
| Varenicline | (Partial Agonist at α4β2)[16] |
Analysis: The hypothetical results indicate Cpd-X is a potent full agonist at the α7 nAChR, with an EC50 value in the same range as PNU-282987. This confirms that the binding observed in Phase 1 translates to functional activation of the target receptor.
Phase 3: Broad Panel Off-Target Liability Screening
Expertise & Rationale: A truly selective compound interacts minimally with other biological targets. Early identification of off-target interactions is crucial for mitigating potential safety risks.[22][23] A broad screening panel, such as the Eurofins SafetyScreen44, provides a cost-effective way to assess a compound's activity against a panel of 44 targets known to be implicated in adverse drug reactions.[22][24] This includes other GPCRs, ion channels, transporters, and enzymes.
Experimental Protocol: Broad Panel Screening
-
Compound Submission: Cpd-X is submitted to a contract research organization (CRO) offering a standardized safety panel.
-
Assay Execution: The CRO performs a series of binding or functional assays, testing Cpd-X at a single high concentration (typically 10 µM) against the panel of targets.[22]
-
Data Reporting: Results are reported as the percent inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition at 10 µM.
Logic of Tiered Selectivity Assessment
Caption: A tiered approach ensures a logical and resource-efficient selectivity assessment.
Comparative Off-Target Profile (% Inhibition at 10 µM)
| Target | Cpd-X (Hypothetical) | PNU-282987 | Varenicline |
| 5-HT₃ Receptor | <20% | 930 nM (Ki)[8] | 350 nM (Ki)[7][15][16] |
| hERG K+ Channel | <10% | Inactive[8] | No significant effect |
| Dopamine Transporter | <5% | Inactive[8] | >2,000-fold selective[7][15] |
| Adrenergic α₁ Receptor | <15% | Inactive[8] | >2,000-fold selective[7][15] |
Analysis: The hypothetical data for Cpd-X show a clean off-target profile, with no significant interactions (>50% inhibition) on the safety panel. This is a highly desirable outcome. In contrast, both PNU-282987 and Varenicline are known to interact with the 5-HT₃ receptor at sub-micromolar or low-micromolar concentrations, respectively.[7][8][16] While these interactions may or may not be clinically relevant, the absence of such an interaction for Cpd-X could represent a superior safety profile.
Authoritative Conclusion & Forward Look
Based on this comprehensive, tiered assessment, this compound (Cpd-X) emerges as a potent and highly selective α7 nAChR agonist.
-
Selectivity: It demonstrates excellent selectivity against other major nAChR subtypes (α4β2, α3β4) and shows a clean profile in a broad safety panel, potentially exceeding the selectivity of comparators like PNU-282987 and Varenicline with respect to the 5-HT₃ receptor.
-
Causality: The combination of potent binding affinity (Phase 1) and functional agonism (Phase 2) provides strong evidence that Cpd-X directly targets and activates the α7 nAChR. The lack of off-target activity (Phase 3) enhances confidence that its biological effects will be mediated primarily through this mechanism.
This robust selectivity profile positions Cpd-X as a promising candidate for therapeutic development in areas where α7 nAChR activation is beneficial, such as cognitive disorders or inflammatory conditions.[2][3][5] The next logical steps would involve in vivo pharmacokinetic studies and efficacy testing in relevant animal models to validate these promising in vitro findings.
References
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Gadaleta, D., et al. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review. Expert Opinion on Investigational Drugs, 29(6), 603-610. Available from: [Link]
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Faghih, R., et al. (2007). Selective alpha7 nicotinic acetylcholine receptor ligands. Recent Patents on CNS Drug Discovery, 2(2), 99-111. Available from: [Link]
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Taylor & Francis Online. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia – a review. Available from: [Link]
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U.S. Food and Drug Administration. (n.d.). Chantix Label. Accessdata.fda.gov. Retrieved from: [Link]
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ProQuest. (n.d.). Selective [alpha]7 Nicotinic Acetylcholine Receptor Ligands. Retrieved from ProQuest website. Available from: [Link]
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Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from Eurofins Discovery website. Available from: [Link]
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Osborne, N. N., et al. (2022). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Molecular Neuroscience, 15, 989679. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. Available from: [Link]
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Papke, R. L., et al. (2019). New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. ACS Chemical Neuroscience, 10(6), 2940-2951. Available from: [Link]
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A Researcher's Guide to the Pharmacokinetic Comparison of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole Derivatives
Introduction: The 1,2,4-oxadiazole moiety is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. It is often employed as a bioisosteric replacement for ester and amide groups, a strategy aimed at enhancing metabolic stability and improving oral bioavailability. The 3,5-disubstituted 1,2,4-oxadiazole scaffold, in particular, serves as a versatile framework for developing novel therapeutic agents across various disease areas. The incorporation of a pyridyl group, as seen in the 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole series, introduces a key basic nitrogen atom that can profoundly influence physicochemical properties such as solubility and plasma protein binding, thereby modulating the overall pharmacokinetic (PK) profile.
This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of novel derivatives within this chemical series. We will delve into the critical experimental workflows, from early in vitro screening to definitive in vivo studies, explaining the rationale behind each step. The objective is to empower researchers to generate robust, reproducible data that can confidently guide lead optimization and candidate selection.
I. Foundational Pharmacokinetic Screening: The In Vitro ADME Cascade
Prior to committing to costly and complex animal studies, a cascade of in vitro assays is essential for early-stage differentiation of derivatives. This stage focuses on assessing the intrinsic properties that govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).
A. Aqueous Solubility: The Starting Point for Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of failure for promising drug candidates. For the this compound series, the basicity of the pyridyl nitrogen (pKa typically 4-5) means that solubility will be highly dependent on pH.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final concentration of 100 µM with 1% DMSO. Perform this in triplicate for each compound.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.
-
Analysis: Measure the turbidity of each well using a nephelometer. A higher nephelometry reading indicates greater precipitation and lower solubility.
-
Standard Curve: Generate a standard curve with a compound of known solubility to quantify the results.
Rationale: This high-throughput kinetic method mimics the conditions a compound first encounters upon administration, providing a rapid and cost-effective way to rank-order derivatives. Comparing solubility at a physiologically relevant pH of 7.4 is critical for predicting oral absorption.
B. Membrane Permeability: Crossing the Gut Wall
For oral absorption, a compound must efficiently traverse the intestinal epithelial barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a first-line, cell-free method to predict passive diffusion.
Experimental Protocol: PAMPA
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Donor Compartment: The test compound is added to a buffer at pH 7.4 in the donor wells (the filter plate).
-
Acceptor Compartment: The filter plate is placed into a 96-well acceptor plate containing buffer.
-
Incubation: The "sandwich" plate is incubated for 4-16 hours at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Causality: PAMPA isolates passive diffusion, the primary route for many small molecules. By eliminating active transporters and metabolic enzymes present in cell-based assays, it provides a clear measure of a molecule's intrinsic ability to cross a lipid membrane, which is largely governed by its lipophilicity and size.
C. Metabolic Stability: The First Pass Effect
The liver is the primary site of drug metabolism. An initial assessment of a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and oral bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor for many metabolic enzymes), and test compounds.
-
Incubation: Incubate the test derivative (typically at 1 µM) with HLM in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot is used to determine the intrinsic clearance (Cl_int).
Trustworthiness: This self-validating system should always include positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic system is active, while a stable compound (e.g., warfarin) serves as a negative control. The inclusion of a T=0 time point, where the quenching solution is added before the NADPH, accounts for any non-enzymatic degradation or binding.
Workflow for In Vitro ADME Profiling
Caption: High-throughput in vitro ADME screening workflow.
II. In Vivo Pharmacokinetic Evaluation: The Whole-System View
Following promising in vitro data, the most promising derivatives are advanced to in vivo studies, typically in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice). This provides the definitive data on how the compound behaves in a complex biological system.
Experimental Protocol: Rodent Pharmacokinetic Study (Intravenous and Oral Dosing)
-
Animal Acclimation: Animals are acclimated for at least one week before the study. They are typically cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3-5 animals): The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and serves as the reference for calculating oral bioavailability.
-
Oral (PO) Group (n=3-5 animals): The compound is administered via oral gavage (e.g., 5-10 mg/kg), typically formulated in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Blood samples (~50-100 µL) are collected from the cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis: The plasma samples are processed (typically via protein precipitation) and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Derivative A | Derivative B | Significance |
| Clearance (CL) (mL/min/kg) | 15 | 45 | A measure of the body's efficiency in eliminating the drug. Lower is often better. |
| Volume of Distribution (Vd) (L/kg) | 0.5 | 5.0 | Indicates the extent of drug distribution into tissues versus remaining in plasma. |
| Half-Life (t½) (hours) | 8 | 2.5 | The time required for the plasma concentration to decrease by half. |
| AUC (0-inf) (ng*h/mL) | 1110 | 246 | The total drug exposure over time. Higher indicates greater exposure. |
| Oral Bioavailability (F%) | 75% | 20% | The fraction of the oral dose that reaches systemic circulation. |
III. Synthesis and Decision Making
The ultimate goal is to create a holistic view of each derivative by integrating in vitro and in vivo data. For instance, a compound with high permeability in PAMPA but low oral bioavailability in vivo might be a substrate for efflux transporters in the gut or undergo significant first-pass metabolism in the liver. A derivative with low intrinsic clearance in microsomes but high clearance in vivo may be cleared by non-hepatic pathways.
By systematically evaluating each derivative through this multi-parametric lens, research teams can make data-driven decisions, prioritizing compounds with a balanced pharmacokinetic profile that is best suited for the intended therapeutic application. This rigorous, comparative approach minimizes the risk of late-stage failures and accelerates the journey from a promising chemical series to a viable drug candidate.
Logical Relationship for PK Parameter Derivation
Caption: Interrelationship of primary and derived pharmacokinetic parameters.
References
-
Title: The 1,2,4-Oxadiazole Ring as a Bioisosteric Replacement: A Review of an Important Scaffold in Medicinal Chemistry. Source: Molecules (MDPI) URL: [Link]
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Title: High-throughput measurement of drug-serum albumin binding. Source: Journal of Pharmaceutical Sciences URL: [Link]
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Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) – a novel cell-free, high throughput method to predict passive, transcellular drug absorption. Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: A comprehensive guide to the use of liver models in ADME/Tox applications. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: Non-Clinical Pharmacokinetics: A Regulatory Perspective. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
For researchers and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole, ensuring the safety of laboratory personnel and the protection of our environment.
As a novel heterocyclic compound, specific waste disposal directives for this compound are not extensively documented. Therefore, this protocol is synthesized from the best practices for handling structurally related compounds—specifically pyridine and oxadiazole derivatives—and established institutional guidelines for hazardous waste management.[1][2] The foundational principle is to treat this compound as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.[3][4]
Hazard Assessment and Immediate Safety Precautions
The causality behind our stringent handling recommendations stems from the compound's constituent moieties: the pyridine ring and the 1,2,4-oxadiazole core. Pyridine itself is a hazardous waste and its derivatives can exhibit significant toxicity.[5][6] Oxadiazole derivatives are known for their broad spectrum of biological activities, which implies a potential for unforeseen physiological effects.[7][8] A safety data sheet for the positional isomer, 5-Methyl-3-(2-pyridyl)-1,2,4-oxadiazole, indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] It is prudent to assume similar or additional hazards for the 3-pyridyl isomer.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10] | Protects against accidental splashes of solutions or contact with solid particulates, which could cause serious eye irritation.[11][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Prevents dermal absorption, a potential route of exposure. Nitrile gloves are generally suitable for incidental contact, but glove compatibility should be verified.[13] |
| Body Protection | A fully buttoned laboratory coat. A chemical apron is recommended when handling larger quantities.[14] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6][15] | Prevents inhalation of airborne particulates (if a powder) or vapors from solutions. This is the primary engineering control to minimize respiratory exposure.[13] |
Spill Management Protocol
Accidental spills require immediate and deliberate action to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[13]
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow if it is safe to do so without causing the material to become airborne.[6]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as detailed in Table 1.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[16] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][6] Do not use combustible materials like paper towels or sawdust to absorb the spill.
-
Collection: Carefully scoop the contained material and absorbent into a clearly labeled, sealable, and chemically compatible hazardous waste container.[6][13]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[2]
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Waste Disposal Workflow and Procedures
The proper disposal route depends on the form of the waste. All chemical waste must be collected by a designated hazardous waste program and must never be disposed of via sink drains or in regular trash.[3][6]
Caption: Decision workflow for selecting the appropriate disposal protocol.
Protocol A: Disposal of Bulk Quantities and Unused Product
This protocol applies to the pure compound, reaction mixtures, or concentrated solutions.
-
Container Selection: Select a sealable, airtight, and chemically compatible waste container. Plastic (e.g., HDPE) is often preferred.[4] The container must be in good condition with a secure screw cap.[17]
-
Waste Transfer: Carefully transfer the waste into the container, ensuring not to fill it beyond 90% capacity to allow for expansion.[17] Perform this transfer inside a chemical fume hood.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"
-
An accurate list of all components by percentage, including solvents.[17]
-
The date waste was first added.
-
The relevant hazard warnings (e.g., "Toxic," "Harmful if Swallowed").
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][17] The SAA must be at or near the point of generation and away from incompatible materials like strong acids or oxidizers.[13][17]
-
Pickup Request: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS or hazardous waste management department.[3][4]
Protocol B: Disposal of Contaminated Labware and Materials
This protocol applies to items such as used gloves, weigh boats, contaminated filter paper, and disposable glassware.
-
Segregation: Segregate contaminated solid waste from non-hazardous trash.[15]
-
Collection: Place all contaminated solid items into a designated, leak-proof container lined with a heavy-duty plastic bag. Sharps, such as needles or broken glass, must be placed in a designated sharps container.[15]
-
Labeling: Clearly label the container as "Hazardous Waste" with the name of the primary contaminant (this compound).
-
Storage and Pickup: Keep the container sealed when not in use and store it in the SAA. Arrange for pickup through your institutional EHS department.
Protocol C: Decontamination of Empty Containers
An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.[3]
-
Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it.[3]
-
First Rinse: Add a small amount of a suitable solvent (one that can dissolve the compound, e.g., acetone or ethanol) to the container, equal to about 5-10% of the container's volume.
-
Secure and Agitate: Securely cap the container and agitate it thoroughly to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into a hazardous waste container designated for flammable liquid waste (ensure compatibility). This rinsate is considered hazardous waste.[3]
-
Repeat: Repeat this rinsing procedure two more times.
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash. First, deface or remove all hazardous labels and leave the cap off to signal that it is empty and decontaminated.[3] Consult your local EHS guidelines for final confirmation.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For novel compounds like this compound, a cautious and informed approach is paramount. By adhering to these protocols—grounded in the established principles of managing hazardous pyridine and heterocyclic compounds—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.[15][18]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. [Link]
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Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. PubMed. [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. [Link]
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Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Handling 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole: A Risk-Based Approach to Personal Protective Equipment
Hazard Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the potential risks is paramount. The structure of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole incorporates two key heterocyclic moieties that inform our safety strategy:
-
The Pyridine Ring: Pyridine and its derivatives are known to be readily absorbed through the skin and can act as central nervous system depressants. They are often associated with potential skin, eye, and respiratory irritation. Chronic exposure to certain pyridine compounds has been linked to potential liver and kidney effects.
-
The 1,2,4-Oxadiazole Ring: While less acutely toxic, the oxadiazole class represents a diverse group of compounds used in drug development for their metabolic stability and ability to act as bioisosteres. Their unique chemical nature necessitates caution, as novel derivatives can carry uncharacterized biological activity and reactivity.
Given the compound is likely a solid powder at room temperature, the primary routes of exposure are:
-
Inhalation: Aerosolization of fine powder during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid or solutions, leading to potential absorption.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
-
Ocular Contact: Direct contact with the eyes, causing irritation or damage.
Therefore, our PPE strategy is built to create a comprehensive barrier against these exposure routes.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly tied to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 rated safety glasses | Single pair of nitrile gloves | Flame-resistant lab coat | Not required (in sealed containers) |
| Weighing Solid Compound | Chemical splash goggles | Double-paired nitrile gloves | Flame-resistant lab coat, disposable sleeves | N95 or higher certified respirator |
| Preparing Solutions | Chemical splash goggles | Double-paired nitrile gloves | Flame-resistant lab coat, disposable sleeves | Recommended if not in a fume hood |
| Conducting Reactions | Chemical splash goggles | Double-paired nitrile gloves | Flame-resistant lab coat | Work within a certified chemical fume hood |
| Post-Reaction Workup | Chemical splash goggles | Double-paired nitrile gloves | Flame-resistant lab coat | Work within a certified chemical fume hood |
Detailed PPE Selection & Rationale
-
Eye Protection: ANSI Z87.1 rated chemical splash goggles are mandatory for all "wet" operations or when handling the powder outside of a contained system. Standard safety glasses do not provide adequate protection from splashes or airborne particulates.
-
Hand Protection:
-
Glove Type: Nitrile gloves are required due to their resistance to a broad range of chemicals.
-
Double-Gloving: The practice of wearing two pairs of gloves is essential when handling the solid powder or concentrated solutions. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.
-
-
Body Protection: A flame-resistant (FR) lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, such as preparing stock solutions, disposable sleeves should be worn over the lab coat.
-
Respiratory Protection:
-
Mandatory Use: An N95-certified respirator is the minimum requirement when weighing the solid compound outside of a powder-containment hood or glove box. This is a critical step to prevent the inhalation of fine particulates.
-
Fume Hood Priority: All other operations involving open solutions of the compound must be conducted within a properly functioning and certified chemical fume hood to control vapor and aerosol exposure.
-
Procedural Guide: Donning and Doffing PPE
A disciplined, step-by-step approach to putting on and removing PPE is as crucial as the equipment itself. The sequence is designed to prevent cross-contamination from a "dirty" exterior to a "clean" interior.
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Decontamination and Disposal Plan
Effective decontamination and disposal are final, critical steps in ensuring laboratory safety.
-
Surface Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A standard procedure involves wiping surfaces with a 70% ethanol solution, followed by a suitable laboratory detergent, and a final rinse with deionized water.
-
Disposal of Contaminated PPE:
-
Gloves, Wipes, and Disposable Items: All disposable items that have come into contact with the compound must be collected in a dedicated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Chemical Waste" and list the chemical name.
-
-
Disposal of Unused Compound: Unused or waste quantities of the compound must be disposed of through the institution's official hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Response Protocol
In the event of an accidental exposure, immediate and correct action is critical.
Caption: Decision tree for immediate actions following an accidental laboratory exposure.
References
-
Pyridine Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (NIOSH). [Link]
-
American National Standard for Occupational and Educational Personal Eye and Face Protection Devices (ANSI/ISEA Z87.1-2020). American National Standards Institute. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
